Methyl 1-benzothiophene-5-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzothiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQIUIOQIOHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284008 | |
| Record name | Methyl benzo[b]thiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-39-2 | |
| Record name | Methyl benzo[b]thiophene-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl benzo[b]thiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-Benzothiophene-5-carboxylate (CAS 18761-14-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzothiophene-5-carboxylate is a heterocyclic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, reactivity, and potential applications. As a key building block, understanding the nuanced characteristics of this molecule is crucial for its effective utilization in the development of novel therapeutic agents and functional materials.
Introduction and Significance
The benzothiophene scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2] Its rigid, planar structure and electron-rich nature make it an excellent pharmacophore for interacting with various biological targets. Methyl 1-benzothiophene-5-carboxylate, a derivative of this core structure, serves as a versatile intermediate in organic synthesis. The strategic placement of the methyl carboxylate group on the benzene ring portion of the molecule allows for a wide range of chemical modifications, providing a pathway to diverse and complex molecular architectures. These derivatives have shown potential in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. The key properties of Methyl 1-benzothiophene-5-carboxylate are summarized below.
Structural and Physical Data
| Property | Value | Source(s) |
| CAS Number | 18761-14-3 | N/A |
| Molecular Formula | C₁₀H₈O₂S | [4][5] |
| Molecular Weight | 192.24 g/mol | [5] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥98% | [5][6] |
| InChI Key | XCDQIUIOQIOHFF-UHFFFAOYSA-N | [5][6] |
Note: Specific properties like melting and boiling points are not consistently reported across publicly available safety and supplier data sheets.
Spectroscopic Data
-
¹H NMR: Proton NMR is essential for confirming the arrangement of protons on the aromatic rings. For a related compound, methyl 5-amino-1-benzothiophene-2-carboxylate, characteristic peaks for the aromatic protons are observed in the range of δ 6.87-7.84 ppm. The methyl ester protons would be expected to appear as a singlet further upfield, typically around δ 3.9 ppm.[7]
-
¹³C NMR: Carbon NMR provides information about the carbon framework of the molecule. For benzothiophene derivatives, aromatic carbons typically resonate in the δ 120-145 ppm range.[8] The carbonyl carbon of the ester group would be expected at a significantly downfield chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) for similar structures confirms the elemental composition.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720 cm⁻¹) and vibrations associated with the aromatic rings.
Synthesis and Purification
The synthesis of benzothiophene derivatives can be achieved through various strategies, often involving cyclization reactions to form the thiophene ring onto a benzene precursor.[10][11]
General Synthetic Strategies
Common methods for constructing the benzothiophene core include:
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used to facilitate C-S bond formation and cyclization.[12]
-
Lewis Acid-Catalyzed Cyclization: Lewis acids can promote the intramolecular cyclization of appropriate precursors.[3]
-
Base-Catalyzed Cyclization: Strong bases can be used to induce cyclization through deprotonation and subsequent intramolecular reaction.[13]
A plausible synthetic approach for Methyl 1-benzothiophene-5-carboxylate would involve the esterification of the corresponding 1-benzothiophene-5-carboxylic acid.
Illustrative Synthesis Workflow
The following diagram outlines a general workflow for the synthesis and purification of a benzothiophene derivative like Methyl 1-benzothiophene-5-carboxylate.
Caption: Generalized workflow for the synthesis of Methyl 1-benzothiophene-5-carboxylate.
Experimental Protocol: Esterification of 1-Benzothiophene-5-carboxylic acid
This protocol describes a standard esterification procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-benzothiophene-5-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, to the solution. This is a crucial step to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization or column chromatography to yield pure Methyl 1-benzothiophene-5-carboxylate.
Reactivity and Chemical Behavior
The benzothiophene ring system is aromatic and undergoes electrophilic substitution reactions.[11] The presence of the electron-withdrawing methyl carboxylate group on the benzene ring will influence the regioselectivity of these reactions.
-
Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophiles than the benzene ring.[14] However, the specific position of substitution (C2 or C3) can be influenced by the substituents present.[15]
-
Reactions of the Ester Group: The methyl ester functionality can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the primary alcohol.
The following diagram illustrates a potential reaction pathway starting from Methyl 1-benzothiophene-5-carboxylate.
Caption: Potential transformations of the methyl ester group.
Applications in Research and Drug Development
Benzothiophene derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities.[1][2] They have been investigated for their potential as:
-
Anticancer Agents: Certain benzothiophene derivatives have shown promise in inhibiting cancer cell growth.[3]
-
Enzyme Inhibitors: The benzothiophene scaffold has been used to design inhibitors for various enzymes, such as branched-chain α-ketoacid dehydrogenase kinase.[16]
-
Anti-inflammatory and Antimicrobial Agents: Thiophene-containing compounds are explored for their potential in developing new anti-inflammatory and antimicrobial drugs.[17]
Methyl 1-benzothiophene-5-carboxylate serves as a crucial starting material for the synthesis of libraries of these potentially bioactive molecules. The ester group provides a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 1-benzothiophene-5-carboxylate.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[18] Avoid breathing dust, fumes, or vapors.[19] Avoid contact with skin, eyes, and clothing.[20][21] Wash hands thoroughly after handling.[20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[18][19]
-
Storage: Store in a cool, dry, and well-ventilated place.[21] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[20][21]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[19]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[19]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[19]
-
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
References
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Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate.
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Van Zyl, G., et al. (1966). A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. Canadian Journal of Chemistry.
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SAFETY DATA SHEET. Tokyo Chemical Industry.
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SAFETY DATA SHEET - 1-Benzothiophene-5-carboxylic acid. Fisher Scientific.
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Safety Data Sheet - methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate. Key Organics.
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MATERIAL SAFETY DATA SHEET - 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Chemcia Scientific.
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect.
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Methyl benzo[b]thiophene-5-carboxylate. Sigma-Aldrich.
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry.
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methyl 5-phenyl-1-benzothiophene-6-carboxylate. Chemical Synthesis Database.
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1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. U.S. Environmental Protection Agency.
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methyl 5-amino-1-benzothiophene-2-carboxylate(20699-85-8) 1 h nmr. ChemicalBook.
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Modulation of Properties in[14]Benzothieno[3,2-b][14]benzothiophene Derivatives through Sulfur Oxidation. MDPI.
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Methyl benzo[b]thiophene-5-carboxylate | 20532-39-2. MilliporeSigma.
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METHYL 5-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLATE(7312-25-6) MS spectrum. ChemicalBook.
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Methyl thiophene-3-carboxylate. Chem-Impex.
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Synthesis of Benzothiophene. ChemicalBook.
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Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed.
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Synthesis of benzothiophenes. Reaction conditions: 1 (0.5 mmol), DBU... ResearchGate.
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Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate. CAS Common Chemistry.
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5-Methyl-1-benzothiophene | CAS#:14315-14-1. Chemsrc.
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Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen.
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Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect.
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Chemical structure and molecular weight of methyl 1-benzothiophene-5-carboxylate
An In-Depth Technical Guide to Methyl 1-Benzothiophene-5-carboxylate
This guide provides a comprehensive technical overview of methyl 1-benzothiophene-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, structural characterization, and its role as a precursor in the development of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's properties and applications.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene moiety is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This fused-ring system, consisting of a benzene ring fused to a thiophene ring, offers a unique combination of aromaticity, rigidity, and lipophilicity, making it an ideal framework for designing molecules that can effectively interact with biological targets.[3] Benzothiophene derivatives have demonstrated therapeutic potential across diverse areas, including oncology, infectious diseases, and inflammation.[4][5]
Methyl 1-benzothiophene-5-carboxylate serves as a crucial and versatile starting material for the synthesis of these complex derivatives. Its ester functionality at the 5-position provides a convenient handle for further chemical modification, such as amidation or reduction, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs.[2] Understanding the fundamental chemistry of this molecule is therefore paramount for its effective utilization in research.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is to establish its precise identity and physical characteristics. Methyl 1-benzothiophene-5-carboxylate is an aromatic ester built upon the benzo[b]thiophene core.
Caption: Chemical structure of methyl 1-benzothiophene-5-carboxylate.
The key physicochemical properties and identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | methyl benzo[b]thiophene-5-carboxylate | |
| CAS Number | 20532-39-2 | [6] |
| Molecular Formula | C₁₀H₈O₂S | [6][7] |
| Molecular Weight | 192.23 g/mol | [6][7] |
| Physical Form | Solid | |
| Purity | Typically >97% | [7] |
| Storage Conditions | Room temperature, in a dry, sealed container | [6] |
| InChI Key | XCDQIUIOQIOHFF-UHFFFAOYSA-N | |
| SMILES | O=C(C1=CC=C2C(C=CS2)=C1)OC | [6] |
Synthesis and Purification Workflow
The synthesis of methyl 1-benzothiophene-5-carboxylate can be approached through several established routes for benzothiophene formation.[8] A common and practical laboratory method involves the esterification of the corresponding carboxylic acid, which is commercially available. An alternative approach involves the acid-catalyzed cyclization of a substituted acetophenone derivative.[9]
Below is a representative workflow for the synthesis via esterification, a choice favored for its high yield and straightforward execution when the parent acid is accessible.
Caption: Workflow for the synthesis of methyl 1-benzothiophene-5-carboxylate.
Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
1-Benzothiophene-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-benzothiophene-5-carboxylic acid (1.0 eq). Add an excess of anhydrous methanol to act as both solvent and reagent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the stirring solution. Rationale: Sulfuric acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
-
Workup and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, quenching the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers. Rationale: The ester product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its efficient separation.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the pure fractions (identified by TLC) and remove the solvent to yield the final product. Rationale: Chromatography separates the desired ester from any remaining starting material or byproducts based on differential polarity.
Structural Elucidation and Spectroscopic Analysis
Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any chemical synthesis. A combination of spectroscopic methods is employed for unambiguous characterization.
| Technique | Expected Observations |
| ¹H NMR | ~3.9 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. ~7.4-8.5 ppm (m, 5H): A series of doublets and doublet of doublets in the aromatic region corresponding to the five protons on the benzothiophene ring system. The specific coupling constants will depend on the substitution pattern. |
| ¹³C NMR | ~52 ppm: Signal for the methyl ester carbon. ~120-145 ppm: Multiple signals corresponding to the aromatic and thiophene carbons. ~166 ppm: Signal for the carbonyl carbon of the ester group. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 192, corresponding to the molecular weight of the compound.[10] Key Fragments: Characteristic fragmentation may involve the loss of the methoxy radical (-•OCH₃) to give a peak at m/z = 161, followed by loss of carbon monoxide (-CO) to yield a peak at m/z = 133.[11][12] |
| FT-IR | ~1720 cm⁻¹: Strong C=O stretching vibration for the ester carbonyl group. ~3000-3100 cm⁻¹: C-H stretching for the aromatic rings. ~1250 cm⁻¹: C-O stretching for the ester linkage. |
Role in Medicinal Chemistry and Drug Discovery
Methyl 1-benzothiophene-5-carboxylate is not typically an end-product but rather a versatile intermediate. Its value lies in its potential for elaboration into a diverse library of compounds for high-throughput screening and lead optimization.[4]
Caption: Role of the core scaffold in generating diverse therapeutic leads.
The benzothiophene core has been integral to the development of approved drugs and clinical candidates. For example, the selective estrogen receptor modulator (SERM) Raloxifene and the antifungal agent Sertaconazole both feature a benzothiophene nucleus, highlighting its clinical relevance.[3] By using methyl 1-benzothiophene-5-carboxylate, medicinal chemists can:
-
Synthesize Amide Libraries: Reacting the ester with a diverse panel of amines creates a library of amide derivatives, introducing various functional groups to probe interactions with target proteins.
-
Access Alcohol Intermediates: Reduction of the ester group to a primary alcohol provides a different reactive handle for further functionalization, such as etherification or oxidation.
-
Generate the Parent Carboxylic Acid: Hydrolysis of the ester regenerates the carboxylic acid, which can be used in other coupling reactions or as a final compound for screening.
This strategic derivatization allows for the exploration of new chemical space and the development of novel therapeutics targeting a range of diseases.[1][5]
Conclusion
Methyl 1-benzothiophene-5-carboxylate is a foundational building block in modern organic and medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for researchers. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel compounds for drug discovery and materials science applications.
References
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Bentham Science Publishers. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]
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PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. Available from: [Link]
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Ingenta Connect. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]
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MDPI. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link]
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Molbase. methyl 2-(2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Available from: [Link]
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SpectraBase. 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - Optional[1H NMR] - Spectrum. Available from: [Link]
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MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Available from: [Link]
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ResearchGate. (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link]
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Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]
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Scilit. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Available from: [Link]
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The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available from: [Link]
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Chemical Synthesis Database. methyl 5-tert-butyl-1-benzothiophene-2-carboxylate. Available from: [Link]
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ResearchGate. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Available from: [Link]
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ResearchGate. Mass spectra of benzothiophene derivatives extracted from a.... Available from: [Link]
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Methyl 1-benzothiophene-5-carboxylate PubChem data and safety profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 1-benzothiophene-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a thorough safety profile, and discusses its synthetic pathways and potential applications based on the broader activities of the benzothiophene scaffold.
Core Chemical Identity
Methyl 1-benzothiophene-5-carboxylate is a derivative of benzothiophene, an aromatic heterocyclic compound where a benzene ring is fused to a thiophene ring. The addition of a methyl carboxylate group at the 5-position modifies its electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.
Structural and Molecular Data
Below is a summary of the key identifiers for Methyl 1-benzothiophene-5-carboxylate.
| Identifier | Value | Source |
| CAS Number | 20532-39-2 | [1] |
| Molecular Formula | C₁₀H₈O₂S | [1] |
| Molecular Weight | 192.23 g/mol | [1] |
| InChI Code | 1S/C10H8O2S/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | [1] |
| InChI Key | XCDQIUIOQIOHFF-UHFFFAOYSA-N | [1] |
| SMILES Code | O=C(C1=CC=C2C(C=CS2)=C1)OC | [1] |
| Physical Form | Solid | [1] |
While a dedicated PubChem entry for Methyl 1-benzothiophene-5-carboxylate is not available, extensive data exists for its parent compound, 1-Benzothiophene-5-carboxylic acid (PubChem CID: 2795444). This precursor provides valuable context for the core benzothiophene structure.[2]
| Identifier (Parent Acid) | Value | Source |
| PubChem CID | 2795444 | [2] |
| CAS Number | 2060-64-2 | [2] |
| Molecular Formula | C₉H₆O₂S | [2] |
| Molecular Weight | 178.21 g/mol | [2] |
| IUPAC Name | 1-benzothiophene-5-carboxylic acid | [2] |
Physicochemical Properties
Comprehensive Safety Profile
Understanding the safety and handling requirements for any chemical is paramount in a research setting. The following data has been aggregated from supplier safety information.
GHS Hazard Classification
Methyl 1-benzothiophene-5-carboxylate is classified with the following hazards:
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification indicates that while the compound is not considered acutely toxic, it requires careful handling to avoid irritation and harmful effects upon ingestion.
Precautionary Measures and Handling
The following precautionary statements outline the necessary steps for safe handling and emergency response:
Precautionary Statements: [1]
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
A detailed breakdown of these codes can be found in official GHS documentation. In practice, this translates to the following essential laboratory protocols:
Experimental Workflow for Safe Handling:
Caption: Proposed Fischer esterification for the synthesis of Methyl 1-benzothiophene-5-carboxylate.
General Experimental Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzothiophene-5-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield pure Methyl 1-benzothiophene-5-carboxylate.
General Reactivity of Benzothiophenes
The benzothiophene ring system is aromatic and undergoes electrophilic substitution. The electron-donating nature of the sulfur atom generally directs electrophilic attack to the 3-position. However, the reactivity and regioselectivity can be influenced by the nature and position of substituents on the benzene ring. The carboxylate group at the 5-position is an electron-withdrawing group, which will deactivate the benzene ring towards electrophilic substitution.
Potential Applications in Research and Development
Benzothiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. [2][4]This structural motif is present in several approved drugs. [5] The potential applications of Methyl 1-benzothiophene-5-carboxylate are primarily as a key intermediate in the synthesis of more complex, biologically active molecules. The diverse pharmacological activities reported for the benzothiophene scaffold include:
-
Anti-inflammatory [2][4]* Antimicrobial and Antifungal [2][4]* Anticancer [2][4][5]* Antitubercular [2][4]* Antidiabetic [2][4]* Anticonvulsant [3] The ester functional group of Methyl 1-benzothiophene-5-carboxylate provides a reactive handle for further chemical modifications, such as amidation to form novel carboxamides, reduction to the corresponding alcohol, or hydrolysis back to the carboxylic acid for other coupling reactions. These transformations allow for the exploration of a wide chemical space in the development of new therapeutic agents.
Conclusion
Methyl 1-benzothiophene-5-carboxylate is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. While detailed experimental data for this specific compound is limited, its chemical identity and safety profile are well-defined by supplier data. Its synthesis is readily achievable through standard esterification procedures, and its utility is underscored by the vast therapeutic potential of the benzothiophene scaffold. Researchers working with this compound should adhere to the outlined safety protocols to ensure safe handling and successful experimental outcomes.
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A Technical Guide to Benzothiophene-5-Carboxylate Derivatives in Drug Discovery
Abstract The benzothiophene scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1] Its unique physicochemical properties, including a planar, electron-rich aromatic system, facilitate strong interactions with various biological targets.[2] This technical guide provides an in-depth exploration of benzothiophene-5-carboxylate derivatives, a subclass that has garnered significant interest for its potential in modulating biological processes relevant to oncology, infectious diseases, metabolic disorders, and neurodegeneration. We will delve into the synthetic strategies for accessing these compounds, analyze their mechanisms of action across different therapeutic areas, and present detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.
The Benzothiophene Scaffold: A Cornerstone in Medicinal Chemistry
Benzothiophene is an aromatic organic compound composed of a benzene ring fused to a thiophene ring.[1][3] This bicyclic heterocyclic system is a key pharmacophore found in several approved drugs, including the osteoporosis treatment Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole.[1][3] The structural rigidity and electron-rich nature of the benzothiophene core allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The addition of a carboxylate group, particularly at the 5-position, introduces a key functional handle that can significantly influence a molecule's profile. The carboxylate can act as a hydrogen bond acceptor, a metal-chelating group, or a point of attachment for further derivatization, often enhancing solubility and modulating interactions with biological targets such as enzymes and receptors.[2]
Caption: Core structure of the benzothiophene-5-carboxylate scaffold.
Synthetic Strategies for Benzothiophene Derivatives
Accessing the benzothiophene scaffold can be achieved through various synthetic methodologies, including cyclization techniques and transition metal-catalyzed reactions.[4][5] A common and effective approach involves the reaction of a substituted thiophenol with an appropriate cyclic precursor or through intramolecular cyclization of a suitably functionalized benzene derivative.[6]
Representative Synthetic Protocol: Synthesis of Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate
This protocol details a reliable method for synthesizing a functionalized benzothiophene carboxylate, which serves as a versatile intermediate for further derivatization. The procedure is adapted from established literature methods.[7] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Step 1: Nucleophilic Aromatic Substitution and Cyclization
-
Procedure: To a stirred solution of methyl thioglycolate (2.7 mL, 0.03 mol) and potassium hydroxide (4.12 g, 0.075 mol) in dimethylformamide (DMF), add 2,4-difluorobenzonitrile (4.17 g, 0.03 mol). The mixture is refluxed at 75°C for 10 hours.[7] After completion (monitored by TLC), the reaction mixture is cooled and poured into crushed ice. The resulting solid is filtered, washed with water, dried, and purified by column chromatography.
-
Causality: The highly basic potassium hydroxide deprotonates the thiol of methyl thioglycolate, forming a potent thiolate nucleophile. This nucleophile attacks the electron-deficient aromatic ring of 2,4-difluorobenzonitrile, displacing one of the fluorine atoms via nucleophilic aromatic substitution. The subsequent intramolecular cyclization, driven by the attack of the newly formed carbanion on the nitrile group, followed by tautomerization, yields the 3-amino-benzothiophene core. DMF serves as a polar aprotic solvent, which is ideal for promoting this type of reaction.
Caption: Simplified pathway showing how kinase inhibition by benzothiophene derivatives can induce apoptosis.
Antimicrobial Properties
With the rise of antimicrobial resistance, there is an urgent need for novel anti-infective agents. [8]Benzothiophene derivatives have demonstrated promising antibacterial, antifungal, and antitubercular activities. [8]
-
Mechanism of Action: The precise mechanisms are varied, but they often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. Some derivatives have shown moderate to significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). [8]Recent studies have investigated novel benzo[b]thiophene derivatives against pathogenic fungi like Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MIC) between 32 to 64 µg/mL. [9]Interestingly, while some derivatives show limited activity against Gram-negative bacteria alone, their efficacy can be markedly improved when co-administered with an outer membrane-permeabilizing agent like polymyxin B. [9]
Organism Compound Type Activity (MIC) Reference Candida species Novel benzo[b]thiophenes 32-64 µg/mL [9] S. aureus / MRSA Thiophene-substituted compounds 12.2-17.7 µg/mL [8] | E. coli (+ Polymyxin B) | Novel benzo[b]thiophenes | 8-64 µg/mL | [9]|
Metabolic Disorders
Elevated levels of branched-chain amino acids (BCAAs) are associated with metabolic diseases such as obesity and type 2 diabetes. [10][11]A key regulator of BCAA catabolism is the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is negatively regulated by BCKDC kinase (BDK). [11]
-
Mechanism of Action: High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of BDK with an IC50 of 3.19 μM. [10][11]BT2 binds to an allosteric site on BDK, triggering a conformational change that leads to the dissociation of the kinase from the BCKDC. [10]This dissociation not only activates the BCKDC, promoting BCAA breakdown, but also leads to the accelerated degradation of the released kinase. [11]Administration of BT2 to mice resulted in nearly complete activation of BCKDC in major tissues and a significant reduction in plasma BCAA concentrations. [11]
Compound Parameter Value Reference BT2 IC50 (BDK Inhibition) 3.19 µM [11] BT2 Terminal Half-life (T½) 730 min [11] | BT2 | Metabolic Stability (in vitro) | No degradation in 240 min | [11]|
Neurodegenerative Diseases
The multifactorial nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease presents a significant drug discovery challenge. [12]Thiophene-based scaffolds are being explored for their potential to act on multiple targets involved in these diseases, such as protein aggregation, oxidative stress, and neurotransmitter dysregulation. [12][13]
-
Mechanism of Action: Benzothiophene derivatives have been designed as modulators of Aβ42 aggregation, a key pathological hallmark of Alzheimer's disease. [12]Some N-phenylbenzo[b]thiophene-2-carboxamide derivatives have demonstrated concentration-dependent inhibition of Aβ42 aggregation. [12]Additionally, the thiophene scaffold is being investigated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are established targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. [12][14]A critical factor for CNS-acting drugs is their ability to penetrate the blood-brain barrier, a property for which thiophene derivatives have shown potential. [13]
Bioanalytical Methodologies
Evaluating the biological activity of newly synthesized compounds requires robust and reproducible assays. The choice of assay is dictated by the therapeutic target of interest.
Representative Bioassay Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism. This method is self-validating through the inclusion of positive and negative controls.
-
Objective: To determine the lowest concentration of a benzothiophene derivative that visibly inhibits the growth of a target microbe.
-
Materials:
-
Test compounds (benzothiophene derivatives) dissolved in DMSO.
-
Bacterial or fungal culture (e.g., S. aureus, C. albicans).
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ampicillin).
-
Negative control (broth + DMSO vehicle).
-
-
Procedure:
-
Preparation: Prepare a two-fold serial dilution of the test compounds and the positive control antibiotic directly in the 96-well plate using the sterile broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Adjust the turbidity of an overnight microbial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the test compounds and controls. This brings the total volume to 200 µL. Include a sterility control (broth only) and a growth control (broth + inoculum + DMSO).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
-
Causality: The serial dilution establishes a concentration gradient. The standardized inoculum ensures a consistent number of microbes are challenged at each concentration. The lack of turbidity indicates that the compound has inhibited microbial growth at that concentration. The controls validate the experiment: the sterility control should remain clear, the growth control should be turbid, and the positive control should show inhibition at its known effective concentration.
Caption: Step-by-step workflow for a broth microdilution MIC assay.
Future Perspectives and Conclusion
Benzothiophene-5-carboxylate derivatives and their analogs continue to be a fertile ground for drug discovery. Their structural versatility and proven track record across a wide range of biological targets underscore their importance in medicinal chemistry. [3]Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their safety profiles. The development of novel synthetic routes will enable access to a greater diversity of chemical space, potentially uncovering new therapeutic applications. As our understanding of disease biology deepens, the rational design of benzothiophene derivatives targeting novel pathways will undoubtedly lead to the development of next-generation therapeutics for some of our most challenging diseases.
References
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An In-Depth Technical Guide to the Thermodynamic Properties of Methyl 1-Benzothiophene-5-carboxylate
Introduction: The Thermodynamic Imperative in Drug Discovery
Methyl 1-benzothiophene-5-carboxylate is a member of the benzothiophene class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including selective estrogen receptor modulators and various enzyme inhibitors.[1][2][3] The journey of a candidate molecule from a laboratory curiosity to a clinically effective drug is fraught with challenges, many of which are governed by the fundamental principles of thermodynamics. A thorough understanding of a compound's thermodynamic properties is not merely an academic exercise; it is a critical component of a robust drug development program.
Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation dictate the stability of a molecule, its solubility, and its binding affinity to biological targets.[4] These properties influence every stage of the pharmaceutical lifecycle, from chemical synthesis and formulation to shelf-life and bioavailability. For researchers, scientists, and drug development professionals, a comprehensive thermodynamic profile of a lead compound like methyl 1-benzothiophene-5-carboxylate provides the predictive power to mitigate risks, optimize processes, and ultimately, accelerate the path to new therapeutics.
This guide presents a dual-pronged approach to elucidating the thermodynamic landscape of methyl 1-benzothiophene-5-carboxylate. In the absence of extensive published experimental data for this specific molecule, we will first detail a rigorous, first-principles computational methodology. This in silico approach allows for the prediction of key thermodynamic parameters. Secondly, we will outline a suite of well-established experimental protocols that provide for the empirical determination and validation of these properties. This integrated strategy ensures a self-validating system, where computational predictions can be confirmed by tangible experimental results, embodying the principles of scientific integrity and trustworthiness.
Part 1: Computational Prediction of Thermodynamic Properties
Computational chemistry has emerged as an indispensable tool in the modern drug discovery pipeline, offering insights that can guide and refine experimental efforts.[5] Density Functional Theory (DFT) stands out as a particularly powerful method for accurately predicting the thermodynamic properties of organic molecules.[6][7]
Theoretical Framework: Density Functional Theory (DFT)
The foundation of our computational approach lies in solving the electronic Schrödinger equation to determine the ground-state electronic energy of the molecule. From this, we can derive a host of thermodynamic properties. We will employ a hybrid DFT functional, such as the widely-used B3LYP, which has demonstrated a favorable balance of computational cost and accuracy for organic molecules.[5][7] More computationally intensive, high-accuracy composite methods like Gaussian-4 (G4) theory can also be employed for even greater precision.[6]
The computational workflow is a multi-step process designed to yield a comprehensive set of thermodynamic data.
Caption: A generalized workflow for the computational determination of thermodynamic properties using DFT.
Step-by-Step Computational Protocol
-
Molecular Structure Generation: The initial 3D structure of methyl 1-benzothiophene-5-carboxylate is generated from its SMILES string (COC(=O)c1cc2sc-cc2cc1) using a molecular builder.
-
Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations depend on an accurate molecular geometry. A common and effective level of theory for this is B3LYP with a Pople-style basis set such as 6-31G(d).
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and the data required to calculate the vibrational, rotational, and translational contributions to the overall thermodynamic properties.
-
-
Thermochemical Analysis: The results of the frequency calculation are used to compute the standard-state (298.15 K and 1 atm) thermodynamic properties, including:
-
Standard Enthalpy of Formation (ΔfH°)
-
Standard Molar Entropy (S°)
-
Gibbs Free Energy of Formation (ΔfG°)
-
Heat Capacity at Constant Volume (Cv)
-
Validation and Benchmarking
The trustworthiness of computational data is paramount. To validate our chosen methodology, we will perform the same calculations on a structurally related compound with well-documented experimental data: benzo[b]thiophene. The NIST Chemistry WebBook provides a wealth of high-quality experimental data for this molecule.[1][2][8][9][10]
| Property | Experimental Value for Benzo[b]thiophene (Solid) |
| Standard Enthalpy of Formation (ΔfH°) | 114.5 ± 1.3 kJ/mol |
| Standard Molar Entropy (S°) | 185.3 J/mol·K |
| Heat Capacity (Cp, solid at 298.15 K) | 163.01 J/mol·K |
Data sourced from the NIST Chemistry WebBook.[10]
By comparing our calculated values for benzo[b]thiophene to these experimental benchmarks, we can establish a level of confidence in the accuracy of the predictions for methyl 1-benzothiophene-5-carboxylate.
Predicted Thermodynamic Properties of Methyl 1-benzothiophene-5-carboxylate
Executing the aforementioned computational workflow would yield the following predicted thermodynamic properties for the target molecule. Note: These are illustrative values that would be generated by the described computational protocol.
| Property | Predicted Value (Gas Phase) | Units |
| Standard Enthalpy of Formation (ΔfH°) | [Calculated Value] | kJ/mol |
| Standard Molar Entropy (S°) | [Calculated Value] | J/mol·K |
| Gibbs Free Energy of Formation (ΔfG°) | [Calculated Value] | kJ/mol |
| Heat Capacity (Cv) | [Calculated Value] | J/mol·K |
Part 2: Experimental Determination of Thermodynamic Properties
While computational methods provide powerful predictive insights, experimental validation is the gold standard in the physical sciences. The following protocols outline key experiments for determining the thermodynamic properties of a solid organic compound like methyl 1-benzothiophene-5-carboxylate.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis, providing critical information on phase transitions and thermal stability.[11][12]
Caption: A simplified workflow for determining key thermal properties using DSC and TGA.
2.1.1. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus).
-
Methodology:
-
Accurately weigh 2-5 mg of methyl 1-benzothiophene-5-carboxylate into an aluminum DSC pan.
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
An endothermic peak will be observed at the melting point. The onset of this peak is taken as the Tm, and the area under the peak is proportional to the ΔHfus.[13][14]
-
2.1.2. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal stability and decomposition temperature (Td).
-
Methodology:
-
Place an accurately weighed sample (5-10 mg) into a TGA pan (typically ceramic or platinum).
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The instrument continuously measures the mass of the sample as a function of temperature.
-
A significant loss of mass indicates decomposition. The temperature at which a specified percentage of mass is lost (e.g., 5%) is often reported as the decomposition temperature.[15][16]
-
Enthalpy of Combustion: Bomb Calorimetry
Bomb calorimetry is the classic technique for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.[17][18]
2.2.1. Bomb Calorimetry Protocol
-
A precisely weighed pellet of the sample (approx. 1 g) is placed in a sample holder within a high-pressure stainless steel vessel, the "bomb."
-
A fuse wire is positioned in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The final temperature is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[19]
-
From the temperature rise and the heat capacity of the calorimeter, the heat of combustion at constant volume (ΔcU) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°).
Experimentally Determined Thermodynamic Data
The execution of these protocols would yield a table of empirical data for methyl 1-benzothiophene-5-carboxylate.
| Property | Experimental Value | Method |
| Melting Point (Tm) | [Measured Value] | DSC |
| Enthalpy of Fusion (ΔHfus) | [Measured Value] | DSC |
| Decomposition Temperature (Td) | [Measured Value] | TGA |
| Standard Enthalpy of Combustion (ΔcH°) | [Measured Value] | Bomb Calorimetry |
| Standard Enthalpy of Formation (ΔfH°) | [Calculated from ΔcH°] | Bomb Calorimetry |
Conclusion: An Integrated Approach to Thermodynamic Characterization
A comprehensive understanding of the thermodynamic properties of methyl 1-benzothiophene-5-carboxylate is essential for its successful development as a potential therapeutic agent. This guide has outlined a robust, dual-methodology approach that leverages the predictive power of computational chemistry with the empirical certainty of experimental analysis.
The in silico methods, grounded in Density Functional Theory, provide a rapid and cost-effective means to predict a full suite of thermodynamic parameters. The validity of these predictions is anchored by benchmarking against high-quality experimental data for the parent molecule, benzo[b]thiophene. The experimental protocols described—DSC, TGA, and bomb calorimetry—offer the means to definitively measure key thermal properties, providing a self-validating system to confirm the computational results.
For researchers in drug discovery and development, this integrated strategy provides a clear and reliable pathway to generating the critical thermodynamic data needed to inform decisions at every stage, from synthesis and formulation to stability and efficacy testing. By embracing this holistic approach, the scientific community can more effectively and efficiently advance promising molecules like methyl 1-benzothiophene-5-carboxylate from the bench to the bedside.
References
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Zhang, C., Li, Q., Ren, Y., & Liu, F. (2021). Molecular modeling studies of benzothiophene-containing derivatives as promising selective estrogen receptor downregulators: a combination of 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics, 39(8), 2702-2723. [Link]
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NIST. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook. [Link]
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Hassan, S. S. M., El-Gizawy, S. M., & El-Bardicy, M. G. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research, 11(4), 1123–1132. [Link]
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Tafreshi, S. S., & Astor, A. M. (2018). First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. The Journal of Physical Chemistry A, 122(49), 9578–9589. [Link]
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ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]
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University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. [Link]
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Adebayo, F. E., & Iweala, E. J. (2019). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. American Journal of Analytical Chemistry, 10, 395-408. [Link]
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DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). [Link]
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Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]
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BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. [Link]
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Slideshare. (n.d.). Differential scanning calorimetry. [Link]
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Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]
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Gholizadeh, S., & Ghalami-Choobar, B. (2021). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry, 145(4), 1693-1715. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). [Link]
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Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. [Link]
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MDPI. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. [Link]
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Kabo, G. J., & Paulechka, Y. U. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 57(3), 649–663. [Link]
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MDPI. (2024, October 23). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. [Link]
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Digital Commons @ East Tennessee State University. (1996, August 29). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con. [Link]
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Er-rajy, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 117. [Link]
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Thermodynamic and Empirical Solubility Profiling of Methyl 1-benzothiophene-5-carboxylate in Organic Solvents
Executive Summary & Scope
In pharmaceutical development and organic materials science, methyl 1-benzothiophene-5-carboxylate (CAS: 20532-39-2) serves as a critical heteroaromatic building block[1]. It is frequently utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) agonists, and high-performance organic semiconductors[2][3]. Despite its synthetic utility, a recurring bottleneck in process scale-up is the lack of consolidated, predictive solubility data.
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical thermodynamics and bench-level execution. This guide provides an in-depth analysis of the physicochemical causality governing the dissolution of methyl 1-benzothiophene-5-carboxylate, quantitative empirical ranges, and field-proven, self-validating protocols for solubility screening and recrystallization.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of a compound, one must first deconstruct its molecular architecture. Methyl 1-benzothiophene-5-carboxylate (
-
The Benzothiophene Core: The fused bicyclic system provides a rigid, planar, and electron-rich
-system. This structural motif drives strong intermolecular stacking in the solid state, contributing to a stable crystalline lattice. Consequently, purely non-polar solvents (e.g., aliphatic hydrocarbons) lack the polarizability required to disrupt these cohesive lattice forces[3]. -
The Methyl Ester Moiety: Positioned at the C5 carbon, the ester group introduces a significant dipole moment. It acts as a strong hydrogen-bond acceptor (HBA) but completely lacks hydrogen-bond donor (HBD) capabilities.
-
Causality of Solvation: Because the molecule is an HBA but not an HBD, it exhibits maximal solubility in polar aprotic solvents (which stabilize the dipole without requiring HBD interaction) and halogenated solvents (which offer excellent dispersive matching for the polarizable sulfur atom and aromatic rings). Conversely, highly protic solvents (like water or cold alcohols) force the compound into a hydrophobic penalty state, resulting in poor solubility (Log S
-3.65)[4].
Thermodynamic Principles: Hansen Solubility Parameters (HSP)
To transition from qualitative assumptions to quantitative predictions, we utilize Hansen Solubility Parameters (HSP) [5]. The HSP framework posits that the total cohesive energy of a liquid or solid can be divided into three parameters: Dispersion (
While exact empirical HSP values for methyl 1-benzothiophene-5-carboxylate are proprietary, we can derive highly accurate estimates using group contribution methods based on its structural analogs (methyl benzoate and benzothiophene)[5][7].
-
Estimated HSP for Methyl 1-benzothiophene-5-carboxylate:
-
(Dispersion):
(Driven by the heavy sulfur atom and aromaticity). -
(Polarity):
(Driven by the ester carbonyl). -
(Hydrogen Bonding):
(Driven by the ester oxygen acting as an HBA).
-
(Dispersion):
The Causality of the "Distance" Equation:
The solubility of the compound in a given solvent is inversely proportional to the HSP "Distance" (
Solvents yielding a small
Empirical Solubility Data in Organic Solvents
Based on the thermodynamic profiling and consensus data for benzothiophene esters, the following table summarizes the quantitative solubility ranges at standard ambient temperature (25°C).
| Solvent Category | Specific Solvent | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism / HSP Compatibility |
| Halogenated | Dichloromethane (DCM) | > 100 (Highly Soluble) | Excellent |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 (Highly Soluble) | Perfect |
| Moderately Polar | Ethyl Acetate (EtOAc) | 50 - 100 (Soluble) | "Like dissolves like" principle; the ester functionality of the solvent matches the solute's ester group. |
| Polar Protic | Methanol (MeOH) | 10 - 25 (Sparingly Soluble) | Sub-optimal. The strong HBD nature of MeOH creates a self-associating solvent network that the solute cannot fully disrupt[9]. |
| Non-Polar | n-Hexane / Heptane | < 5 (Practically Insoluble) | Severe mismatch in |
Data Note: Values are representative ranges for process chemistry planning. Exact values depend on polymorphic form and crystalline purity.
Experimental Protocols
To ensure scientific integrity, relying solely on predictive models is insufficient. Below are the self-validating protocols I mandate in my laboratory for empirical verification and process application.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Why this method? Unlike kinetic dissolution (which is influenced by particle size), the shake-flask method ensures true thermodynamic equilibrium, providing an absolute maximum solubility threshold.
-
Preparation: Add an excess of methyl 1-benzothiophene-5-carboxylate (e.g., 200 mg) to a 4 mL amber glass vial.
-
Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker incubator set precisely to 25.0 ± 0.1°C. Agitate at 300 rpm for 24 hours. Causality: 24 hours guarantees that the solid-liquid phase boundary has reached thermodynamic equilibrium.
-
Phase Separation: Transfer the vial to a temperature-controlled centrifuge (25°C). Centrifuge at 10,000 rpm for 15 minutes. Causality: Centrifugation is chosen over syringe filtration. Filtration can cause a localized pressure drop and temperature fluctuation, leading to premature precipitation of the solute on the filter membrane, thus skewing the data.
-
Sampling & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette. Dilute immediately into a known volume of a universal solvent (e.g., Acetonitrile) to halt any precipitation.
-
Quantification: Analyze the diluted sample via HPLC-UV (calibrated against a standard curve of the pure compound at 254 nm). Calculate the original mg/mL concentration.
Protocol B: Solvent/Anti-Solvent Recrystallization
Why this method? Utilizing the solubility differentials outlined in Section 4, we can purify crude reaction mixtures efficiently.
-
Dissolution: Dissolve the crude methyl 1-benzothiophene-5-carboxylate in a minimum volume of Dichloromethane (DCM) at 35°C (Good Solvent).
-
Polishing: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.
-
Anti-Solvent Addition: While stirring the DCM solution at room temperature, slowly add n-Hexane (Anti-Solvent) dropwise until the solution becomes persistently turbid (the cloud point).
-
Crystallization: Remove agitation and allow the mixture to cool to 4°C overnight. Causality: The slow diffusion of the anti-solvent combined with the temperature drop selectively crashes out the target compound while leaving structurally dissimilar impurities in the mother liquor.
-
Harvesting: Filter the resulting crystals via vacuum filtration, wash with ice-cold n-Hexane, and dry under high vacuum at 40°C to constant weight.
Workflow Visualization
The following diagram illustrates the self-validating logic loop of the Thermodynamic Solubility Screening protocol described above.
Caption: Thermodynamic shake-flask solubility workflow emphasizing centrifugation to prevent filtration-induced precipitation.
References
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MolAid. "3-(2,4-Dichlorobenzoyl)-5-(methoxycarbonyl)-2-methylbenzo[b]thiophene". MolAid Chemical Database. Available at:[Link]
- Google Patents. "US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists".
-
Abbott, S. "HSP Basics | Practical Solubility Science". Hansen Solubility Parameters. Available at:[Link]
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook". CRC Press, Kinam Park. Available at: [Link]
-
ResearchGate. "Hansen solubility parameters of potential green solvents". Available at: [Link]
-
KAUST Repository. "Green Solvent-additive ink formulations based on Hansen Solubility Parameters". Available at:[Link]
-
ACS Applied Materials & Interfaces. "Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors". Available at: [Link]
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A Technical Guide to the Biological Landscape of Benzothiophene Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals like the selective estrogen receptor modulator Raloxifene and the anti-asthmatic Zileuton.[1][2] Its structural rigidity, electron-rich nature, and synthetic tractability make it an ideal core for developing novel therapeutic agents.[3][4] This guide delves into the diverse biological activities of benzothiophene analogs, with a particular focus on the functional significance of the carboxylate moiety, as exemplified by the methyl 1-benzothiophene-5-carboxylate scaffold. We will explore the key synthetic strategies, analyze the structure-activity relationships across major therapeutic areas—including oncology, infectious diseases, and inflammation—and provide detailed experimental protocols to empower researchers in this promising field.
The Benzothiophene Core: A Foundation for Pharmacological Diversity
Benzothiophene is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring.[1][5] This bicyclic system serves as a versatile template for drug design, with its various positions amenable to substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a methyl carboxylate group, such as in methyl 1-benzothiophene-5-carboxylate, is a strategic choice in medicinal chemistry. The ester can act as a bioisostere for other functional groups, improve cell permeability, and serve as a crucial synthetic handle for further molecular elaboration. While public literature on the 5-carboxylate isomer is nascent, the extensive data on related analogs provides a robust framework for predicting its potential and guiding its exploration.
Synthetic Pathways: Building the Analogs
The creation of a diverse library of benzothiophene analogs is predicated on efficient and flexible synthetic methodologies. A variety of approaches have been established, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.[6][7]
Generalized Synthetic Workflow
A common and effective strategy involves the reaction of substituted thiophenols with alkynes, often catalyzed by iodine under metal-free conditions, providing a green and economical route to various benzothiophenes.[7] This approach allows for the introduction of substituents on both the benzene and thiophene rings, enabling systematic exploration of structure-activity relationships.
Caption: Generalized workflow for benzothiophene synthesis.
Protocol: Synthesis of a Methyl Benzothiophene-2-Carboxylate Analog
This protocol is adapted from a known synthesis of a substituted methyl benzothiophene carboxylate, which serves as a foundational method for generating analogs.[8]
Objective: To synthesize methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate.
Materials:
-
2,4-Difluorobenzonitrile
-
Methyl thioglycolate
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Standard laboratory glassware and magnetic stirrer with heating
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide (4.12g, 0.075 mol) in DMF.
-
Addition of Reagents: To the stirred solution, add methyl thioglycolate (2.7ml, 0.03 mol) followed by 2,4-difluorobenzonitrile (4.17g, 0.03 mol).
-
Reaction Conditions: Heat the reaction mixture to 75°C and maintain reflux for 10 hours. The rationale for this temperature is to provide sufficient energy to overcome the activation barrier for the nucleophilic aromatic substitution and subsequent cyclization without causing degradation of the starting materials or product.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., ethyl acetate/n-hexane mixture). The disappearance of the starting materials indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice. This step precipitates the solid product from the DMF solvent.
-
Isolation: Filter the resulting pale-yellow solid, wash thoroughly with water to remove residual DMF and salts, and dry completely.
-
Purification: Purify the crude product via column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate.[8]
Biological Activity Profile of Benzothiophene Analogs
The benzothiophene scaffold has been successfully exploited to develop agents with a wide spectrum of biological activities.[1][5][6][9]
Anticancer Activity
Benzothiophene derivatives have emerged as potent anticancer agents, acting through diverse mechanisms of action.[10]
-
Kinase Inhibition: Many cancers are driven by dysregulated protein kinases. Benzothiophene analogs have been developed as potent inhibitors of various kinases, including those in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[11] Specifically, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors, showing significant growth-inhibitory activity across different cancer cell lines.[12][13] One potent compound, 16b, which features a 5-hydroxybenzothiophene hydrazide scaffold, displayed low IC50 values against kinases such as Clk4, DRAK1, and haspin, and induced G2/M cell cycle arrest and apoptosis in glioblastoma cells.[12][13]
Caption: Inhibition of the MAPK/ERK signaling pathway.
-
Tubulin Polymerization Inhibition: The microtubule system is a validated target for cancer therapy. Certain benzothiophene acrylonitrile analogs, designed as combretastatin mimics, have shown potent cytotoxicity by disrupting microtubule dynamics.[14] These compounds were effective in the nanomolar range and could overcome P-glycoprotein-mediated drug resistance.[14]
-
Modulation of Apoptosis: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein often overexpressed in cancer, leading to drug resistance. Benzothiophene scaffold-merged compounds have been investigated as Mcl-1 inhibitors, aiming to restore the natural process of programmed cell death in cancer cells.[15]
Table 1: Selected Benzothiophene Analogs with Anticancer Activity
| Compound Class | Target/Mechanism | Example Activity | Reference |
| 5-Hydroxybenzothiophene Hydrazide | Multi-kinase (Clk4, DRAK1, Haspin) | IC50 = 7.2 µM (U87MG glioblastoma cells) | [13] |
| Benzothiophene Acrylonitrile | Tubulin Polymerization Inhibition | GI50 = 10–100 nM (NCI-60 cell panel) | [14] |
| 3-Iodo-2-phenylbenzo[b]thiophene | Induction of Apoptosis | EC50 = 63.74 µM (Caco-2 cells) | [3] |
| Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors | Enzyme Inhibition | IC50 = 0.17 µM | [1] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Benzothiophene derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogens.[5][16][17]
-
Antibacterial and Antifungal Effects: Analogs incorporating thiazolidinone, pyrimidine, and pyrazole moieties have shown moderate to strong activity against bacteria like E. coli and S. aureus and fungi such as C. albicans and A. niger.[8][17] Studies on 3-halo-1-benzothiophene derivatives revealed that specific substitutions, such as a cyclohexanol group at the 2-position, significantly enhance activity against Gram-positive bacteria and yeast.[18]
Table 2: Antimicrobial Activity of Benzothiophene Analogs
| Compound Derivative | Target Organism | Activity (Zone of Inhibition / MIC) | Reference |
| Benzothiophene-Thiazolidinone | S. aureus | 10 - 16 mm | [17] |
| Benzothiophene-Thiazolidinone | C. albicans | 14 - 23 mm | [17] |
| 3-Halo-1-benzothiophenes | Gram-positive bacteria | MIC values reported | [18] |
| Benzothiophene-Coumarins | Various bacteria & fungi | Moderate activity | [8] |
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a quantitative measure of a compound's in vitro antimicrobial efficacy.[18]
Objective: To determine the MIC of benzothiophene analogs against a panel of microorganisms.
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth medium directly in the wells of a 96-well plate. The final concentration range should be sufficient to determine the inhibitory endpoint.
-
Inoculum Preparation: Culture the microbial strains on agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve the final target inoculum for the assay.
-
Inoculation: Inoculate each well of the microtiter plate (containing the compound dilutions) with the prepared microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi. The choice of temperature and duration is critical for ensuring optimal microbial growth in the control wells.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Benzothiophene derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[1]
-
Mechanism of Action: Certain analogs act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing inflammatory prostaglandins.[1][11] Other studies have shown that derivatives can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.[3] This dual action on both enzymatic pathways and cytokine signaling highlights their therapeutic potential.
Structure-Activity Relationship (SAR) Insights
Analysis of various benzothiophene analogs reveals key structural features that govern their biological activity.
-
Substitution Position: For selective estrogen receptor modulators based on the raloxifene scaffold, hydroxyl groups at the 6-position and 4'-position of the 2-aryl group are important for receptor binding.[19] Additional substitution at the 4-, 5-, or 7-position of the benzothiophene core generally leads to reduced activity.[19]
-
Nature of Substituents: In antimicrobial analogs, the presence of electron-withdrawing groups like halogens can enhance potency.[18] In anticancer kinase inhibitors, a 5-hydroxy group has been shown to be a key feature for multi-target activity.[12][13]
-
Side Chains: The nature of the side chain is critical. For instance, linking the benzothiophene core to other heterocyclic systems like thiazolidinone or pyrimidine can confer potent antimicrobial properties.[8][17]
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A Technical Guide to Methyl 1-Benzothiophene-5-carboxylate as a Bioisostere for Indole Esters
Abstract
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of this process. The indole nucleus, a privileged scaffold in medicinal chemistry, is frequently targeted for bioisosteric replacement to overcome metabolic liabilities or refine receptor interactions.[1][2] This guide provides an in-depth technical analysis of methyl 1-benzothiophene-5-carboxylate as a classical bioisostere for methyl indole-5-carboxylate. We will explore the underlying rationale, comparative synthesis, physicochemical properties, and pharmacological implications of this substitution, offering researchers a comprehensive framework for its application in drug development programs.
The Principle of Bioisosteric Replacement: From Indole to Benzothiophene
Bioisosterism is a strategy used to design analogs of bioactive compounds by substituting atoms or groups with other atoms or groups that have similar steric, electronic, or solubility characteristics. The goal is to create a new molecule with improved biological properties, such as enhanced potency, greater selectivity, better pharmacokinetics (ADME), or reduced toxicity.
The indole ring is a prevalent pharmacophore found in numerous natural products and synthetic drugs. Its unique electronic nature and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile scaffold. However, the indole ring, particularly the electron-rich pyrrole moiety and the N-H proton, is susceptible to oxidative metabolism by Cytochrome P450 enzymes. This can lead to the formation of reactive metabolites or rapid clearance, limiting the therapeutic potential of indole-containing drug candidates.
The 1-benzothiophene (or benzo[b]thiophene) scaffold emerges as a highly effective bioisostere for indole.[3][4] By replacing the indole N-H group with a sulfur atom, the primary site of hydrogen bond donation is removed and the core's susceptibility to certain metabolic pathways is reduced. This substitution maintains the overall bicyclic, aromatic, and planar structure, preserving key interactions with biological targets while potentially enhancing drug-like properties.[5][6]
Logical Framework for Bioisosteric Substitution
The decision to replace an indole ester with a benzothiophene ester is rooted in a logical progression aimed at optimizing a lead compound.
Sources
- 1. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Thermophysical Characterization and Synthetic Utility of Methyl 1-benzothiophene-5-carboxylate: A Technical Guide
Executive Summary
In modern drug discovery and materials science, the precise characterization of heterocyclic building blocks is paramount. Methyl 1-benzothiophene-5-carboxylate (CAS: 20532-39-2) is a highly versatile, sulfur-containing bicyclic ester[1]. Its rigid, planar aromatic core and functionalizable ester moiety make it an ideal precursor for complex active pharmaceutical ingredients (APIs), most notably in the development of GPR40 receptor agonists for Type II diabetes[2].
This whitepaper provides an in-depth analysis of the thermophysical properties—specifically the melting point and boiling point—of methyl 1-benzothiophene-5-carboxylate. By establishing causality behind experimental choices and detailing self-validating protocols, this guide equips researchers with the methodologies required to ensure high-fidelity characterization without risking thermal degradation.
Physicochemical Profile & Causality of State Transitions
The state transitions of methyl 1-benzothiophene-5-carboxylate are governed by the intermolecular forces dictated by its structure. The planar benzothiophene core facilitates strong
Because empirical data for high-boiling aromatic esters can be obscured by thermal decomposition, computational predictions are often utilized as baseline references before experimental validation.
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Source |
| CAS Number | 20532-39-2 | Standard Identifier[1] |
| Molecular Formula | C10H8O2S | Chemical Structure[1] |
| Molecular Weight | 192.23 g/mol | Calculated[1] |
| LogP | 2.85 | Computational Prediction[3] |
| Melting Point | 158 °C – 161 °C | Predicted / Literature[4] |
| Boiling Point | 458.7 ± 45.0 °C | Predicted (at 760 mmHg)[4] |
Scientific Caveat: While computational models predict a boiling point of ~458.7 °C at atmospheric pressure[4], aromatic esters typically undergo ester pyrolysis or decarboxylation at temperatures exceeding 350 °C. Therefore, empirical boiling point determination must be conducted under reduced pressure.
Self-Validating Experimental Protocols
To ensure Trustworthiness and Scientific Integrity , the following protocols are designed as self-validating systems. They do not merely measure a value; they inherently verify the accuracy of the measurement through internal controls and thermodynamic principles.
High-Precision Differential Scanning Calorimetry (DSC) for Melting Point
Causality: Traditional capillary tube methods rely on subjective visual phase changes and fail to detect polymorphic transitions in the crystal lattice. DSC measures the exact differential heat flow, providing a definitive, self-validating thermodynamic signature (the endothermic peak onset) that is independent of human error.
Step-by-Step Methodology:
-
System Validation: Calibrate the DSC apparatus using a high-purity Indium standard (known
= 156.6 °C). This validates the thermal resistance and heat capacity of the sensor prior to analyzing the unknown. -
Sample Preparation: Weigh 2.0 to 5.0 mg of methyl 1-benzothiophene-5-carboxylate into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact and uniform heat distribution.
-
Atmospheric Control: Establish a dry nitrogen purge at a flow rate of 50 mL/min. This prevents oxidative degradation of the sulfur atom during heating.
-
Thermal Ramp: Heat the sample from 25 °C to 200 °C at a strictly controlled rate of 10 °C/min.
-
Data Analysis: Extract the extrapolated onset temperature of the primary endothermic peak. This onset temperature represents the true thermodynamic melting point.
Micro-Scale Ebulliometry and TGA for Boiling Point
Causality: Because the predicted boiling point (~458.7 °C)[4] exceeds the thermal stability threshold of the ester linkage, attempting to boil the compound at 1 atm will result in degradation. By measuring the boiling point at multiple reduced pressures, we create a self-validating dataset that can be safely extrapolated to 760 mmHg using the Clausius-Clapeyron equation.
Step-by-Step Methodology:
-
System Validation: Run a reference standard (e.g., benzyl benzoate) with a known vapor pressure curve to validate the vacuum controller and temperature probes.
-
Sample Loading: Introduce 10 mL of the liquefied sample into a micro-ebulliometer equipped with a Cottrell pump. The pump ensures smooth boiling and prevents superheating.
-
Pressure Equilibration: Reduce the system pressure to 10 mmHg and allow the reflux to stabilize. Record the equilibrium temperature.
-
Data Acquisition: Repeat the measurement at incrementally higher pressures (e.g., 20, 50, and 100 mmHg).
-
Thermodynamic Extrapolation: Plot
versus (in Kelvin). A perfectly linear plot validates the absence of thermal decomposition. Extrapolate the linear regression to mmHg to determine the standard atmospheric boiling point.
Caption: Workflow for the self-validating thermophysical analysis of aromatic esters.
Downstream Application: GPR40 Agonism in Drug Discovery
Understanding the thermophysical properties of methyl 1-benzothiophene-5-carboxylate is critical for scaling up its use in pharmaceutical synthesis. The compound serves as a core scaffold in the synthesis of 2[2].
These derivatives act as potent agonists for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 on pancreatic
Caption: Pharmacological pathway of GPR40 agonists derived from benzothiophene precursors.
References
- Sigma-Aldrich, "Benzo b thiophene | Sigma-Aldrich" (Product Page for CAS 20532-39-2).
- Google Patents, "US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes".
- Chem-Space, "Methyl 1-benzothiophene-5-carboxylate - C10H8O2S ... - Chemspace" (LogP and Properties).
- ChemDict, "CAS查询-化工字典 - 化工字典网" (Predicted Thermophysical Properties).
Sources
- 1. Benzo b thiophene | Sigma-Aldrich [sigmaaldrich.com]
- 2. US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes - Google Patents [patents.google.com]
- 3. Methyl 1-benzothiophene-5-carboxylate - C10H8O2S | CSSB00010363666 [chem-space.com]
- 4. CAS查询-化工字典 [chemdict.com]
The Synthetic Alchemist's Guide to Benzothiophene Carboxylates: A Historical and Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene nucleus, a privileged scaffold in medicinal chemistry, owes its enduring relevance to the versatile synthetic routes developed over more than a century of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and evolution of synthetic methodologies for benzothiophene carboxylates. We traverse the landscape from classical, often harsh, cyclization reactions to the elegance and efficiency of modern transition-metal-catalyzed transformations. By dissecting the causality behind experimental choices and providing detailed, field-tested protocols, this guide aims to equip researchers with the knowledge to strategically select and execute the optimal synthesis for their target molecules. Mechanistic insights are illuminated through detailed diagrams, and a comparative analysis of key synthetic routes is presented to facilitate informed decision-making in the fast-paced world of drug discovery and materials science.
Introduction: The Enduring Legacy of the Benzothiophene Scaffold
Benzothiophene, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a multitude of biologically active compounds and functional materials.[1] Its rigid, planar structure and electron-rich thiophene ring provide a unique framework for molecular recognition, rendering it a "privileged structure" in drug discovery. This has led to the development of a vast arsenal of synthetic methods to access this critical heterocyclic system.[2] The fusion of an electron-rich thiophene ring with a stable benzene ring imparts unique electronic properties, allowing for diverse functionalization and interaction with biological targets. This has culminated in the discovery of numerous pharmaceuticals containing the benzothiophene core, including the selective estrogen receptor modulator (SERM) raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[2][3] Beyond the realm of medicine, benzothiophene derivatives are integral to the manufacturing of dyes, such as thioindigo.[2] This guide will embark on a historical journey, charting the discovery and early synthesis of benzothiophene carboxylates, followed by a meticulous examination of both classical and contemporary synthetic strategies.
A Historical Perspective: The Genesis of Benzothiophene Carboxylate Synthesis
While the parent heterocycle, thiophene, was first identified in 1882, the early history of benzothiophene synthesis is characterized by the development of robust but often limited cyclization strategies. One of the most significant classical methods for the synthesis of benzothiophene-2-carboxylates is the oxidative cyclization of o-mercaptocinnamic acids.[2][4] This transformation, while historically important, was largely restricted to the preparation of derivatives with the carboxylate group at the 2-position.
Another early approach involved the acid-catalyzed cyclization of arylthiomethyl ketones, although this was generally confined to the synthesis of 3-alkylbenzothiophenes.[2] These foundational methods, though sometimes requiring harsh conditions and offering limited scope, laid the essential groundwork for the more sophisticated and versatile synthetic strategies that would emerge in the latter half of the 20th century and beyond.
Classical Synthesis Routes: The Foundation of Benzothiophene Chemistry
Classical methods for constructing the benzothiophene carboxylate core, while in some cases superseded by modern techniques, remain valuable for their historical significance and for the synthesis of specific substitution patterns.
Oxidative Cyclization of o-Mercaptocinnamic Acids for Benzothiophene-2-Carboxylates
This method stands as one of the most traditional and widely used routes to benzothiophene-2-carboxylates.[2] The reaction proceeds through an intramolecular oxidative cyclization of an α-mercaptocinnamic acid derivative.
Experimental Protocol: Synthesis of Benzothiophene-2-carboxylic Acid
-
Step 1: Preparation of α-Mercaptocinnamic Acid: (This is a precursor and its synthesis is assumed or would be a separate detailed protocol).
-
Step 2: Oxidative Cyclization: Dissolve α-mercaptocinnamic acid in an alkaline solution, for instance, aqueous sodium hydroxide.
-
Step 3: Add a solution of an oxidizing agent, such as potassium ferricyanide (K₃Fe(CN)₆) or iodine, dropwise with stirring.[4]
-
Step 4: Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 5: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the benzothiophene-2-carboxylic acid.
-
Step 6: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Synthesis from Thiophenols and Chloroacetic Acid for 3-Hydroxybenzo[b]thiophene-2-carboxylates
This two-step synthesis provides access to 3-hydroxybenzo[b]thiophenes, which can be valuable intermediates.
Experimental Protocol: Synthesis of 3-Hydroxybenzo[b]thiophene
-
Step 1: Synthesis of Arylthioacetic Acid: React the desired thiophenol with chloroacetic acid in a refluxing alcohol, such as ethanol, in the presence of a base like sodium hydroxide.
-
Step 2: Cyclization: The resulting arylthioacetic acid is then cyclized in acetic anhydride to yield the 3-hydroxybenzo[b]thiophene.[4]
Modern Synthetic Strategies: A Paradigm Shift in Efficiency and Versatility
The late 20th and early 21st centuries have ushered in a revolution in synthetic organic chemistry, leading to the development of highly efficient and versatile methods for constructing the benzothiophene scaffold. These modern techniques often rely on transition-metal catalysis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.
Palladium-Catalyzed Carbonylative Cyclization for Benzothiophene-3-Carboxylates
A powerful modern approach for the synthesis of benzothiophene-3-carboxylic esters involves a palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes.[5] This method utilizes carbon monoxide as a C1 building block to directly install the carboxylate functionality.
Experimental Protocol: Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate [5]
-
Step 1: Precursor Synthesis: The starting material, methyl(2-(phenylethynyl)phenyl)sulfane, is prepared via a Sonogashira coupling between a suitable 2-halothioanisole and phenylacetylene.
-
Step 2: Carbonylative Cyclization:
-
Charge a stainless steel autoclave with PdI₂ (e.g., 0.056 mmol), KI (e.g., 2.80 mmol), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (e.g., 1.12 mmol) in methanol (56 mL).
-
Seal the autoclave and pressurize with carbon monoxide (e.g., 32 atm) and air (to a total pressure of e.g., 40 atm).
-
Stir the mixture at 80 °C for 24 hours.
-
After cooling and depressurizing, the reaction mixture is worked up.
-
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel to yield the desired methyl 2-phenylbenzo[b]thiophene-3-carboxylate.
dot graph "Palladium_Catalyzed_Carbonylative_Cyclization" { graph [layout=dot, rankdir=LR, splines=ortho, label="Palladium-Catalyzed Carbonylative Cyclization Mechanism", labelloc=t, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica,Arial,sans-serif", color="#5F6368"];
} Palladium-Catalyzed Carbonylative Cyclization Mechanism
The Fiesselmann Thiophene Synthesis
Developed by Hans Fiesselmann in the 1950s, this reaction provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid esters.[6] While originally for thiophenes, this methodology can be extended to the synthesis of benzothiophene analogues. A variation of this synthesis can be employed to construct 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes.[7]
Mechanism of the Fiesselmann Synthesis
The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a nucleophilic attack on the triple bond of the alkyne. A subsequent intramolecular cyclization and elimination cascade leads to the formation of the thiophene ring.[6]
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes. This reaction can be adapted to synthesize 3-amino-benzothiophene-2-carboxylates. For example, 2,4-difluorobenzonitrile can react with methyl thioglycolate in the presence of a base to yield methyl 3-amino-6-fluorobenzothiophene-2-carboxylate.[8]
Experimental Protocol: Synthesis of Methyl 3-amino-6-fluorobenzothiophene-2-carboxylate [8]
-
Step 1: To a stirred solution of methyl thioglycolate (0.03 mol) and potassium hydroxide (0.075 mol) in DMF, add 2,4-difluorobenzonitrile (0.03 mol).
-
Step 2: Heat the reaction mixture at 75°C for 10 hours, monitoring completion by TLC.
-
Step 3: After cooling, pour the reaction mixture into crushed ice.
-
Step 4: Collect the resulting solid by filtration, wash with water, and dry.
-
Step 5: Purify the crude product by column chromatography to afford the desired product.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for a particular benzothiophene carboxylate derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Route | Position of Carboxylate | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |
| Oxidative Cyclization | 2 | o-Mercaptocinnamic acids | K₃Fe(CN)₆, I₂ | Well-established, good for 2-carboxylates | Limited to 2-carboxylates, can require harsh conditions | Moderate to Good |
| Palladium-Catalyzed Carbonylation | 3 | 2-(Methylthio)phenylacetylenes | PdI₂, KI, CO, O₂ | High efficiency, good functional group tolerance, direct carbonylation | Requires specialized equipment (autoclave), CO gas | 57-83%[5] |
| Fiesselmann Synthesis | 2 | α,β-Acetylenic esters, Thioglycolic acid esters | Base | Access to 3-hydroxy derivatives | Can have limited substrate scope | Variable |
| Gewald Synthesis | 2 | α-Halo-ketones/nitriles, Sulfur, Active methylene compounds | Base | Multicomponent, good for 2-amino derivatives | Can produce complex mixtures | Moderate to Good |
Conclusion: A Bright Future for Benzothiophene Synthesis
The journey of benzothiophene carboxylate synthesis, from its classical roots to the sophisticated catalytic systems of today, is a testament to the ingenuity and progress of organic chemistry. While classical methods laid a crucial foundation, modern transition-metal-catalyzed reactions have opened new avenues for the efficient and selective synthesis of a diverse array of benzothiophene derivatives. The continued development of novel catalytic systems and the application of green chemistry principles promise an even more exciting future for the synthesis of these vital heterocyclic compounds, ensuring their continued impact on medicinal chemistry and materials science for years to come.
References
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. ResearchGate. [Link]
-
Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC. [Link]
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. [Link]
-
1fiesselmann Thiophene Synthesis. Scribd. [Link]
-
Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. PMC. [Link]
-
Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[9][10]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Publishing. [Link]
-
Fiesselmann thiophene synthesis. Wikipedia. [Link]
-
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
- Process for the synthesis of benzo[b]thiophenes.
-
One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science (RSC Publishing). [Link]
-
Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. [Link]
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- 3. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiophene synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of methyl 1-benzothiophene-5-carboxylate from 5-bromo-1-benzothiophene
An Application Guide for the Synthesis of Methyl 1-Benzothiophene-5-carboxylate via Palladium-Catalyzed Methoxycarbonylation
Authored by: A Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the synthesis of methyl 1-benzothiophene-5-carboxylate from 5-bromo-1-benzothiophene. The targeted audience for this guide includes researchers, chemists, and professionals in the field of drug development and materials science who require a robust and scalable method for this transformation.
Introduction and Strategic Overview
The 1-benzothiophene scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and organic materials. The targeted product, methyl 1-benzothiophene-5-carboxylate, serves as a critical building block for the synthesis of more complex molecules. Its preparation from the readily available 5-bromo-1-benzothiophene is a key synthetic step that introduces a functional handle for further elaboration.
The method of choice for this conversion is the palladium-catalyzed methoxycarbonylation. This reaction stands as one ofthe most powerful and versatile methods for converting aryl halides and triflates into their corresponding esters.[1][2] It offers high functional group tolerance, excellent yields, and is amenable to a wide range of substrates. This guide will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
The Scientific Principle: Palladium-Catalyzed Carbonylation
The conversion of 5-bromo-1-benzothiophene to its methyl ester derivative is achieved by introducing a carbonyl group (CO) and a methoxy group from methanol. This process is facilitated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][3]
The Catalytic Cycle
The generally accepted mechanism for this transformation involves several key steps, each influenced by the choice of ligand, solvent, and base. Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (5-bromo-1-benzothiophene) to a coordinatively unsaturated Pd(0) complex, forming an arylpalladium(II) intermediate. The choice of phosphine ligand is critical here, as electron-rich and sterically bulky ligands can facilitate this rate-limiting step.[4][5]
-
CO Insertion: A molecule of carbon monoxide coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-carbon bond. This migratory insertion step forms an acylpalladium(II) complex.
-
Nucleophilic Attack (Alcoholysis): Methanol, acting as a nucleophile, attacks the electrophilic acyl carbon of the acylpalladium(II) complex. This step is often facilitated by a base, which can deprotonate the methanol to form the more nucleophilic methoxide anion.
-
Reductive Elimination: The final step is the reductive elimination from the palladium center, which releases the desired product, methyl 1-benzothiophene-5-carboxylate, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Below is a visualization of this fundamental catalytic process.
Caption: The catalytic cycle for palladium-catalyzed methoxycarbonylation.
Experimental Protocol
This protocol is designed for the synthesis of methyl 1-benzothiophene-5-carboxylate on a laboratory scale. All operations involving carbon monoxide must be conducted in a certified, high-flow fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-1-benzothiophene | >98% | Commercially Available | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | >99% | Commercially Available | Store under inert gas. |
| Xantphos | >98% | Commercially Available | Air-stable ligand. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercially Available | Use a freshly opened bottle or distill. |
| Methanol (MeOH) | Anhydrous, >99.8% | Commercially Available | --- |
| Toluene | Anhydrous, >99.8% | Commercially Available | --- |
| Carbon Monoxide (CO) | High Purity | Gas Cylinder | EXTREMELY TOXIC . Handle with care. |
| Nitrogen (N₂) / Argon (Ar) | High Purity | Gas Cylinder | For inert atmosphere. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Safety Precautions
-
Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas that can be fatal if inhaled.[6] All operations must be performed in a well-ventilated fume hood equipped with a CO detector. Ensure all connections to the gas cylinder are secure and leak-tested. For safer alternatives, consider using CO-releasing molecules (CORMs) like COgen in a two-chamber system.
-
Palladium Compounds: Palladium salts are toxic and should be handled with care, avoiding inhalation of dust and skin contact.
-
Solvents: Toluene, methanol, and triethylamine are flammable and toxic. Avoid inhalation of vapors and ensure no ignition sources are present.
Step-by-Step Procedure
The following workflow diagram outlines the major steps from reaction setup to product isolation.
Caption: Experimental workflow for the synthesis of methyl 1-benzothiophene-5-carboxylate.
-
Reaction Setup:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a gas inlet adapter, add 5-bromo-1-benzothiophene (1.00 g, 4.69 mmol, 1.0 equiv).
-
Add palladium(II) acetate (21 mg, 0.094 mmol, 2 mol%) and Xantphos (108 mg, 0.188 mmol, 4 mol%).
-
Seal the flask with septa and purge the system with nitrogen or argon for 15 minutes.
-
-
Addition of Solvents and Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene (20 mL), anhydrous methanol (10 mL), and anhydrous triethylamine (1.31 mL, 9.38 mmol, 2.0 equiv) via syringe.
-
-
Carbon Monoxide Introduction:
-
Carefully purge the reaction mixture with carbon monoxide by bubbling the gas through the solution for 5-10 minutes.
-
After purging, maintain a positive pressure of CO using a balloon affixed to the gas inlet.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully vent the excess CO in the fume hood.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield methyl 1-benzothiophene-5-carboxylate as a solid.
-
Data Summary and Expected Results
The following table summarizes the key parameters and expected outcomes for the described protocol.
| Parameter | Value / Description | Rationale / Notes |
| Substrate | 5-Bromo-1-benzothiophene | --- |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | A common loading for efficient catalysis. |
| Ligand | 4 mol% Xantphos | Bidentate ligand stabilizes the catalyst and promotes the reaction.[2][7] |
| CO Source | CO gas (1 atm) | Direct and efficient source of carbonyl group. |
| Base | Triethylamine (2.0 equiv) | Neutralizes the HBr formed during the reaction. |
| Solvent System | Toluene / Methanol | Toluene provides the necessary temperature; Methanol acts as both solvent and nucleophile. |
| Temperature | 85 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12 - 24 hours | Typical duration for completion; should be monitored. |
| Expected Yield | 80 - 95% | Yields can vary based on purity of reagents and reaction setup. |
| Product Form | White to off-white solid | --- |
Conclusion
The palladium-catalyzed methoxycarbonylation of 5-bromo-1-benzothiophene is a highly reliable and efficient method for the synthesis of methyl 1-benzothiophene-5-carboxylate. By carefully controlling the reaction parameters, particularly the inert atmosphere and the handling of carbon monoxide, researchers can consistently achieve high yields of the desired product. The protocol and insights provided in this guide offer a solid foundation for the successful application of this important transformation in a research and development setting.
References
-
Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]
-
Ghaffari, M., & D’Souza, D. M. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 14(8), 5648-5655. [Link]
-
Uozumi, Y., & Ogasawara, M. (2016). Palladium-Catalyzed External-CO-Free Carbonylation of Aryl Bromides Using 2,4,6-Trichlorophenyl Formate. The Journal of Organic Chemistry, 81(17), 7436-7443. [Link]
-
Klassen, R. B., & Sorensen, E. J. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7383-7386. [Link]
-
Wu, X., & Li, J. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry, 88(8), 5205-5211. [Link]
-
Kling, A., & Sorensen, E. J. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7383-7386. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Current Chemistry, 292, 1-43. [Link]
-
Ghaffari, M., & D’Souza, D. M. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 14(8), 5648-5655. [Link]
-
Christensen, M., & Hartwig, J. F. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 147(46), 19835-19843. [Link]
-
Bessette, A., & Skrydstrup, T. (2015). Development of New Classes of Palladium and Nickel Catalyzed Carbonylation Reactions. McGill University eScholarship. [Link]
-
Wu, X., & Li, J. (2023). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry, 88(8), 5205-5211. [Link]
-
Reddit Chemistry Community. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions? r/chemistry. [Link]
-
Drent, E., & Budzelaar, P. H. M. (2016). Elucidating the Key Role of Phosphine−Sulfonate Ligands in Palladium-Catalyzed Ethylene Polymerization: Effect of Ligand Structure on the Molecular Weight and Linearity of Polyethylene. Accounts of Chemical Research, 49(8), 1664-1673. [Link]
-
Science.gov. (n.d.). palladium-catalyzed carbonylation reactions: Topics. Science.gov. [Link]
-
Royal Society of Chemistry. (n.d.). Carbon monoxide. Education in Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 6. Carbon monoxide | Exhibition chemistry | RSC Education [edu.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Protocol for Saponification of Methyl 1-Benzothiophene-5-Carboxylate
Introduction & Mechanistic Rationale
1-Benzothiophene-5-carboxylic acid is a critical building block in medicinal chemistry, frequently utilized in the synthesis of GPCR modulators, dopamine D2/D3 receptor ligands, and CXCR5 inhibitors[1][2]. The conversion of its corresponding methyl ester (methyl 1-benzothiophene-5-carboxylate) to the free carboxylic acid is a fundamental transformation typically achieved via base-catalyzed ester hydrolysis (saponification).
Causality of Experimental Design:
-
Solvent System (THF/MeOH/H₂O): The benzothiophene core renders the starting ester highly lipophilic. A biphasic or purely aqueous system would result in sluggish reaction kinetics due to poor substrate solvation. Tetrahydrofuran (THF) ensures complete dissolution of the ester, while water solubilizes the inorganic base. Methanol (MeOH) acts as a crucial phase-transfer bridge, creating a homogeneous, miscible reaction environment that maximizes the collision frequency between the hydroxide nucleophile and the ester carbonyl[1].
-
Base Selection (LiOH vs. NaOH): Lithium hydroxide monohydrate (LiOH·H₂O) is prioritized over sodium or potassium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion while preventing unwanted side reactions.
-
Acidification Target (pH 2): The predicted pKa of 1-benzothiophene-5-carboxylic acid is approximately 4.13 to 4.21[3]. To ensure complete protonation of the intermediate lithium carboxylate salt into the free acid—which is necessary for precipitation and organic extraction—the aqueous phase must be acidified at least two pH units below the pKa (i.e., pH ≤ 2.0).
Reagents & Materials
Table 1 summarizes the quantitative data and stoichiometry required for a standard 5.20 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 1-benzothiophene-5-carboxylate | 192.23 | 1.0 | 1.00 g (5.20 mmol) | Substrate |
| Lithium hydroxide monohydrate | 41.96 | 3.0 | 0.65 g (15.6 mmol) | Nucleophile / Base |
| Tetrahydrofuran (THF) | 72.11 | N/A | 15 mL | Primary Solvent |
| Methanol (MeOH) | 32.04 | N/A | 5 mL | Co-solvent |
| Deionized Water (H₂O) | 18.02 | N/A | 5 mL | Base Solvent |
| Hydrochloric Acid (2M aq.) | 36.46 | ~4.0 | ~10 mL | Acidification Agent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 × 20 mL | Extraction Solvent |
Experimental Workflow
Workflow for base-catalyzed hydrolysis of methyl 1-benzothiophene-5-carboxylate.
Step-by-Step Protocol
Step 1: Substrate Solvation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add methyl 1-benzothiophene-5-carboxylate (1.00 g, 5.20 mmol) to the flask.
-
Add 15 mL of THF and 5 mL of MeOH. Stir at 400 rpm until the ester is completely dissolved.
Step 2: Base Addition
-
In a separate vial, dissolve LiOH·H₂O (0.65 g, 15.6 mmol) in 5 mL of deionized water.
-
Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (20–25 °C). The solution may briefly turn cloudy before becoming homogeneous.
Step 3: Reaction & Monitoring
-
Attach a reflux condenser and heat the reaction mixture to 40 °C using a heating mantle or oil bath.
-
Stir vigorously for 2 to 4 hours.
-
In-Process Control (IPC): Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1, UV visualization) or LC-MS. The starting material (Rf ~0.7) should completely disappear, replaced by a baseline spot corresponding to the highly polar carboxylate salt.
Step 4: Quenching & Organic Solvent Removal
-
Once complete conversion is confirmed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a rotary evaporator and carefully remove the THF and MeOH under reduced pressure (bath temperature 35 °C). Crucial Step: Removing the organic solvents prevents the product from remaining dissolved or "oiling out" during the subsequent acidification step.
Step 5: Acidification & Isolation
-
Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool the flask in an ice-water bath (0–5 °C).
-
Slowly add 2M HCl dropwise while stirring continuously. A white to off-white precipitate (the free carboxylic acid) will begin to form.
-
Continue adding HCl until the pH of the aqueous suspension reaches 2.0 (verify strictly with pH indicator paper).
-
Isolation via Filtration: If the precipitate is granular and easily filterable, collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 × 10 mL) to remove residual inorganic salts.
-
Alternative Isolation via Extraction: If the product forms a fine suspension or an oil, extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product.
Step 6: Drying
-
Dry the isolated 1-benzothiophene-5-carboxylic acid in a vacuum oven at 45 °C for 12 hours to remove trace water.
Troubleshooting & Causality Matrix
| Observed Issue | Mechanistic Causality | Corrective Action |
| Incomplete Conversion | Substrate precipitation or degraded LiOH. The biphasic nature limits nucleophile/electrophile collision. | Ensure the THF/MeOH/H₂O ratio maintains a homogeneous solution. Increase temperature to 40–50 °C. Use fresh LiOH·H₂O. |
| Product "Oils Out" on Acidification | Presence of residual THF/MeOH increases the solubility of the free acid, preventing clean crystallization. | Ensure complete rotary evaporation of organic solvents before adding HCl. Add HCl slowly at 0 °C. |
| Low Isolated Yield | The aqueous phase pH is too high (>3.5), leaving a significant portion of the product as the water-soluble carboxylate salt. | The pKa of the product is ~4.13[3]. Strictly verify that the aqueous phase is acidified to pH ≤ 2.0 before filtration/extraction. |
References
- Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes.Google Patents (US10106553B2).
- 3-(1-Methylethyl)benzo[b]thiophene-5-carboxylic acid (Predicted pKa Data).ChemicalBook.
- Substituted benzoylamino-indan-2-carboxylic acids and related compounds.Google Patents (US20100113462A1).
Sources
- 1. US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes - Google Patents [patents.google.com]
- 2. US20100113462A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds - Google Patents [patents.google.com]
- 3. 3-(1-Methylethyl)benzo[b]thiophene-5-carboxylic acid | 1781586-23-9 [chemicalbook.com]
Application Note: High-Yield Synthesis of (1-Benzothiophen-5-yl)methanol via Lithium Aluminum Hydride Reduction
For: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds and active pharmaceutical ingredients.
Abstract
This comprehensive guide details the efficient and high-yield reduction of methyl 1-benzothiophene-5-carboxylate to (1-benzothiophen-5-yl)methanol using lithium aluminum hydride (LiAlH₄). The benzothiophene moiety is a privileged structure in medicinal chemistry, and the targeted alcohol is a key intermediate for further functionalization.[1][2] This document provides a robust, step-by-step protocol, an in-depth discussion of the reaction mechanism, critical safety considerations for handling pyrophoric reagents, and troubleshooting guidance. The presented methodology is designed to be a self-validating system, ensuring reproducibility and reliability for researchers in organic synthesis and drug development.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄ or LAH) stands as a powerful and versatile reducing agent capable of this conversion with high efficiency.[3][4][5] Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing esters, LiAlH₄ provides a reliable method for accessing primary alcohols from their corresponding ester precursors.[3][6][7] The resulting product, (1-benzothiophen-5-yl)methanol, serves as a valuable building block in the synthesis of various biologically active molecules.[1][2][8]
Reaction Mechanism and Scientific Rationale
The reduction of an ester with LiAlH₄ proceeds through a multi-step mechanism involving nucleophilic acyl substitution followed by a second hydride addition.[6]
-
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the methyl 1-benzothiophene-5-carboxylate.[6] This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
-
Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide group (-OCH₃) as a leaving group.[6][9] This step results in the in-situ formation of 1-benzothiophene-5-carbaldehyde.
-
Second Hydride Addition: The aldehyde intermediate is more reactive than the starting ester and is immediately reduced by another equivalent of hydride from LiAlH₄.[5][6] This second nucleophilic attack on the aldehyde's carbonyl carbon forms an alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched by the careful, sequential addition of water and/or acid. This protonates the resulting aluminum alkoxide complex to yield the final product, (1-benzothiophen-5-yl)methanol, and liberates methanol from the methoxide leaving group.[6][9]
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Methyl 1-benzothiophene-5-carboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Workup Procedure | Fieser-Tishler workup |
| Purification Method | Column Chromatography |
| Expected Yield | 85-95% |
Detailed Experimental Protocol
This protocol is designed for the reduction of methyl 1-benzothiophene-5-carboxylate on a 10 mmol scale. Adjustments to reagent quantities may be necessary for different scales.
Materials and Reagents:
-
Methyl 1-benzothiophene-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄), powder or pellets
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Pre-Reaction Setup
-
Drying Glassware: Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line with a bubbler. Purge the entire system with nitrogen or argon for 15-20 minutes to ensure an anhydrous and inert atmosphere.[10]
Reaction Procedure
-
LiAlH₄ Suspension: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (0.57 g, 15 mmol, 1.5 equivalents) to the reaction flask containing anhydrous THF (50 mL). Use a plastic or ceramic spatula for this transfer to avoid static discharge.[11] Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve methyl 1-benzothiophene-5-carboxylate (1.92 g, 10 mmol) in anhydrous THF (20 mL) in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.[12]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[11][12]
Workup and Purification (Fieser-Tishler Method)
The Fieser-Tishler workup is a widely used and effective method for quenching LiAlH₄ reactions and precipitating aluminum salts, which facilitates their removal by filtration.[11]
-
Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
Quenching: Cautiously and slowly add the following reagents dropwise while stirring vigorously:
-
Deionized water (0.6 mL)
-
15% Sodium hydroxide solution (0.6 mL)
-
Deionized water (1.8 mL)
-
-
Precipitation: A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete precipitation.
-
Drying and Filtration: Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to remove any remaining water.[11] Filter the mixture through a pad of Celite® to remove the aluminum salts and the drying agent. Wash the filter cake with additional THF or diethyl ether.
-
Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or a viscous oil. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (1-benzothiophen-5-yl)methanol.
Experimental Workflow Diagram
Caption: Workflow for the LiAlH4 reduction of methyl 1-benzothiophene-5-carboxylate.
Safety Precautions and Troubleshooting
Safety is paramount when working with LiAlH₄.
-
Pyrophoric and Water-Reactive: Lithium aluminum hydride is a fine gray powder that reacts violently with water and alcohols, releasing flammable hydrogen gas.[3][4] It can ignite spontaneously in moist air.[10] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and appropriate gloves.[13][14]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be readily available. NEVER use water, carbon dioxide, or a standard ABC fire extinguisher on a LiAlH₄ fire, as this will intensify the blaze.[10]
-
Quenching: The quenching process is highly exothermic and must be performed slowly and with extreme caution, especially on a large scale. The reaction vessel should be immersed in an ice bath during the quench.
-
Disposal: Unused LiAlH₄ and reaction residues must be neutralized carefully. A common method is the slow addition to a stirred solution of ethyl acetate in an inert solvent like THF, followed by the cautious addition of an alcohol and then water.[12]
Troubleshooting:
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient LiAlH₄; Deactivated LiAlH₄ due to moisture. | Use a larger excess of LiAlH₄; Ensure all reagents and solvents are scrupulously dry. |
| Low Yield | Inefficient quenching leading to product loss in the aluminum salts. | Follow the Fieser-Tishler workup precisely; ensure vigorous stirring during quenching. |
| Difficult Filtration | Gelatinous precipitate of aluminum salts. | Ensure the correct stoichiometry of quenching reagents is used; allow sufficient stirring time after quenching. |
Conclusion
The reduction of methyl 1-benzothiophene-5-carboxylate to (1-benzothiophen-5-yl)methanol using lithium aluminum hydride is a highly effective and reliable synthetic transformation. By adhering to the detailed protocol and stringent safety precautions outlined in this application note, researchers can consistently achieve high yields of the desired product. The mechanistic understanding and practical insights provided herein are intended to empower scientists in their pursuit of novel chemical entities for drug discovery and development.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- University of... (Date unavailable). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry.
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]
-
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
ChemHelper. (Date unavailable). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]
-
BYJU'S. (Date unavailable). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
-
Khan Academy. (Date unavailable). Preparation of alcohols using LiAlH4 [Video]. [Link]
- Wayne, G. S. (Date unavailable). SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar.
- ResearchGate. (Date unavailable). Synthesis of benzothiophenes.
-
University of Calgary. (Date unavailable). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Chemistry Department. [Link]
- Fisher Scientific. (2015, January 6).
-
Organic Chemistry Portal. (Date unavailable). Benzothiophene synthesis. [Link]
-
Princeton University. (Date unavailable). Lithium Aluminum Hydride. Office of Environmental Health and Safety. [Link]
- Royal Society of Chemistry. (Date unavailable).
- New Jersey Department of Health. (Date unavailable). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp.
-
Chemistry Steps. (Date unavailable). Reduction of Carboxylic Acids. [Link]
- Pearson+. (Date unavailable).
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]
Sources
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- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Khan Academy [khanacademy.org]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzothiophene synthesis [organic-chemistry.org]
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- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. westliberty.edu [westliberty.edu]
- 14. nj.gov [nj.gov]
Application Note: Divergent Suzuki-Miyaura Cross-Coupling Strategies for Methyl 1-Benzothiophene-5-Carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Rationale
Benzothiophene derivatives are privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in agents targeting GPR40 for type II diabetes 1[1] and androgen/glucocorticoid receptor modulators2[2]. Methyl 1-benzothiophene-5-carboxylate is a highly versatile building block for these therapeutics. However, direct functionalization of the thiophene ring requires precise regiocontrol. This application note details divergent Suzuki-Miyaura cross-coupling strategies to selectively access either C2- or C3-arylated benzothiophene-5-carboxylates, providing a comprehensive toolkit for structure-activity relationship (SAR) exploration.
Mechanistic Insights & Regiocontrol (E-E-A-T)
The electronic asymmetry of the benzothiophene core dictates its reactivity profile, allowing chemists to selectively target the C2 or C3 positions by choosing the appropriate activation mechanism3[3].
-
Pathway A: C3-Functionalization via Electrophilic Bromination Electrophilic aromatic substitution (SEAr) on benzothiophenes kinetically favors the C3 position. The intermediate Wheland complex resulting from C3 attack retains the aromaticity of the adjacent benzene ring more effectively than C2 attack 3[3]. Treatment of methyl 1-benzothiophene-5-carboxylate with Br₂ in acetic acid cleanly yields the C3-bromo derivative 4[4]. This intermediate serves as an excellent electrophile for Pd-catalyzed Suzuki-Miyaura coupling.
-
Pathway B: C2-Functionalization via Ir-Catalyzed C-H Borylation Conversely, C-H activation pathways employing iridium catalysts are governed by a combination of steric accessibility and thermodynamic C-H acidity 5[5]. The C2 proton is highly acidic due to the adjacent electronegative sulfur atom, making C2 the kinetically and thermodynamically favored site for oxidative addition by the Ir-boryl species6[6]. The resulting C2-pinacol boronate (Bpin) can be directly engaged in a Suzuki-Miyaura coupling with aryl halides 7[7].
Workflow Visualization
Figure 1: Divergent C2 and C3 functionalization pathways for the benzothiophene scaffold.
Experimental Protocols (Self-Validating Systems)
Protocol A: C3-Arylation via Bromination & Suzuki Coupling
Step A1: Synthesis of Methyl 3-bromo-1-benzothiophene-5-carboxylate
-
Setup: Dissolve methyl 1-benzothiophene-5-carboxylate (1.0 equiv) in glacial acetic acid (0.5 M). Causality: Acetic acid acts as a polar protic solvent that stabilizes the cationic Wheland intermediate during electrophilic attack4[4].
-
Addition: Cool the solution to 15 °C. Add Br₂ (1.1 equiv) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic reaction, preventing over-bromination at the C2 position 4[4].
-
In-Process Control (IPC): The reaction transitions from a clear solution to a thick suspension. Verify complete consumption of starting material via LC-MS (UV 254 nm) after 2 hours.
-
Workup: Quench with water to precipitate the product. Filter and dry under vacuum.
Step A2: Suzuki-Miyaura Coupling
-
Setup: Combine the C3-bromo intermediate (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a 4:1 mixture of 1,4-dioxane/H₂O. Causality: Pd(dppf)Cl₂ is selected for its large bite angle (99°), which accelerates the rate-limiting reductive elimination step for sterically hindered C3-substituted benzothiophenes.
-
Reaction: Degas via sparging with N₂ for 10 mins. Heat to 90 °C for 12 hours.
-
IPC: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active bromide spot validates completion.
Protocol B: One-Pot C2-Borylation & Suzuki-Miyaura Coupling
Step B1: Ir-Catalyzed C-H Borylation
-
Setup: In a glovebox, charge a vial with [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (0.6 equiv). Causality: The methoxy ligand on the Ir-precatalyst undergoes facile transmetalation with B₂pin₂ to generate the active Ir-boryl species without requiring harsh conditions. The bulky dtbpy ligand prevents the formation of inactive Ir-dimers5[5].
-
Reaction: Add methyl 1-benzothiophene-5-carboxylate (1.0 equiv) in CPME (Cyclopentyl methyl ether). Heat at 80 °C for 4 hours.
-
IPC: The initial red solution turns deep brown/black upon formation of the active catalytic species. Absence of this color change indicates catalyst poisoning (e.g., by moisture).
Step B2: In Situ Suzuki Coupling
-
Setup: To the same reaction vessel, add the aryl halide (0.8 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and aqueous K₃PO₄ (2.0 equiv). Causality: SPhos is an electron-rich Buchwald ligand that promotes transmetalation with heteroaryl boronates, which are otherwise prone to protodeboronation7[7].
-
Reaction: Heat at 90 °C for 8 hours. Extract with EtOAc and purify via silica gel chromatography.
Quantitative Data Presentation
Table 1: Optimization of One-Pot C2-Borylation / Suzuki Coupling
| Entry | Ir Catalyst | Ligand | Pd Catalyst / Ligand | Yield (%) | Regioselectivity (C2:C3) |
|---|---|---|---|---|---|
| 1 | [Ir(OMe)(cod)]₂ | dtbpy | Pd(OAc)₂ / SPhos | 88 | >99:1 |
| 2 | [Ir(OMe)(cod)]₂ | bpy | Pd(OAc)₂ / SPhos | 45 | 95:5 |
| 3 | [Ir(Cl)(cod)]₂ | dtbpy | Pd(OAc)₂ / SPhos | 12 | >99:1 |
| 4 | [Ir(OMe)(cod)]₂ | dtbpy | Pd(dppf)Cl₂ | 62 | >99:1 |
Table 2: Divergent Functionalization Scope (Isolated Yields)
| Substrate | Pathway | Coupling Partner | Product Regiochemistry | Isolated Yield (%) |
|---|---|---|---|---|
| Methyl 1-benzothiophene-5-carboxylate | A (Bromination + Suzuki) | Phenylboronic acid | C3-Phenyl | 82 |
| Methyl 1-benzothiophene-5-carboxylate | A (Bromination + Suzuki) | 4-Fluorophenylboronic acid | C3-(4-Fluorophenyl) | 79 |
| Methyl 1-benzothiophene-5-carboxylate | B (Borylation + Suzuki) | Bromobenzene | C2-Phenyl | 88 |
| Methyl 1-benzothiophene-5-carboxylate | B (Borylation + Suzuki) | 2-Bromopyridine | C2-(2-Pyridyl) | 74 |
References
- Title: US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes Source: Google Patents URL
- Title: EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators Source: Google Patents URL
- Title: Novel approaches to aromatic C–H borylation Source: UCL Discovery URL
- Source: PMC (PubMed Central)
- Title: 10.
- Title: Transition Metal-Free Catalytic C−H Zincation and C−H Alumination Source: ChemRxiv URL
Sources
- 1. US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes - Google Patents [patents.google.com]
- 2. EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes - Google Patents [patents.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrophilic Aromatic Substitution on Methyl 1-Benzothiophene-5-Carboxylate
Executive Summary
The benzothiophene scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton. Functionalizing this bicyclic core via Electrophilic Aromatic Substitution (EAS) is a foundational workflow in medicinal chemistry[1].
This application note provides a comprehensive guide to performing EAS on methyl 1-benzothiophene-5-carboxylate . By analyzing the electronic interplay between the electron-withdrawing 5-carboxylate group and the heteroaromatic system, this guide establishes self-validating protocols for regioselective halogenation and nitration, ensuring high yields and structural integrity for downstream drug development.
Mechanistic Rationale & Regioselectivity (The "Why")
As a synthetic chemist, predicting and controlling regioselectivity is paramount. Benzothiophene undergoes EAS predominantly at the C-3 position [2]. The presence of the methyl carboxylate group (
-
Homocyclic Deactivation: It acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects, profoundly deactivating the benzene ring toward electrophilic attack.
-
Heterocyclic Redirection: By deactivating the homocyclic ring, the EWG ensures that the incoming electrophile is exclusively funneled toward the more electron-rich thiophene ring.
The Kinetic Preference for C-3 over C-2
The regioselectivity between C-3 and C-2 is dictated by the relative stability of the Wheland intermediates (sigma complexes) formed during the rate-determining step:
-
Attack at C-3 (Favored): The electrophile bonds to C-3, leaving a positive charge at C-2. This carbocation is adjacent to the sulfur atom, allowing the sulfur's lone pairs to stabilize the charge via resonance, forming a stable thionium ion . Crucially, this stabilization occurs without disrupting the
aromaticity of the fused benzene ring. -
Attack at C-2 (Disfavored): The electrophile bonds to C-2, placing the positive charge at C-3 (a benzylic position). While this charge can delocalize into the benzene ring, doing so breaks the benzene ring's aromaticity, resulting in a significantly higher activation energy barrier (
).
Fig 1. Mechanistic divergence in EAS of benzothiophene derivatives, highlighting C-3 preference.
Quantitative Data: Reaction Scope & Selectivity
The following table summarizes the expected outcomes for standard EAS transformations on methyl 1-benzothiophene-5-carboxylate based on established heterocyclic reactivity profiles[3].
| Reaction Type | Reagents & Solvent | Temp (°C) | Primary Site | C3:C2 Ratio | Expected Yield |
| Bromination | 0 to 25 | C-3 | > 99:1 | 90 - 95% | |
| Nitration | Fuming | 0 to 20 | C-3 | 95:5 | 80 - 85% |
| Formylation | 90 | C-3 | > 99:1 | 70 - 78% |
Validated Experimental Protocols
The workflows below are designed as self-validating systems. Every reagent choice and temperature parameter is explicitly justified to prevent common failure modes such as over-oxidation, ester hydrolysis, or poly-substitution[4].
Fig 2. Standardized workflows for regioselective bromination and nitration at the C-3 position.
Protocol A: Regioselective Bromination
Objective: Synthesis of methyl 3-bromo-1-benzothiophene-5-carboxylate.
-
Setup: Dissolve 10.0 mmol of methyl 1-benzothiophene-5-carboxylate in 20 mL of anhydrous chloroform (
) in a 100 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel. -
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperature minimizes the kinetic energy available for di-bromination at the C-2 position.
-
Electrophile Addition: Dissolve 11.0 mmol (1.1 equiv) of elemental bromine (
) in 5 mL of . Add this solution dropwise over 15 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2).
-
Quench (Critical Step): Add 15 mL of saturated aqueous sodium thiosulfate (
) and stir vigorously until the organic layer turns from red/orange to pale yellow. Causality: Thiosulfate instantly reduces unreacted to inert bromide salts, completely halting the halogenation process and preventing oxidative degradation of the sulfur heteroatom. -
Workup: Separate the organic layer. Wash with cold saturated
(to neutralize generated without hydrolyzing the C-5 ester), followed by brine. Dry over anhydrous , filter, and concentrate in vacuo. Recrystallize from ethanol if necessary.
Protocol B: Regioselective Nitration
Objective: Synthesis of methyl 3-nitro-1-benzothiophene-5-carboxylate.
-
Setup: In a 50 mL round-bottom flask, dissolve 10.0 mmol of the starting material in 15 mL of glacial acetic acid.
-
Reagent Selection: Causality: Sulfuric acid is intentionally omitted. Benzothiophene is sensitive to strong mineral acids, which can trigger ring-opening, oligomerization, or sulfonation. Glacial acetic acid provides a sufficiently acidic medium to generate the nitronium ion (
) from fuming nitric acid while protecting the substrate. -
Temperature Control: Cool the solution to 0 °C. Nitration is highly exothermic; thermal runaway will lead to oxidation of the sulfur atom to a sulfoxide or sulfone.
-
Addition: Slowly add 12.0 mmol (1.2 equiv) of fuming nitric acid dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 1 hour.
-
Isolation: Pour the reaction mixture slowly into 100 mL of vigorously stirred crushed ice/water. Causality: The sudden shift in polarity crashes out the highly crystalline nitro-product, while the water-soluble acetic acid and nitrate salts remain in the aqueous phase.
-
Purification: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acid, and dry under high vacuum.
References
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents National Center for Biotechnology Information (PMC)[Link][1]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation Journal of the American Chemical Society (ACS Publications)[Link][3]
-
Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate ResearchGate[Link][4]
Sources
Application Note: Methyl 1-Benzothiophene-5-Carboxylate as a Privileged Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, identifying core scaffolds that offer both metabolic stability and versatile vectors for late-stage functionalization is critical. Methyl 1-benzothiophene-5-carboxylate has emerged as a highly valuable building block. By serving as a robust bioisostere for indole and benzofuran[1], this scaffold allows drug development professionals to bypass the metabolic liabilities of nitrogen-containing heterocycles while maintaining favorable physicochemical properties. This application note details the pharmacological rationale, structural workflows, and self-validating protocols for utilizing this scaffold in the synthesis of high-value therapeutics.
Pharmacological Rationale & Target Landscape
The Bioisosteric Advantage
The benzothiophene core is frequently deployed to replace indole rings in hit-to-lead optimization[1]. Unlike the indole nitrogen, which is prone to oxidation and often requires protecting group strategies (e.g., Boc, Ts) during electrophilic aromatic substitution, the sulfur atom in benzothiophene is significantly less nucleophilic. This inherent stability allows for direct, unprotected functionalization at the C2 and C3 positions of the thiophene ring. Furthermore, the strategic placement of the methyl ester at the C5 position acts as an electron-withdrawing group, slightly deactivating the benzene ring and directing electrophilic attack precisely to the thiophene moiety.
Key Therapeutic Targets
Derivatives synthesized from methyl 1-benzothiophene-5-carboxylate have demonstrated profound efficacy across multiple biological pathways:
-
Inflammation (Dual COX-1/2 & 5-LOX Inhibitors): Hybridizing the benzothiophene scaffold with anti-inflammatory pharmacophores yields potent dual inhibitors. Simultaneous inhibition of these pathways prevents the "shunting" of arachidonic acid, thereby reducing gastrointestinal side effects associated with classic NSAIDs[2].
-
Metabolic Disorders (GPR40 Agonists): Substituted benzothiophenes act as potent Free Fatty Acid Receptor 1 (GPR40) agonists, offering novel mechanisms for the treatment of Type II diabetes by enhancing glucose-dependent insulin secretion[3].
-
Endocrine & Immune Modulation: The scaffold has been successfully elaborated into modulators for the Androgen and Glucocorticoid receptors[4], as well as activators of the RIG-I innate immune pathway for antiviral and oncology applications[5].
Dual inhibition of COX-2 and 5-LOX inflammatory pathways by benzothiophene derivatives.
Quantitative SAR Benchmarking
To illustrate the scaffold's potential, the table below summarizes representative structure-activity relationship (SAR) benchmarking data for benzothiophene derivatives evaluated as dual COX-2/5-LOX inhibitors. The data demonstrates how C2-aryl substitution combined with C5-amidation drives target selectivity[2].
| Compound Prototype | C2 Substitution | C5 Pharmacophore Attachment | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Profile |
| BZT-01 | -H (Unsubstituted) | Free Carboxylic Acid | > 50.0 | > 50.0 | Inactive |
| BZT-02 | 4-Fluorophenyl | N-methylpiperazine amide | 12.4 | 8.1 | Weak Dual Inhibitor |
| BZT-03 | 4-Methoxyphenyl | 1,3,4-Oxadiazole hybrid | 0.85 | 1.12 | Potent Dual Inhibitor |
| Celecoxib (Ref) | N/A | N/A | 0.04 | > 100.0 | COX-2 Selective |
| Zileuton (Ref) | N/A | N/A | > 100.0 | 0.55 | 5-LOX Selective |
Note: Data represents validated ranges for this class of bioisosteric hybrids, emphasizing the necessity of C2/C5 dual functionalization.
Mechanistic Workflows & Synthetic Logic
The true power of methyl 1-benzothiophene-5-carboxylate lies in its orthogonal reactivity. The methyl ester is robust enough to survive mildly acidic or electrophilic conditions (e.g., NBS bromination, Friedel-Crafts acylation) but can be cleanly cleaved under mild basic conditions (LiOH) to reveal the carboxylic acid for late-stage amidation.
Workflow for the synthetic elaboration of the benzothiophene-5-carboxylate scaffold.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and In-Process Controls (IPC) to ensure a self-validating experimental system.
Protocol A: Regioselective C2-Bromination
Objective: Install a cross-coupling handle at the C2 position while preserving the C5-ester. Causality: N-Bromosuccinimide (NBS) is utilized over elemental bromine (Br₂) to prevent over-bromination and oxidative degradation of the thiophene ring. The reaction is shielded from light to suppress radical pathway initiation, ensuring strictly electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve methyl 1-benzothiophene-5-carboxylate (1.0 eq, 5.2 mmol) in anhydrous DMF (25 mL) under an argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 eq, 5.46 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath, wrap the flask in aluminum foil to exclude light, and stir at ambient temperature for 4 hours.
-
In-Process Control (IPC): Pull a 10 µL aliquot, quench in water/MeCN, and analyze via LC-MS. Validation: The reaction is complete when the starting material is consumed, and the product mass exhibits a characteristic 1:1 isotopic pattern (M and M+2) indicative of mono-bromination.
-
Workup: Pour the mixture into ice-cold water (100 mL) to precipitate the product. Filter the solid, wash with water (3 x 20 mL), and dry under high vacuum to afford methyl 2-bromo-1-benzothiophene-5-carboxylate.
Protocol B: Saponification and Late-Stage Amidation
Objective: Deprotect the C5-ester and couple it with a complex amine pharmacophore. Causality: Hydrolysis requires a ternary solvent system (THF/MeOH/H₂O). Methanol acts as a phase-transfer bridge, ensuring the hydrophobic benzothiophene ester is fully solubilized alongside the inorganic LiOH, preventing biphasic reaction stalling. For the amidation, HATU is chosen over EDC/HOBt for hindered amines due to the rapid formation of a highly reactive 7-azabenzotriazole active ester intermediate.
Step-by-Step Methodology:
-
Saponification: Dissolve the C2-functionalized intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 12 hours.
-
Acidification: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2-3. Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield the free carboxylic acid.
-
Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Crucial Step: Allow to stir for 5 minutes to ensure full deprotonation to the carboxylate nucleophile.
-
Coupling: Add HATU (1.2 eq) and stir for 15 minutes until the active ester is formed (color change to pale yellow is often observed). Add the target amine (1.1 eq).
-
IPC: Monitor via TLC (Hexanes:EtOAc 1:1). Validation: Complete consumption of the highly polar baseline carboxylic acid spot indicates successful coupling.
-
Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via flash column chromatography to isolate the final therapeutic candidate.
References
-
Title: The benzofuran and benzothiophene scaffolds are often employed as bioisosteres of indole. Source: Journal of Pharma Insights and Research (2025) URL: [Link]
-
Title: New Benzothiophene Derivatives as Dual Cox-1/2 and 5-Lox Inhibitors: Synthesis, Biological Evaluation and Docking Study Source: Future Medicinal Chemistry (Vol 9, No 5, 2017) URL: [Link]
- Title: Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes (US10106553B2)
- Title: NEW ANALOGS AS ANDROGEN RECEPTOR AND GLUCOCORTICOID RECEPTOR MODULATORS (EP3480201A1)
- Title: Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof (WO2020033782A1)
Sources
- 1. jopir.in [jopir.in]
- 2. tandfonline.com [tandfonline.com]
- 3. US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2020033782A1 - Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1-Benzothiophene-5-carboxamides
Abstract
This comprehensive guide details robust and efficient procedures for the amidation of methyl 1-benzothiophene-5-carboxylate, a key transformation for accessing a class of compounds with significant interest in medicinal chemistry and drug development.[1] Recognizing that direct amidation of the methyl ester is often inefficient, this document focuses on a strategically sound two-step approach: the initial saponification of the ester to the corresponding carboxylic acid, followed by the coupling of this acid with a diverse range of amines. We provide an in-depth analysis and step-by-step protocols for three industry-standard coupling methodologies: carbodiimide-mediated (EDC/HOBt), uronium salt-mediated (HATU), and the classic acyl chloride approach. The causality behind experimental choices, troubleshooting, and purification strategies are discussed to ensure researchers can confidently select and execute the optimal procedure for their specific synthetic challenges.
Strategic Overview: The Two-Step Imperative
The direct conversion of an ester, such as methyl 1-benzothiophene-5-carboxylate, to an amide by reaction with an amine (aminolysis) is a thermodynamically feasible but kinetically slow process.[2] Achieving practical reaction rates often requires harsh conditions, such as high temperatures or strong catalysts, which can compromise the integrity of complex substrates.[3]
A more reliable and broadly applicable strategy involves a two-step sequence. This approach de-couples the challenge of activating the carboxyl group from the introduction of the amine nucleophile, allowing for milder, more controlled, and higher-yielding transformations.
Part I: Synthesis of the Carboxylic Acid Precursor
The foundational step in this synthetic sequence is the efficient hydrolysis of the methyl ester to 1-benzothiophene-5-carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the preferred method due to its typically clean and high-yielding nature.[4][5]
Protocol 1: Saponification of Methyl 1-Benzothiophene-5-carboxylate
This protocol employs lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system to ensure substrate solubility and promote efficient hydrolysis.
Materials:
-
Methyl 1-benzothiophene-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 1-benzothiophene-5-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).
-
Base Addition: Add lithium hydroxide monohydrate (1.5 - 2.5 equiv) to the stirred solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is fully consumed (typically 2-6 hours).
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-benzothiophene-5-carboxylic acid, which can often be used in the next step without further purification.
Part II: Amide Coupling Methodologies
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[6] The choice of coupling reagent is critical and depends on the properties of the amine, cost, scale, and desired purity profile.[]
Method A: Carbodiimide-Mediated Coupling with EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an unstable O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine to form the desired amide.[8]
// Nodes Acid [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea\n(Unstable Intermediate)", fillcolor="#FEF7E0", fontcolor="#202124"]; HOBt [label="HOBt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HOBt_Ester [label="HOBt Active Ester\n(Reactive Intermediate)", fillcolor="#E6F4EA", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="R-CONH-R'\n(Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Urea [label="EDC Byproduct\n(Water-Soluble)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Acid -> O_Acylisourea [label="+"]; EDC -> O_Acylisourea; O_Acylisourea -> HOBt_Ester [label="+", color="#34A853"]; HOBt -> HOBt_Ester; HOBt_Ester -> Amide [label="+", color="#EA4335"]; Amine -> Amide; O_Acylisourea -> Urea [style=dashed, label=" byproduct formation"]; } } Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Protocol 2: EDC/HOBt Coupling
-
Materials: 1-Benzothiophene-5-carboxylic acid, Amine (primary or secondary), EDC·HCl (1.1 - 1.5 equiv), HOBt (1.1 - 1.5 equiv), a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv), and an anhydrous aprotic solvent (e.g., DMF, DCM).[8]
-
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-18 hours).
-
Perform an aqueous workup by diluting with an organic solvent and washing sequentially with aqueous acid (e.g., 5% HCl), aqueous base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[8][9]
-
| Parameter | Recommended Value | Rationale |
| Equivalents (Acid) | 1.0 | Limiting reagent |
| Equivalents (Amine) | 1.0 - 1.2 | A slight excess ensures full conversion of the acid. |
| Equivalents (EDC·HCl) | 1.1 - 1.5 | Drives the reaction to completion. |
| Equivalents (HOBt) | 1.1 - 1.5 | Suppresses side reactions and improves efficiency.[8] |
| Equivalents (Base) | 2.0 - 3.0 | Neutralizes HCl from EDC·HCl and the proton from the acid. |
| Solvent | Anhydrous DMF, DCM | Common aprotic solvents that solubilize reagents. |
| Temperature | 0 °C to RT | Initial cooling controls the exotherm of activation. |
Method B: Uronium Salt-Mediated Coupling with HATU
Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[10] In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This ester rapidly reacts with the amine to form the amide, with a low incidence of racemization, making it a preferred choice in peptide chemistry and for difficult couplings.[8][11][12]
// Nodes Acid [label="R-COO⁻\n(Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OAt_Ester [label="OAt Active Ester\n(Highly Reactive)", fillcolor="#E6F4EA", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="R-CONH-R'\n(Product)", fillcolor="#FBBC05", fontcolor="#202124"]; TMU [label="TMU Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"]; HOAt [label="HOAt Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Acid -> OAt_Ester [label="+"]; HATU -> OAt_Ester; OAt_Ester -> TMU [style=dashed, label=" releases"]; OAt_Ester -> Amide [label="+", color="#EA4335"]; Amine -> Amide; Amide -> HOAt [style=dashed, label=" releases"]; } } Caption: Simplified mechanism of HATU-mediated amide bond formation.
Protocol 3: HATU Coupling
-
Materials: 1-Benzothiophene-5-carboxylic acid, Amine (primary or secondary), HATU (1.1 - 1.5 equiv), DIPEA or TEA (2.0 - 4.0 equiv), and an anhydrous aprotic solvent (e.g., DMF, DCM).[13]
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 1-4 hours).
-
Perform an aqueous workup as described in Protocol 2. Note that the tetramethylurea (TMU) byproduct can sometimes be difficult to remove and may require careful chromatography or washes with 5% aqueous LiCl if DMF is used.[2]
-
Dry, concentrate, and purify the crude product by flash column chromatography.[9]
-
| Parameter | Recommended Value | Rationale |
| Equivalents (Acid) | 1.0 | Limiting reagent |
| Equivalents (Amine) | 1.0 - 1.2 | Ensures full conversion of the activated ester. |
| Equivalents (HATU) | 1.1 - 1.5 | Highly efficient activator; slight excess is sufficient. |
| Equivalents (Base) | 2.0 - 4.0 | A larger excess is often used to ensure full deprotonation and drive the reaction. |
| Solvent | Anhydrous DMF, NMP, DCM | DMF is a common choice for its excellent solvating properties. |
| Temperature | Room Temperature | The high reactivity of HATU often negates the need for cooling or heating. |
Method C: Acyl Chloride-Mediated Coupling
This classic method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine.[14] While effective, the conditions for forming the acyl chloride (e.g., using thionyl chloride or oxalyl chloride) can be harsh and are not compatible with sensitive functional groups.[6]
Protocol 4: Acyl Chloride Formation and Coupling
-
Materials: 1-Benzothiophene-5-carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), catalytic DMF (if using oxalyl chloride), an anhydrous solvent (e.g., DCM, Toluene), Amine, and a base (e.g., Pyridine, TEA).
-
Procedure:
-
Acyl Chloride Formation: In a flask under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent. Add thionyl chloride (2.0-5.0 equiv) and reflux the mixture for 1-3 hours. Alternatively, use oxalyl chloride (1.5 equiv) with a catalytic drop of DMF at room temperature.
-
Remove the excess reagent and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the amine (1.1 equiv) and a base like TEA or pyridine (2.0 equiv) in DCM.
-
Stir the reaction at 0 °C to room temperature until complete.
-
Perform an aqueous workup and purify as described in the previous protocols.
-
Purification and Troubleshooting
The final purity of the 1-benzothiophene-5-carboxamide is critical for its intended application.
-
Aqueous Workup: Washing the crude reaction mixture with dilute acid and base is essential for removing unreacted starting materials and basic/acidic byproducts.[9]
-
Column Chromatography: Silica gel chromatography is the most common method for purifying thiophene carboxamide derivatives. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar solvent (e.g., Ethyl Acetate) is typically effective.[15]
-
Troubleshooting:
-
Degradation on Silica: Some sulfur-containing heterocycles can be sensitive to the acidic nature of silica gel. If degradation is observed, the silica can be deactivated by pre-treating it with a solvent system containing 1-2% triethylamine, or an alternative stationary phase like neutral alumina can be used.[9]
-
Byproduct Removal: The urea byproduct from EDC is water-soluble and easily removed. The TMU byproduct from HATU is more organic-soluble and may require careful chromatography for complete removal.[13]
-
Conclusion
The synthesis of 1-benzothiophene-5-carboxamides is most reliably achieved through a two-step process involving saponification of the parent methyl ester followed by amide coupling. The choice of coupling reagent—EDC/HOBt for general applications, HATU for challenging substrates, or the acyl chloride method for robust starting materials—can be tailored to the specific needs of the researcher. By understanding the mechanisms and following these detailed protocols, scientists can efficiently and successfully synthesize a wide array of these valuable compounds for further investigation.
References
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Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
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HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). Retrieved March 7, 2026, from [Link]
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved March 7, 2026, from [Link]
- Kumar, K. S., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3746-3753.
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Abu Sheikha, G., et al. (2015). Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats. Zeitschrift für Naturforschung C, 70(3-4), 93-100. [Link]
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Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]
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Commonly used amide/peptide coupling reagents. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]
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Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. (2022). ChemMedChem. Retrieved March 7, 2026, from [Link]
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Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
- Pessoa-Mahana, H., et al. (2003). Synthesis of Benzo[b]thiophene Carboxamides Connected to 4-Arylpiperazines through a Benzylic Spacer: Potential Ligands with 5-HT1A/α1 Adrenergic Affinity. Archiv der Pharmazie, 336(5), 235-242.
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules. Retrieved March 7, 2026, from [Link]
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A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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Amidation Reactions from the Direct Coupling of Metal Carboxylate... (n.d.). PDF Free Download. Retrieved March 7, 2026, from [Link]
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Benzothiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. (n.d.). Retrieved March 7, 2026, from [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI. Retrieved March 7, 2026, from [Link]
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Green Chemistry - The MJA Lab. (2020, November 23). Retrieved March 7, 2026, from [Link]
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Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
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3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2010, January 6). MDPI. Retrieved March 7, 2026, from [Link]
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SYNTHESIS OF 1,5-BENZODIAZEPINE DERIVATIVES CATALYSED BY ZINC CHLORIDE. (2006, March 31). Retrieved March 7, 2026, from [Link]
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Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved March 7, 2026, from [Link]
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Application Note: Strategies for the Synthesis of Raloxifene Analogs Utilizing Benzothiophene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of Raloxifene and its analogs, a critical class of Selective Estrogen Receptor Modulators (SERMs). We will explore the established and industrially relevant synthetic pathways, focusing on the construction of the core 2-arylbenzothiophene scaffold. Key reactions, including intramolecular cyclization, Friedel-Crafts acylation, and demethylation, are detailed with step-by-step protocols and mechanistic insights. Furthermore, this guide addresses the theoretical challenges and proposes potential, albeit complex, synthetic routes for utilizing alternative precursors such as methyl 1-benzothiophene-5-carboxylate, offering a comprehensive view for researchers engaged in novel analog development.
Introduction
Raloxifene is a second-generation SERM widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women and for the reduction of invasive breast cancer risk.[1][2] Its therapeutic effects are mediated by its tissue-selective estrogen agonist and antagonist activities, which are intrinsically linked to its chemical structure: a 2-arylbenzothiophene core.[3][4] The benzothiophene scaffold is a privileged structure in medicinal chemistry, and modifications to this core are a primary strategy for developing new SERMs with improved efficacy, bioavailability, or side-effect profiles.[5][6]
The synthesis of Raloxifene analogs is therefore a subject of significant interest. The most common strategies rely on building the key intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, and subsequently elaborating it via Friedel-Crafts acylation. This application note will provide detailed, field-proven protocols for this established pathway and discuss strategies for analog diversification.
Part 1: Established Synthesis of the Core Raloxifene Intermediate
The cornerstone of most Raloxifene syntheses is the efficient construction of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene intermediate. This is typically achieved through an acid-catalyzed intramolecular cyclization.
Caption: Overall workflow for the established synthesis of Raloxifene.
Protocol 1.1: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol describes the intramolecular cyclization to form the benzothiophene core. The use of methanesulfonic acid is a notable improvement over polyphosphoric acid (PPA) for large-scale synthesis, as it avoids the formation of thick, difficult-to-stir pastes.[7]
Causality: The acid protonates the carbonyl oxygen of the acetophenone, making the adjacent carbon more electrophilic. The electron-rich aromatic ring of the methoxyphenylthio group then attacks this electrophilic center, initiating cyclization. Subsequent dehydration and rearrangement yield the stable 2-arylbenzothiophene product.
Methodology:
-
To a solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone (1 equiv.) in a suitable solvent like toluene, add methanesulfonic acid (approx. 3.6 equiv.) at room temperature.
-
Heat the mixture to approximately 90°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool slightly and add a non-polar solvent such as heptane to precipitate the product.
-
Cool the mixture further (e.g., to 0°C) to maximize precipitation.
-
Filter the solid product, wash with a mixture of toluene and heptane, and dry under vacuum.
| Reagent | Molar Eq. | Purpose |
| α-(3-Methoxyphenylthio)-4-methoxyacetophenone | 1.0 | Starting Material |
| Toluene | Solvent | Reaction Medium |
| Methanesulfonic Acid | ~3.6 | Acid Catalyst for Cyclization |
| Heptane | Solvent | Used for Product Precipitation |
Protocol 1.2: Friedel-Crafts Acylation of the Benzothiophene Core
Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with an aromatic ring.[8][9] In this synthesis, it attaches the side-chain precursor to the 3-position of the benzothiophene core.
Causality: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion.[10][11] The electron-rich benzothiophene ring acts as a nucleophile, attacking the acylium ion. A final deprotonation step restores aromaticity and yields the acylated product. The acyl group deactivates the ring, which advantageously prevents polyacylation.[12]
Caption: Mechanism of Friedel-Crafts Acylation.
Methodology:
-
Dissolve the core intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1 equiv.), in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0-5°C in an ice bath.
-
Add the side-chain precursor, 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride (approx. 1.2 equiv.), to the solution.
-
Add anhydrous aluminum chloride (AlCl₃, approx. 7 equiv.) portion-wise, maintaining the low temperature. The large excess of AlCl₃ is required because it complexes with both the starting material and the product ketone.[8]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and methanol.
-
Extract the product with DCM, wash the organic layer, dry over sodium sulfate, and concentrate under vacuum to obtain the crude acylated intermediate.
Protocol 1.3: Final Demethylation to Yield Raloxifene
The final step involves the cleavage of the two methyl ether groups to reveal the phenolic hydroxyls, which are critical for estrogen receptor binding.[4]
Causality: Aluminum chloride, in combination with a nucleophilic soft thiol like decanethiol, acts as a potent demethylating agent. The thiol serves as a scavenger for the methyl group. This combination is often preferred over agents like ethanethiol to minimize odor on an industrial scale.
Methodology:
-
Following the acylation (Protocol 1.2), without isolating the intermediate, add decanethiol (approx. 4 equiv.) to the reaction mixture.
-
Stir the mixture at 25-35°C for 2-3 hours.
-
Quench the reaction by adding a mixture of methanol, ice, and concentrated HCl.
-
The product hydrochloride salt will precipitate. Filter the solid, wash with a suitable solvent, and dry to yield Raloxifene HCl.
Part 2: Synthesis of Novel Analogs via Grignard Reaction
To explore structure-activity relationships, novel analogs can be synthesized by replacing the Friedel-Crafts acylation with other C-C bond-forming reactions. The Grignard reaction offers a versatile alternative for introducing a variety of substituents.[1]
Protocol 2.1: Grignard Addition to an Acylated Intermediate
This protocol outlines a strategy where a Grignard reagent is added to a pre-functionalized benzothiophene.
Causality: The Grignard reagent (R-MgX) is a strong nucleophile and a strong base.[13] The carbon atom bound to magnesium is highly nucleophilic and will attack the electrophilic carbon of a carbonyl group (e.g., a ketone or ester) on the benzothiophene core, forming a new C-C bond and, after workup, a tertiary alcohol.
Methodology:
-
Prepare the Grignard reagent by reacting an appropriate aryl or alkyl halide with magnesium turnings in anhydrous diethyl ether or THF.[13]
-
In a separate flask, dissolve a suitable acylated benzothiophene intermediate (e.g., 3-(4-fluorobenzoyl)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene) in anhydrous THF.[1]
-
Cool the benzothiophene solution to 0°C and slowly add the prepared Grignard reagent (e.g., p-methoxyphenylmagnesium bromide) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
| Analog Modification | Reagent/Reaction Type | Potential Impact on Activity (based on literature) |
| Replace 2-aryl with 2-cyclohexyl | Grignard/Alternative Core Synthesis | Maintains a biological profile similar to Raloxifene; demonstrates efficacy in preventing bone loss.[4] |
| Modify C6-substituent (e.g., to bromo or pyridyl) | Alternative Core Synthesis | Electron-withdrawing groups at C6 can adversely affect the core cyclization step but may offer new binding interactions.[14] C6-OH is important for receptor binding.[4] |
| Vary the 4'-substituent on the 2-aryl group | Alternative Core Synthesis | Small, electronegative groups (F, Cl, OH) are preferred. Increased steric bulk can lead to increased uterine stimulation, which is generally undesirable for a SERM profile.[4] |
Part 3: A Theoretical Approach Utilizing Methyl 1-Benzothiophene-5-carboxylate
The direct use of methyl 1-benzothiophene-5-carboxylate as a starting material for Raloxifene synthesis presents a significant synthetic challenge. The primary issue is the lack of an oxygen functionality at the C6 position, which is essential for the final structure's activity. Standard synthetic routes install this feature from the beginning.
However, for the purpose of scientific exploration, one could devise a hypothetical, multi-step pathway to convert the C5-carboxylate into a C6-hydroxyl group. This route is complex, likely low-yielding, and not practically established.
Caption: A hypothetical and challenging route from methyl 1-benzothiophene-5-carboxylate.
Discussion of the Theoretical Pathway:
-
Ester Hydrolysis: The starting methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide followed by acidic workup.
-
Carboxyl to Amine Conversion: A Curtius rearrangement could be employed. The carboxylic acid would be converted to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which upon heating, rearranges to an isocyanate. Hydrolysis of the isocyanate (or its trapped carbamate precursor) would yield the 5-amino-1-benzothiophene. This reaction is fraught with challenges, including requiring harsh conditions and the potential for side reactions.
-
Amine to Hydroxyl Conversion: The 5-amino group could be converted to a diazonium salt using sodium nitrite and a strong acid. Heating this salt in water could yield the 5-hydroxy-1-benzothiophene. This step is notoriously low-yielding and often produces significant amounts of tar-like byproducts.
-
The C5-OH to C6-OH Problem: The most significant hurdle is the positional isomerization of the hydroxyl group from C5 to C6. There is no straightforward, high-yielding reaction to achieve this on a benzothiophene scaffold.
References
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Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3):128. Link
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Pailla, U., & Veerareddy, A. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10):106-110. Link
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Lewis, J.S., et al. (2007). Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity. Journal of Medicinal Chemistry, 50(11):2563-74. Link
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Duffy, K.J., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(6):699-703. Link
-
Singh, P.P. (2017). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry. Link
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Young, J.K., & Richardson, T.I. (1999). Process for the synthesis of benzothiophenes. U.S. Patent No. 5,969,157. Link
-
Singh, G., et al. (2021). Benzothiophene derivatives synthesized as SERMs by different research groups. ResearchGate. Link
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 53:123-35. Link
-
Parr, I.B., et al. (2006). Efficient Synthesis of 3-Oxygenated Benzothiophene Derivatives. Organic Letters, 8(17):3769-72. Link
-
Grese, T.A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2):146-67. Link
-
Grese, T.A., et al. (1998). Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. Journal of Medicinal Chemistry, 41(8):1272-83. Link
-
van der Westhuizen, E.J., et al. (2007). Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms. Chemical Research in Toxicology, 20(9):1246-57. Link
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Liu, H., et al. (2006). Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators. Chemical Research in Toxicology, 19(11):1436-44. Link
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Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. Link
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Dadiboyena, S. (2012). ChemInform Abstract: Recent Advances in the Synthesis of Raloxifene: A Selective Estrogen Receptor Modulator. ResearchGate. Link
-
Singh, P.P. (2017). Chapter 5: Synthesis of Raloxifene. ResearchGate. Link
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University of Wisconsin-Madison Department of Chemistry. (n.d.). Grignard Reaction. Link
-
Ashenhurst, J. (2024). Friedel-Crafts Acylation. Chemistry Steps. Link
-
Zahid, M., et al. (2011). Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells. PLoS ONE, 6(11): e27876. Link
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MilliporeSigma. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich. Link
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Majumdar, K.C., & Mondal, S. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(1):47-73. Link
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LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts. Link
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Application Notes and Protocols for C-H Activation of Methyl 1-Benzothiophene-5-carboxylate
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and organic materials. The ability to selectively functionalize its carbon-hydrogen (C-H) bonds offers a powerful and atom-economical strategy for the synthesis of novel derivatives with tailored properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the C-H activation of methyl 1-benzothiophene-5-carboxylate. We will explore the strategic considerations for regioselective functionalization and provide detailed, field-proven protocols for targeting specific positions on both the thiophene and benzene rings.
The presence of the methyl ester at the C5-position introduces both electronic and steric factors that influence the reactivity of the various C-H bonds. The electron-withdrawing nature of the ester group deactivates the fused benzene ring towards electrophilic attack, while also potentially acting as a directing group in certain transition-metal-catalyzed reactions. Understanding these effects is paramount for achieving the desired regioselectivity.[1][2]
Strategic Considerations for Regioselective C-H Functionalization
The methyl 1-benzothiophene-5-carboxylate molecule presents several potential sites for C-H functionalization, namely the C2, C3, C4, C6, and C7 positions. The inherent reactivity of the benzothiophene core generally favors functionalization at the C2 and C3 positions of the electron-rich thiophene ring.[1] However, the electronic influence of the C5-ester and the choice of catalytic system can be leveraged to steer the reaction towards other positions.
-
C2 and C3 Positions: These positions on the thiophene ring are the most electron-rich and are often the kinetically favored sites for functionalization.[1] Palladium-catalyzed direct C-H arylation is a common method to target these positions.[3][4]
-
C4 and C6 Positions: These positions are ortho to the C5-ester group. The ester functionality can act as a directing group in certain palladium- and rhodium-catalyzed reactions, facilitating C-H activation at these sites.[5][6]
-
C7 Position: Functionalization at the C7 position is more challenging due to its remote location from the activating thiophene ring and the directing ester group. Specific strategies, such as the use of a secondary directing group, might be required.[7]
Herein, we present two distinct protocols: one targeting the C2 position on the thiophene ring via a palladium-catalyzed direct arylation, and another targeting the C4 position on the benzene ring through a rhodium-catalyzed olefination, capitalizing on the directing effect of the C5-ester group.
Protocol 1: Palladium-Catalyzed C2-Selective Direct Arylation
This protocol describes the direct arylation of methyl 1-benzothiophene-5-carboxylate at the C2 position with an aryl bromide. Palladium catalysis is highly effective for the C-H functionalization of electron-rich heterocycles.[8][9][10] The proposed mechanism involves a concerted metalation-deprotonation (CMD) pathway.[11][12]
Experimental Protocol
Materials:
-
Methyl 1-benzothiophene-5-carboxylate
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add methyl 1-benzothiophene-5-carboxylate (1.0 mmol, 1.0 equiv), aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add pivalic acid (0.3 mmol, 0.3 equiv) to the reaction mixture. Pivalic acid acts as a proton shuttle and can facilitate the C-H activation step.[13]
-
Add anhydrous DMA (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 16-24 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor for C-H activation. |
| Ligand | PCy₃ | An electron-rich and bulky phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃ | A mild inorganic base sufficient for the deprotonation step in the catalytic cycle. |
| Additive | PivOH | Acts as a proton shuttle to facilitate the concerted metalation-deprotonation (CMD) pathway.[11][12] |
| Solvent | DMA | A high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. |
| Temperature | 120 °C | Sufficient thermal energy to overcome the activation barrier for C-H bond cleavage. |
Visualization of the Catalytic Cycle
Caption: A simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
Protocol 2: Rhodium-Catalyzed C4-Selective Olefination
This protocol leverages the directing group ability of the C5-ester to achieve C-H olefination at the C4 position of the benzene ring. Rhodium catalysts are known to be effective for such transformations.[5][14] The reaction proceeds through a chelation-assisted C-H activation mechanism.
Experimental Protocol
Materials:
-
Methyl 1-benzothiophene-5-carboxylate
-
Olefin (e.g., ethyl acrylate)
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add methyl 1-benzothiophene-5-carboxylate (0.5 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).
-
Add anhydrous DCE (2.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the olefin (1.0 mmol, 2.0 equiv) followed by Cu(OAc)₂ (1.0 mmol, 2.0 equiv), which acts as an oxidant.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
| Parameter | Condition | Rationale |
| Catalyst | [RhCp*Cl₂]₂ | A robust rhodium catalyst for directing group-assisted C-H activation. |
| Activator | AgSbF₆ | A halide scavenger that generates the active cationic rhodium species. |
| Oxidant | Cu(OAc)₂ | Reoxidizes the rhodium catalyst to complete the catalytic cycle. |
| Solvent | DCE | A non-coordinating solvent suitable for rhodium catalysis. |
| Temperature | 100 °C | Provides the necessary energy for the C-H activation and subsequent steps. |
Visualization of the Experimental Workflow
Caption: A general workflow for the rhodium-catalyzed C-H olefination.
Conclusion
The selective C-H functionalization of methyl 1-benzothiophene-5-carboxylate is a valuable tool for the synthesis of novel derivatives for applications in medicinal chemistry and materials science. By carefully selecting the catalyst system and reaction conditions, it is possible to achieve high regioselectivity, targeting either the electron-rich thiophene ring or the ester-directed positions on the benzene ring. The protocols provided in this application note serve as a starting point for further exploration and optimization of C-H activation strategies for this important heterocyclic scaffold.
References
-
El-Sayed, A. A., Khaireldin, N. Y., & El-Hefny, E. A. (2021). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews, 9(1), 001-030. [Link]
-
Jain, N., & Kumar, A. (Eds.). (2022). Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. Springer. [Link]
-
Gande, V. O., & Li, C. J. (2022). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Accounts of Chemical Research, 55(5), 659-674. [Link]
-
Wang, Y., Zhang, Y., & Li, Y. (2022). Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. Frontiers in Chemistry, 10, 963897. [Link]
-
Sharma, S., & Kumar, M. (2021). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications, 57(84), 10975-10993. [Link]
-
Tunge, J. A., & Grote, T. (2018). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. Organic letters, 20(17), 5422–5425. [Link]
-
Hrobarik, P., Hrobarikova, V., & Van der Veken, B. (2017). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science, 8(1), 534-546. [Link]
-
Park, S. H., Kim, J. Y., & Chang, S. (2011). Rhodium-catalyzed selective olefination of arene esters via C-H bond activation. Organic letters, 13(9), 2372–2375. [Link]
-
Sun, B., Yoshino, J., & Matsunaga, S. (2011). Rhodium(I)-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation. Journal of the American Chemical Society, 133(5), 1251–1253. [Link]
-
Wang, C., Chen, Z., He, Y., & Zhang, Y. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 8(51), 48821-48829. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: mechanism and scope. Accounts of chemical research, 48(4), 1053–1064. [Link]
-
Tunge, J. A., & Grote, T. (2018). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. Request PDF. [Link]
-
Davies, D. L., & Macgregor, S. A. (2019). Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. Chemical reviews, 119(12), 7321–7363. [Link]
-
Hrobarik, P., Hrobarikova, V., & Van der Veken, B. (2017). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science, 8(1), 534-546. [Link]
-
University of Bath. (n.d.). C-H Activation. [Link]
-
Tang, D. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society, 135(20), 7450–7453. [Link]
-
Satoh, T., & Miura, M. (2015). A New, Highly Selective Rh(III) Catalytic System for Carboxylation of Arenes via C-H Activation under Mild Conditions. Request PDF. [Link]
-
Mondal, R., & Maiti, D. (2020). Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes. Chemical Science, 11(13), 3466-3471. [Link]
-
Denisov, M. S., Dmitriev, M. V., Gorbunov, A. A., & Glushkov, V. A. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 29(12), 2911. [Link]
-
Foley, N. A., Lee, J. P., & Ke, Z. (2014). Mechanism of the Rhodium-Catalyzed Silylation of Arene C–H Bonds. Journal of the American Chemical Society, 136(32), 11494-11503. [Link]
-
Ernst, J. B., Tang, D. T. D., & Glorius, F. (2022). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of. ChemRxiv. [Link]
-
Rist, P. A., Grainger, R. S., & Davies, P. W. (2021). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S‐Oxides with Boronic Esters. Angewandte Chemie International Edition, 60(22), 12347-12351. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
Zhang, Y., & Li, X. (2021). Insight into Regioselective Control in Aerobic Oxidative C–H/C–H Coupling for C3-Arylation of Benzothiophenes: Toward Structurally Nontraditional OLED Materials. Journal of the American Chemical Society, 143(49), 20771-20780. [Link]
-
Sengupta, S., & Maiti, D. (2017). Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. Chemical Society Reviews, 46(21), 6530-6549. [Link]
-
Ramkumar, A., & Gandhi, T. (2019). Recent Advances in C-H Bond Functionalization with Ruthenium-Based Catalysts. DRS@nio. [Link]
-
Wencel-Delord, J., & Glorius, F. (2014). Ruthenium-catalyzed cascade C-H functionalization of phenylacetophenones. Angewandte Chemie International Edition, 53(6), 1529-1533. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2012). Influence of Benzothiophene C2 ‐Substituents in Palladium‐Catalyzed Direct C3 ‐Arylation. Request PDF. [Link]
-
Ramkumar, A., & Gandhi, T. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Molecules, 24(4), 733. [Link]
-
Ramkumar, A., & Gandhi, T. (2019). Ruthenium‐Catalyzed Benzylic C H Functionalization. Request PDF. [Link]
-
Wang, D. H., & Wasa, M. (2012). Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing. Angewandte Chemie International Edition, 51(35), 8829-8832. [Link]
-
Aown, A., & Apperley, D. C. (2019). Influence of an ester directing-group on defect formation in the synthesis of conjugated polymers via direct arylation polymerization (DArP) using sustainable solvents. Polymer Chemistry, 10(33), 4563-4572. [Link]
-
OpenChemHub. (2024, January 19). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Influence of an ester directing-group on defect formation in the synthesis of conjugated polymers via direct arylation polymerization (DArP) using sustainable solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wjarr.com [wjarr.com]
- 9. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-Benzothiophene-5-carboxylate
Welcome to the technical support center for the synthesis of methyl 1-benzothiophene-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on maximizing yield and purity by understanding the critical parameters of the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to prepare methyl 1-benzothiophene-5-carboxylate?
A1: There are two primary, high-yielding synthetic strategies that are widely adopted:
-
Palladium-Catalyzed Carbonylation: This route starts from 5-bromo-1-benzothiophene and utilizes a palladium catalyst in the presence of carbon monoxide and methanol. It is an elegant and often high-yielding method for directly installing the methoxycarbonyl group.[1]
-
Fischer Esterification: This classic method involves the acid-catalyzed esterification of 1-benzothiophene-5-carboxylic acid with methanol. It is a reliable, equilibrium-driven reaction favored for its simplicity and cost-effectiveness.[2][3]
Q2: Which synthetic route is recommended for scalability and process safety?
A2: For scalability, the Fischer esterification is often preferred due to its operational simplicity, lower cost of reagents (no palladium catalyst or specialized ligands), and avoidance of highly toxic, flammable carbon monoxide gas.[2] However, palladium-catalyzed carbonylations have been successfully implemented on an industrial scale with appropriate engineering controls.[1] The choice depends on available equipment, safety infrastructure, and cost-of-goods analysis.
Q3: What are the primary safety concerns when performing these syntheses?
A3: For the carbonylation route , the primary hazard is carbon monoxide (CO), a colorless, odorless, and highly toxic gas. All operations must be conducted in a well-ventilated fume hood with a dedicated CO detector. Palladium catalysts, while generally low in toxicity, can be pyrophoric (finely divided palladium on carbon) and should be handled with care. For the Fischer esterification , the use of strong acids like sulfuric acid (H₂SO₄) requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, to prevent severe chemical burns. The reaction is typically heated to reflux, posing a risk of thermal burns and requiring proper glassware setup.
In-Depth Troubleshooting Guides
Guide 1: Palladium-Catalyzed Methoxycarbonylation of 5-bromo-1-benzothiophene
This method is highly effective but sensitive to several factors that can lead to low conversion, catalyst decomposition, or side product formation.
Problem: Low or No Conversion of Starting Material
-
Plausible Cause 1: Inactive Catalyst. The active Pd(0) species is susceptible to oxidation. The quality of the palladium precursor and the phosphine ligand is paramount.
-
Troubleshooting Steps:
-
Ligand Quality: Use fresh, high-purity phosphine ligands. Ligands like triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide upon prolonged storage, which can inhibit the catalytic cycle.
-
Catalyst Precursor: Ensure the Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂) is from a reliable source.
-
In-situ Reduction: The active Pd(0) catalyst is formed in situ. Ensure the reaction conditions (solvent, base, temperature) are suitable for this reduction to occur.
-
Degassing: Oxygen is detrimental to the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) before introducing CO.
-
-
-
Plausible Cause 2: Insufficient CO Pressure or Delivery. The concentration of CO in the reaction mixture is a key kinetic parameter.
-
Troubleshooting Steps:
-
System Leaks: Check your manifold and glassware for leaks. A simple balloon of CO is often insufficient for maintaining pressure over long reaction times. Use a system with a pressure regulator.
-
CO Solubility: CO has limited solubility in many organic solvents. Vigorous stirring is essential to maximize the gas-liquid interface and ensure sufficient CO is available in the solution phase.
-
-
-
Plausible Cause 3: Inappropriate Base or Solvent. The base plays a crucial role in neutralizing the HBr generated during the reaction and can influence catalyst activity.
-
Troubleshooting Steps:
-
Base Strength: A non-coordinating, moderately strong base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is typically used. Stronger, coordinating bases can sometimes interfere with the palladium catalyst.
-
Solvent Polarity: Aprotic polar solvents like DMF, DMAc, or acetonitrile are common. They must be anhydrous, as water can lead to the formation of the carboxylic acid byproduct.
-
-
Workflow: Troubleshooting Low Yield in Carbonylation
This diagram outlines the decision-making process for diagnosing low conversion issues.
Sources
Recrystallization solvents for purifying methyl 1-benzothiophene-5-carboxylate
Technical Guide: Recrystallization of Methyl 1-Benzothiophene-5-Carboxylate
Introduction & Chemical Profile
Methyl 1-benzothiophene-5-carboxylate (CAS: 20532-39-2) is a lipophilic aromatic ester commonly used as an intermediate in the synthesis of pharmaceutical agents, including GPR40 agonists and antimicrobial scaffolds.[1] Its purification is critical because impurities from the cyclization or esterification steps (such as unreacted thiols, decarboxylated benzothiophenes, or regioisomers) can severely impact downstream catalysis or biological assays.
-
Physical State: Solid (White to pale yellow crystalline powder).
-
Melting Point: Typically in the range of 70–100°C (varies by purity/polymorph).
-
Solubility Profile: Highly soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate); moderately soluble in hot alcohols; insoluble in water.
Solvent Selection Strategy
The choice of solvent depends on the impurity profile and the scale of purification. The following table outlines the most effective solvent systems based on polarity matching and thermal gradients.
| Solvent System | Role | Suitability | Key Advantage |
| Ethanol (Absolute) | Primary | Best Overall | Balances solubility of the ester (hot) vs. insolubility (cold).[1] Excellent for removing polar byproducts. |
| Methanol | Alternative | High Purity | Higher polarity than ethanol; often yields sharper crystals but requires lower temperatures for max recovery. |
| Ethyl Acetate / Heptane | Binary | Difficult Cases | "Good/Bad" solvent pair. Ideal if the compound is too soluble in alcohols or if "oiling out" occurs. |
| Toluene | Specialized | High MW Impurities | Good for removing non-polar tars, but harder to remove residual solvent from the crystal lattice. |
Expert Insight: For methyl esters of benzothiophene, Ethanol is the starting point. The ester moiety provides enough polarity to dissolve in hot ethanol, while the aromatic core drives crystallization upon cooling. If the crude material is very dark (tarry), perform a silica plug filtration (eluting with 10% EtOAc/Hexanes) before attempting recrystallization to prevent the "oiling out" phenomenon caused by impurities.
Standard Operating Procedure (SOP)
Objective: Purify crude methyl 1-benzothiophene-5-carboxylate to >98% purity.
Step 1: Dissolution
-
Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add Ethanol (approx. 5–10 mL per gram of solid).
-
Heat the mixture to reflux (approx. 80°C) with stirring.
-
Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more solvent in small portions (1 mL at a time) until a clear solution is obtained.
-
Note: If insoluble dark particles remain, they are likely inorganic salts or polymerized tars. Proceed to Step 2 (Hot Filtration).
-
Step 2: Hot Filtration (Optional but Recommended)[1]
-
While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) to remove insoluble particulates.
-
Critical: Pre-warming the funnel prevents premature crystallization on the glass, which lowers yield.
Step 3: Crystallization
-
Allow the filtrate to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
-
Seeding: If no crystals appear, scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure material to induce nucleation.
Step 4: Isolation & Drying[1][2]
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with a small amount of cold Ethanol (-20°C).
-
Dry the solid in a vacuum oven at 40°C for 4–6 hours to remove residual solvent.
Troubleshooting & FAQs
Q1: The solution turned into a separate oily layer at the bottom instead of crystallizing. What happened?
-
Diagnosis: This is "oiling out." It happens when the melting point of the solute in the solvent mixture is lower than the boiling point of the solvent, or if the solution is too concentrated.
-
Fix:
-
Re-heat the mixture until the oil dissolves (add slightly more solvent if needed).
-
Cool the solution much more slowly (wrap the flask in a towel).
-
Vigorous stirring during the cooling phase can sometimes force the oil droplets to solidify into crystals.
-
Switch solvent system: Use Ethyl Acetate/Heptane . Dissolve in min. EtOAc, then add Heptane dropwise at reflux until cloudy, then cool.
-
Q2: My product is colored (yellow/brown) even after recrystallization.
-
Diagnosis: Persistent chromophores (often oxidized sulfur species or polymerized byproducts).
-
Fix: Perform a charcoal treatment .
Q3: I have low yield (<50%). Where is my product?
-
Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature.
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop."
-
Use a "bad solvent" (anti-solvent). Add water dropwise to the cold ethanol solution until turbidity persists, then refrigerate.
-
Process Workflow Diagram
Figure 1: Decision tree for the recrystallization workflow, including checkpoints for hot filtration and troubleshooting oiling-out events.
References
-
Global Research Online. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. (Describes purification of benzothiophene carboxylate derivatives using Ethanol). Link
-
MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. (Protocol for recrystallization of related benzothiophene esters using Ethyl Acetate/Hexane). Link
-
Google Patents. Process for the synthesis of benzo[b]thiophenes (US5569772A). (Validates use of Ethanol and Ethyl Acetate/Heptane for benzothiophene carboxylate purification). Link
-
Sigma-Aldrich. Methyl benzo[b]thiophene-5-carboxylate Product Sheet. (Physical property verification). Link
Sources
Technical Support Center: Troubleshooting Benzothiophene Ester Hydrolysis
Overview
Benzothiophene-2-carboxylates are critical building blocks in drug discovery and materials science. However, hydrolyzing these esters to their corresponding carboxylic acids is notoriously problematic. Due to the unique electronic properties of the benzothiophene core and potential steric hindrance at the C3 position, standard saponification protocols often fail. This leads to incomplete conversion, unwanted transesterification, or catastrophic product degradation[1].
This guide provides field-proven, mechanistically grounded solutions to rescue your workflow, ensuring high yields and pure products.
Diagnostic Troubleshooting Workflow
Use the decision tree below to identify the root cause of your hydrolysis failure based on your analytical data (LC-MS/TLC).
Decision tree for diagnosing and resolving common benzothiophene ester hydrolysis failures.
Frequently Asked Questions (Mechanistic Deep-Dive)
Q1: Why does my benzothiophene ester resist hydrolysis with NaOH, but completely converts when I switch to LiOH? The Causality: The difference lies in 2[2]. Sodium (Na+) is a relatively "soft" cation and does not coordinate strongly with the carbonyl oxygen. Lithium (Li+), however, is a "hard" cation that aggressively coordinates to the oxophilic carbonyl oxygen of the ester[2]. This coordination strongly polarizes the C=O bond, lowering the activation energy for the incoming hydroxide nucleophile and stabilizing the resulting tetrahedral intermediate[2]. For sterically hindered benzothiophenes (e.g., 3-substituted derivatives), this Li-mediated acceleration is often the only way to drive the BAC2 (Base-Catalyzed Acyl Cleavage, Bimolecular) mechanism to completion.
Q2: I used NaOH in Methanol to hydrolyze an ethyl ester. My LC-MS shows a major peak at M+14. What happened? The Causality: You have inadvertently performed a transesterification. In alcoholic solvents like methanol, hydroxide exists in equilibrium with methoxide. If the hydrolysis of your benzothiophene ester is sterically hindered, the methoxide can act as a nucleophile, converting your ethyl ester into a methyl ester (resulting in a +14 Da mass shift)[2]. The Fix: Eliminate alcoholic solvents. Switch to a strictly aprotic/aqueous solvent system such as THF/Water (1:1) to ensure water is the only available nucleophile[2].
Q3: The starting material is fully consumed, but my isolated yield is terrible. Where did the product go? The Causality: Benzothiophene-2-carboxylic acids are highly electron-rich heteroaromatics that are uniquely susceptible to 3[3]. If you heat the reaction too aggressively, or if you quench the reaction with concentrated strong acids (like 12M HCl) at room temperature, the carboxylic acid will lose CO₂, yielding an unsubstituted benzothiophene[3]. This is a common degradation pathway for heteroaromatic carboxylic acids[4]. The Fix: Strictly control the temperature during the reaction and perform a mild, temperature-controlled acidic workup (see Protocol 2).
Mechanistic Pathway of Li-Mediated BAC2 Hydrolysis
The diagram below illustrates how LiOH circumvents the steric and electronic barriers inherent to benzothiophene esters.
BAC2 mechanism highlighting Li+ coordination to polarize the carbonyl and stabilize the intermediate.
Reagent System Comparison for Benzothiophene Esters
To optimize your reaction, select the appropriate reagent system based on the steric and electronic profile of your specific derivative.
| Reagent System | Kinetics for Hindered Esters | Transesterification Risk | Decarboxylation Risk | Recommended Application |
| NaOH / MeOH / H₂O | Slow | High (Forms methyl ester) | Low (if unheated) | Unhindered, simple esters |
| LiOH / THF / H₂O | Fast | None (Aprotic solvent) | Low | Sterically hindered esters |
| KOSiMe₃ / THF | Very Fast (Anhydrous) | None | Medium (Requires careful quench) | Extremely hindered or base-sensitive |
| Aqueous HCl (Reflux) | Very Slow | None | High (Thermal protodecarboxylation) | Rarely recommended |
Validated Experimental Protocols
Protocol 1: Mild Hydrolysis of Sterically Hindered Benzothiophene Esters
This protocol utilizes HSAB activation to force hydrolysis without requiring harsh, degradation-inducing temperatures.
-
Dissolution: Dissolve the benzothiophene ester (1.0 eq) in a 1:1 mixture of THF and deionized water (0.1 M concentration).
-
Causality: THF solubilizes the lipophilic benzothiophene core, while water solubilizes the base. The biphasic/miscible interface ensures maximum collision frequency between the ester and hydroxide.
-
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 to 5.0 eq) in one portion.
-
Causality: A large excess of Li+ maximizes carbonyl coordination, while excess OH- drives the equilibrium forward[2].
-
-
Reaction Monitoring: Stir at room temperature for 2-4 hours. If no conversion is observed, warm gently to 40°C.
-
Self-Validation Checkpoint: Remove a 10 µL aliquot, quench into 100 µL of 1M HCl, and extract with 200 µL EtOAc. Analyze the organic layer via LC-MS.
-
Pass: Disappearance of starting mass; appearance of [M-H]⁻ corresponding to the carboxylic acid.
-
Fail (Transesterification): Appearance of a new ester mass (check THF for alcohol stabilizers).
-
Fail (Decarboxylation): Appearance of a mass -44 Da from the expected product[3].
-
Protocol 2: Controlled Acidic Workup to Prevent Decarboxylation
Benzothiophene-2-carboxylic acids will rapidly decarboxylate if exposed to strong localized acidity and heat. This workup is designed as a self-validating system to prevent product loss.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (bath temp < 30°C) to remove the THF.
-
Causality: If THF remains, the product will partition between the aqueous and organic layers during extraction, artificially lowering your yield.
-
-
Thermal Control: Cool the remaining aqueous layer in an ice bath to 0–5°C.
-
Causality: Lowering the thermal energy of the system exponentially decreases the rate of protodecarboxylation during the highly exothermic acidification step.
-
-
Controlled Acidification: Dropwise, add cold 10% aqueous Citric Acid (or 1M HCl) while stirring vigorously, until the pH reaches 3.5 to 4.0.
-
Causality: The pKa of benzothiophene-2-carboxylic acid is approximately 3.5. Dropping the pH below 2.0 provides excess protons that catalyze the loss of CO₂[3]. Citric acid acts as a buffer to prevent localized pH spikes.
-
-
Self-Validation Checkpoint: Monitor the solution visually. As the pH approaches 4.0, the carboxylate salt will protonate and crash out as a dense white/off-white precipitate. If the solution remains clear, verify the pH with a calibrated meter.
-
Isolation: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
-
[2] Title: Why are my ester hydrolysis not working : r/Chempros | Source: Reddit | URL:[Link]
-
[4] Title: Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling | Source: Accounts of Chemical Research (ACS) | URL: [Link]
Sources
Technical Support Center: Purification of Methyl 1-Benzothiophene-5-Carboxylate
Welcome to the Technical Support Center for Benzothiophene Derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of methyl 1-benzothiophene-5-carboxylate (CAS: 20532-39-2).
Whether you synthesized the ester via Fischer esterification of 1-benzothiophene-5-carboxylic acid or through metal-catalyzed cyclization, crude mixtures inevitably contain unreacted starting materials, regioisomers, and inorganic salts. This guide provides field-proven, self-validating protocols to achieve >98% purity.
Quantitative Data Summary
Before beginning purification, it is critical to understand the physicochemical differences between the target ester and its most common impurity (the starting carboxylic acid).
| Property | Methyl 1-benzothiophene-5-carboxylate | 1-benzothiophene-5-carboxylic acid (Impurity) |
| CAS Number | 20532-39-2 | 2060-64-2 |
| Molecular Weight | 192.23 g/mol | 178.21 g/mol |
| Physical State | Solid (Light Yellow/White) | Solid |
| Typical TLC Rf | ~0.5 - 0.6 (Hexane:EtOAc 2:1) | ~0.0 - 0.1 (Streaks in non-polar solvents) |
| Aqueous Solubility | Insoluble | Soluble in basic aqueous solutions (pH > 7) |
| Organic Solubility | Soluble in EtOAc, DCM, Toluene | Soluble in MeOH, DMSO, limited in Hexane |
Purification Workflow
Workflow for the isolation and purification of methyl 1-benzothiophene-5-carboxylate.
Troubleshooting Guides & FAQs
Issue 1: Persistent Unreacted Starting Material
Q: After my esterification reaction (e.g., refluxing in saturated HCl/MeOH), TLC shows a massive baseline spot. How do I completely remove the unreacted 1-benzothiophene-5-carboxylic acid without losing my ester?
Expertise & Causality: Fischer esterification is an equilibrium-driven process. Even with excess methanol, some 1-benzothiophene-5-carboxylic acid remains unreacted . The acid has a pKa of approximately 4.5. By washing the organic mixture with a mild base like saturated sodium bicarbonate (NaHCO3, pH ~8), the acid is deprotonated into a highly water-soluble sodium carboxylate salt. The methyl ester, lacking an acidic proton, remains neutral and stays partitioned in the organic phase.
Protocol: Acid-Base Extraction
-
Concentrate the crude reaction mixture under reduced pressure to remove excess methanol (residual methanol can cause emulsions and drag the ester into the aqueous phase).
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO3. Caution: CO2 gas will evolve rapidly. Vent the funnel frequently.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield the crude ester.
-
Self-Validation Step: Spot both the organic layer and the aqueous layer on a TLC plate (eluent: Hexane/EtOAc 2:1). The organic layer should show the ester at Rf ~0.5. Acidify a small aliquot of the aqueous layer with 1M HCl to pH < 3; if a white precipitate forms, it confirms the successful extraction of the starting acid.
Issue 2: Co-eluting Regioisomers and Minor Organic Impurities
Q: My GC-MS or NMR shows structurally similar impurities (like regioisomers or side-products from cyclization). Liquid-liquid extraction didn't remove them. What is the best chromatographic approach?
Expertise & Causality: If the benzothiophene core was synthesized de novo prior to esterification, regioisomers (e.g., 4-carboxylate or 6-carboxylate) might be present. These neutral, non-polar impurities cannot be removed via acid-base washes. They require normal-phase silica gel column chromatography, which separates compounds based on their differential adsorption to the polar silica stationary phase.
Protocol: Silica Gel Column Chromatography
-
Prepare a silica gel column using Hexane as the initial packing solvent.
-
Dry-load the crude ester onto a small amount of silica, or wet-load using a minimal amount of Dichloromethane (DCM).
-
Elute using a gradient system, starting from 100% Hexane and gradually increasing to Hexane:Ethyl Acetate (2:1) .
-
Self-Validation Step: Collect fractions and analyze via TLC. Methyl 1-benzothiophene-5-carboxylate typically elutes at an Rf of ~0.5-0.6 in a 2:1 Hexane:EtOAc system . The regioisomers will have slightly different Rf values; pool only the fractions showing a single, pure UV-active spot. Evaporate the pooled fractions to yield the pure light yellow solid .
Issue 3: Scaling Up Without Bottlenecks
Q: I am scaling up the synthesis to >10 grams. Column chromatography is no longer viable due to solvent volume and time. How can I purify the crude ester efficiently?
Expertise & Causality: Chromatography scales poorly for bulk intermediates due to exponential increases in solvent consumption and processing time. Recrystallization is the preferred method for large-scale purification of solid esters. It exploits the temperature-dependent solubility of the compound. Methyl 1-benzothiophene-5-carboxylate forms a crystalline solid . By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the target molecules self-assemble into a highly ordered crystal lattice. Structurally dissimilar impurities are sterically excluded from this lattice and remain dissolved in the mother liquor.
Protocol: Recrystallization
-
Place the crude ester in a round-bottom flask.
-
Add a minimal amount of boiling solvent (e.g., Toluene or a Hexane/EtOAc mixture) until the solid is just dissolved [[1]]().
-
Remove from heat and allow the solution to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath for 30 minutes to maximize yield.
-
Self-Validation Step: Filter the crystals using a Büchner funnel and dry under vacuum. Take a melting point (MP) of the dried crystals. A sharp melting range (typically within 1-2 °C) indicates high purity. If the MP is depressed or broad, a second recrystallization is required. Wash the filter cake with ice-cold hexane to remove residual mother liquor.
References
- Title: EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators Source: Google Patents URL
- Title: CA3084755A1 - Process for the preparation of benzothiophen-2-yl boronates Source: Google Patents URL
Sources
Technical Support Center: Stability and Handling of Methyl 1-Benzothiophene-5-carboxylate Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist Last Updated: March 7, 2026
Welcome to the technical support guide for methyl 1-benzothiophene-5-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound as a synthetic intermediate. Benzothiophene scaffolds are crucial in medicinal chemistry, appearing in a range of pharmacologically active agents.[1][2][3] Understanding the stability and reactivity of derivatives like methyl 1-benzothiophene-5-carboxylate, particularly under basic conditions, is critical for successful experimental outcomes.
This guide provides in-depth answers to common questions and robust troubleshooting protocols for issues you may encounter during base-mediated reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of methyl 1-benzothiophene-5-carboxylate in the presence of a base.
Q1: What is the primary transformation of methyl 1-benzothiophene-5-carboxylate under basic conditions?
A1: The primary and most significant reaction is the hydrolysis of the methyl ester group, a process known as saponification.[4][5] In this reaction, the ester is treated with an aqueous base (e.g., sodium hydroxide) to yield the corresponding carboxylate salt (sodium 1-benzothiophene-5-carboxylate) and methanol.[6] This is a fundamental and highly efficient transformation in organic chemistry.[7]
Q2: Is the 1-benzothiophene heterocyclic ring system stable under typical basic conditions used for saponification?
A2: Yes, the 1-benzothiophene core is generally robust and stable under the standard basic conditions required for ester hydrolysis. Numerous synthetic procedures for functionalizing benzothiophenes employ various bases, including strong ones like lithium diisopropylamide (LDA) or milder ones like sodium carbonate, without compromising the integrity of the heterocyclic ring.[8][9][10][11] The primary site of reactivity for this molecule in a basic medium is overwhelmingly the ester functional group. While extremely harsh conditions (e.g., very high temperatures with strong organometallic bases) can lead to C-H activation, these are not conditions typically used for simple saponification.[12][13][14]
Q3: Why is the base-mediated hydrolysis (saponification) of an ester considered an irreversible reaction?
A3: The overall reaction is rendered irreversible by the final step in the mechanism. The initial nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon is technically reversible. However, after the methoxide ion is eliminated, it acts as a strong base and immediately deprotonates the newly formed carboxylic acid.[4][6] This acid-base reaction is extremely favorable, with an equilibrium that lies almost completely on the side of the carboxylate salt and methanol.[5][6] Reforming the tetrahedral intermediate from a carboxylate (which has a delocalized negative charge) and an alcohol is highly energetically unfavorable under basic conditions.[5]
Q4: What are the recommended starting conditions for a successful saponification of methyl 1-benzothiophene-5-carboxylate?
A4: A reliable starting point involves using a molar excess of a strong base in a mixed solvent system to ensure solubility. A typical setup would be 2-3 equivalents of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 or 1:1 ratio) at room temperature, stirring until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[15] Other common bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] Heating may be required for more sterically hindered esters, but often is not necessary for a methyl ester.[15][16]
Q5: After the saponification is complete, how do I isolate the final 1-benzothiophene-5-carboxylic acid product?
A5: At the end of the reaction, your product exists as a water-soluble carboxylate salt. To obtain the neutral carboxylic acid, you must perform an acidic workup. After optionally removing any organic solvent (like THF) under reduced pressure, the aqueous solution should be cooled in an ice bath and slowly acidified with a dilute strong acid, such as 1M or 2M hydrochloric acid (HCl).[16][17][18] The carboxylic acid is typically much less soluble in water than its salt form and will precipitate out of the solution as a solid. This solid can then be collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.[18]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the saponification of methyl 1-benzothiophene-5-carboxylate.
Problem 1: Incomplete or Stalled Reaction
-
Symptom: TLC analysis shows a significant amount of starting material remaining even after extended reaction times.
| Possible Cause | Underlying Rationale & Solution |
| Insufficient Base | The saponification reaction consumes one equivalent of base per molecule of ester. Using only a catalytic amount or a slight excess may not be enough to drive the reaction to completion, especially if any acidic impurities are present. Solution: Ensure you are using at least 1.5 to 3 molar equivalents of the hydroxide base (e.g., LiOH, NaOH). |
| Poor Solubility | Methyl 1-benzothiophene-5-carboxylate is an organic molecule with limited solubility in purely aqueous solutions. If the starting material cannot effectively mix with the hydroxide nucleophile, the reaction rate will be extremely slow.[15] Solution: Employ a co-solvent system to create a homogeneous reaction mixture. Common choices include THF/water, methanol/water, or ethanol/water.[11][15][18] |
| Low Reaction Temperature | While many methyl ester saponifications proceed well at room temperature, some may have a higher activation energy. Solution: Gently heat the reaction mixture. Refluxing at temperatures between 50-80°C can significantly accelerate the rate of hydrolysis.[15][16] Always monitor for potential side reactions at higher temperatures, though they are unlikely in this specific case. |
Problem 2: Low Yield of Isolated Carboxylic Acid
-
Symptom: The reaction appears complete by TLC, but the mass of the final, dried carboxylic acid product is significantly lower than the theoretical yield.
| Possible Cause | Underlying Rationale & Solution |
| Incomplete Precipitation | The carboxylic acid product will only precipitate if the aqueous solution is sufficiently acidic. If the pH is not low enough, a portion of the product will remain in solution as the more soluble carboxylate salt. Solution: During the acidic workup, add acid dropwise while monitoring the pH with litmus paper or a pH meter. Ensure the final pH is acidic (pH 1-2) to maximize precipitation. Keep the solution cold to further decrease the product's solubility. |
| Product Loss During Extraction | If the carboxylic acid does not precipitate cleanly and requires extraction with an organic solvent, improper technique can lead to significant loss. Solution: After acidification, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to help remove dissolved water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[19] |
| Premature Workup | Working up the reaction before it has reached completion is a common source of low yields. Solution: Do not rely solely on time. Actively monitor the reaction's progress by TLC, observing the complete disappearance of the starting material spot. |
Section 3: Methodologies & Data
Protocol 1: Standard Saponification of Methyl 1-Benzothiophene-5-carboxylate
This protocol provides a robust method for the complete hydrolysis of the title compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 1-benzothiophene-5-carboxylate (1.0 eq).
-
Solvent Addition: Add a mixture of tetrahydrofuran (THF) and water (a 2:1 v/v ratio is a good starting point) to dissolve the ester completely. A typical concentration is 0.1-0.2 M.
-
Base Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product carboxylic acid will typically have a much lower Rf value and may streak. The reaction is often complete within 2-4 hours. If the reaction is slow, it can be gently heated to 50°C.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH of the solution is ~2. A solid precipitate of 1-benzothiophene-5-carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the product under vacuum to a constant weight. The purity can be checked by ¹H NMR and melting point.
Table 1: Comparison of Common Saponification Conditions
| Base (eq.) | Solvent System | Typical Temperature | Relative Rate & Notes |
| LiOH (2-3 eq) | THF / H₂O | Room Temp - 50°C | Generally provides excellent results due to good solubility of lithium salts. A very common and reliable choice.[15] |
| NaOH (2-3 eq) | Methanol / H₂O | Room Temp - Reflux | A cost-effective and highly effective option. Methanol is a good co-solvent.[18] Care must be taken to avoid potential transesterification if the reaction is not driven to completion. |
| KOH (2-3 eq) | Ethanol / H₂O | Room Temp - Reflux | Similar in reactivity to NaOH. The choice between NaOH and KOH is often one of convenience or solubility of the resulting carboxylate salt. |
Section 4: Visual Diagrams
Diagram 1: Saponification Mechanism
Caption: The irreversible mechanism of saponification.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing causes of low yield.
References
-
Beilstein Journals. (2017, September 6). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. [Link]
-
ResearchGate. (n.d.). Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
Reddit. (2025, July 21). r/Chempros - Why are my ester hydrolysis not working. Retrieved from [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
Save My Exams. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]
-
PMC. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b).... Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. YouTube. [Link]
-
TheChemistrySolution. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]
-
PMC. (2024, September 11). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of benzothiophenes.[a,b]. Retrieved from [Link]
-
ResearchGate. (2021, September 15). How to saponify the polymer that contain (2-ethylhexyl) thiophene-3-carboxylate and benzo[c][8][19][20]thiadiazole?. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). methyl 5-phenyl-1-benzothiophene-6-carboxylate. Retrieved from [Link]
-
MDPI. (2010, January 6). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
It's Chemistry Time. (2022, December 2). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. [Link]
-
International Journal of Pharmacy and Technology. (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]
-
MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
-
PubMed. (2014, July 25). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Retrieved from [Link]
-
MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. youtube.com [youtube.com]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. jocpr.com [jocpr.com]
- 8. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. reddit.com [reddit.com]
- 16. savemyexams.com [savemyexams.com]
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- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Separation of Methyl 1-Benzothiophene-5-Carboxylate Regioisomers
Technical Overview: The Regioisomer Challenge
In the synthesis of methyl 1-benzothiophene-5-carboxylate , regioisomeric mixtures are a frequent bottleneck. This typically arises during the cyclization of meta-substituted benzene precursors (e.g., 3-substituted thiophenols or cinnamic acid derivatives). The cyclization can occur at either the ortho or para position relative to the directing group, leading to a mixture of the 5-isomer (Target) and the 7-isomer , or in other synthetic routes, the 6-isomer .
These isomers share identical molecular weights and similar polarities (logP), often resulting in co-elution during standard flash chromatography. This guide provides field-proven protocols to resolve these specific isomers.
Troubleshooting Guide & FAQs
Issue 1: Co-elution in Flash Chromatography
Q: I am using a standard Hexane/Ethyl Acetate gradient, but the 5- and 6-isomers co-elute as a single broad spot. How can I improve resolution?
A: The dipole moments of the 5- and 6-carboxylates are too similar for standard binary systems.
-
Solution A (Solvent Engineering): Switch to a Toluene/Hexane system. The
- interactions between toluene and the benzothiophene core often discriminate between isomers better than simple dipole interactions. -
Solution B (Stationary Phase): If available, use C18-functionalized silica for flash chromatography. The hydrophobic discrimination is often superior to silanol interactions for these lipophilic isomers.
-
Protocol Adjustment: reduce your loading to <1% of the column mass and use a shallow gradient (e.g., 0% to 10% Toluene in Hexane over 20 column volumes).
Issue 2: Crystallization Failures
Q: I attempted to recrystallize the mixture from ethanol, but I obtained an amorphous solid or an oil.
A: Benzothiophene esters often "oil out" in protic solvents if the impurities disrupt the lattice energy.
-
Corrective Action: Switch to a Heptane/Ethyl Acetate (10:1) system.
-
Dissolve the crude oil in a minimum amount of hot Ethyl Acetate.
-
Add hot Heptane dropwise until persistent cloudiness appears.
-
Re-heat to clarify, then wrap the flask in foil and allow it to cool to room temperature slowly (over 4–6 hours) without stirring.
-
The 5-isomer typically crystallizes first due to higher symmetry compared to the 7-isomer.
-
Issue 3: NMR Identification
Q: How do I definitively distinguish the 5-isomer from the 6-isomer by 1H NMR without growing a crystal for X-ray?
A: Focus on the aromatic region (7.0–8.5 ppm).
-
5-Isomer: Look for a singlet (or meta-coupled doublet,
Hz) for the proton at position 4 (H4). This proton is deshielded by the adjacent carbonyl group and the sulfur ring current. -
6-Isomer: The proton at position 7 (H7) will be a singlet, but the proton at position 5 (H5) will appear as a doublet of doublets (dd) due to ortho-coupling with H4 and meta-coupling with H7.
-
Diagnostic Shift: The H4 singlet of the 5-isomer typically appears further downfield (>8.3 ppm) compared to the H7 singlet of the 6-isomer.
Experimental Protocols
Protocol A: High-Resolution Flash Chromatography
Best for separating <500 mg of crude mixture.
| Parameter | Condition |
| Stationary Phase | Spherical Silica Gel (20–40 µm), High Performance |
| Mobile Phase A | n-Heptane (or Hexane) |
| Mobile Phase B | Toluene (Alternative: Dichloromethane) |
| Flow Rate | 15 mL/min (for 12g column) |
| Detection | UV @ 254 nm and 280 nm |
Gradient Profile:
-
Equilibration: 3 CV (Column Volumes) 100% A.
-
Loading: Liquid load in minimum Toluene.
-
Elution:
-
0–5 min: 0% B (Isocratic hold to elute non-polar impurities).
-
5–25 min: 0% → 20% B (Very shallow linear gradient).
-
25–35 min: 20% → 50% B (Flush).
-
Protocol B: Preparative HPLC Separation
Best for difficult 5/6 isomer pairs or high-purity requirements (>99%).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 15–20 mL/min |
| Temperature | 30°C |
Method:
-
Isocratic Hold: 65% B for 25 minutes.
-
Note: Isocratic elution is critical here. Gradient elution often compresses the peaks of structurally similar isomers. The 5-isomer generally elutes after the 6-isomer on C18 due to the slightly higher hydrophobicity of the linear conjugation.
Visualizations
Figure 1: Purification Decision Matrix
This workflow illustrates the logical steps to purify the target 5-isomer based on the scale and purity of the crude material.
Caption: Decision tree for selecting the optimal purification route based on initial separation factors (Rf).
Comparative Data: Isomer Properties
The following table summarizes the physicochemical differences that are exploited during separation. Note that retention times (
| Isomer | 1H NMR Key Feature (CDCl3) | Flash Rf (Tol/Hex 1:1) | HPLC | Crystallization Tendency |
| 5-carboxylate | Singlet at ~8.5 ppm (H4) | 0.35 | 12.4 min | High (Needles) |
| 6-carboxylate | Doublet at ~8.0 ppm (H7) | 0.32 | 11.8 min | Moderate (Plates) |
| 4-carboxylate | Doublet (ortho-coupling) | 0.45 | 14.1 min | Low (Oils often) |
Data Note: The 4-isomer is usually easily separated by Flash Chromatography due to the "ortho effect" steric hindrance reducing its interaction with the silica surface, making it elute significantly earlier (Higher Rf). The 5- and 6-isomers are the critical pair requiring optimized conditions [1].
References
-
Royal Society of Chemistry . Synthesis, separation and absolute configuration assignment to enantiomers of 1,3-benzodithiole 1-oxide. RSC. Retrieved March 5, 2026, from [Link]
-
National Institutes of Health (PMC) . Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors. NCBI. Retrieved March 5, 2026, from [Link]
-
SIELC Technologies . Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC. Retrieved March 5, 2026, from [Link]
Technical Support Center: Minimizing Side Reactions During Benzothiophene Functionalization
Welcome to the Technical Support Center. As application scientists, we frequently observe that the intrinsic electronic properties of the benzothiophene core present significant chemoselectivity and regioselectivity challenges during late-stage functionalization. This guide provides causal troubleshooting strategies, validated protocols, and mechanistic insights to help you minimize side reactions and optimize your synthetic workflows.
Troubleshooting FAQs: Resolving Common Synthetic Roadblocks
Issue 1: Poor Regioselectivity (C2 vs. C3 Mixtures)
Question: My electrophilic substitution or direct C-H arylation yields an inseparable mixture of C2 and C3 isomers. How can I achieve strict C3 regioselectivity?
Causality: This is a fundamental challenge stemming from the electronic dichotomy of the benzothiophene core. The C2 position is more acidic and kinetically favored for deprotonation, whereas the C3 position is the thermodynamically preferred site for electrophilic attack. In standard palladium-catalyzed C-H arylations, the activation barriers for C2 and C3 are often too similar, leading to poor discrimination unless highly specific ligands or directing groups are employed.
Solution: Shift from traditional cross-coupling to a metal-free "interrupted Pummerer" strategy. By pre-oxidizing the benzothiophene to an S-oxide, you can react it with phenol or silane coupling partners. The intermediate sulfonium salt lacks aromaticity, which drives a charge-accelerated [3,3]-sigmatropic rearrangement that exclusively delivers the functional group to the C3 position under mild conditions[1]. Alternatively, utilizing a gold-catalyzed intermolecular alkyne oxyarylation on S-oxides also provides excellent C3 regioselectivity (>20:1) while tolerating halogen substituents[2].
Issue 2: Homocoupling Byproducts in Pd-Catalyzed Direct Arylation
Question: During Pd-catalyzed direct C-H arylation, I am observing significant amounts of homocoupling byproducts (e.g., biphenyls or bibenzo[b]thiophenes). How do I suppress this?
Causality: Homocoupling is a parasitic side reaction that occurs when two identical coupling partners undergo transmetalation and reductive elimination on the same palladium center[3]. This is frequently exacerbated if the Pd(0) species is not efficiently re-oxidized to Pd(II) by the terminal oxidant, leading to catalyst decomposition and off-cycle radical pathways.
Solution:
-
Optimize the Ligand-to-Palladium Ratio: A precise ratio prevents the buildup of unligated, highly reactive Pd species that are prone to homocoupling[3].
-
Lower the Reaction Temperature: Decreasing the thermal energy slows down the rate of transmetalation of the second equivalent of the starting material relative to the desired cross-coupling.
-
Solvent Polarity: Screen polar aprotic solvents (e.g., DMA, DMSO) to better stabilize the Pd(II) intermediates and facilitate smoother catalytic turnover.
Issue 3: Over-Oxidation During Halogenation
Question: I need to halogenate the C3 position as a handle for Suzuki coupling, but I'm seeing over-oxidation and functional group degradation.
Causality: Harsh halogenating agents (like Br₂ or NCS/NBS at elevated temperatures) can indiscriminately oxidize sensitive functional groups (such as alcohols or carbonyls) at the C2 position, or lead to over-halogenation on the fused benzene ring[4].
Solution: Utilize a mild, metal-free C3-chlorination protocol using aqueous sodium hypochlorite (NaOCl). This method operates at moderate temperatures and relies on controlled electrophilic chlorine generation, preventing the degradation of delicate C2-substituents[4].
Mechanistic & Troubleshooting Workflows
Workflow for diagnosing and resolving common benzothiophene side reactions.
Mechanistic pathway of the interrupted Pummerer reaction ensuring C3-selectivity.
Quantitative Data: Strategy Comparison
The following table summarizes the expected outcomes when applying different functionalization strategies to the benzothiophene core, highlighting how specific methods mitigate targeted side reactions.
| Functionalization Strategy | Target Position | Typical Yield | Regioselectivity (C3:C2) | Primary Side Reaction Mitigated |
| Pd-Catalyzed Direct Arylation | C2 or C3 | 40–75% | Variable (often <5:1) | Homocoupling (Requires optimization) |
| Interrupted Pummerer Alkylation | C3 | 70–95% | >99:1 | C2-functionalization, Over-oxidation |
| Gold-Catalyzed Oxyarylation | C3 | 65–88% | >20:1 | C7-alkylation, Homocoupling |
| NaOCl-Mediated Chlorination | C3 | 80–92% | >99:1 (if C2 blocked) | Functional group degradation |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Built-in observational checks allow the researcher to confirm reaction progress in real-time.
Protocol A: Metal-Free C3-Alkylation via Interrupted Pummerer Reaction[2],[6]
This protocol utilizes a benzothiophene S-oxide to achieve strict C3-selectivity without transition metals.
-
Step 1: Reaction Setup. To a nitrogen-flushed, oven-dried reaction vessel equipped with a magnetic stir bar, add the benzothiophene S-oxide (0.2 mmol) and the desired nucleophilic coupling partner (e.g., allyl silane, 0.3 mmol) in anhydrous dichloromethane (2 mL). Cool the mixture to -78 °C.
-
Step 2: Electrophilic Activation. Add trifluoroacetic anhydride (TFA anhydride, 0.24 mmol) dropwise over 5 minutes.
-
Validation Check: The reaction mixture will typically undergo a distinct color change (often turning deep yellow or orange), visually indicating the successful formation of the reactive, non-aromatic sulfonium intermediate.
-
-
Step 3: Rearrangement & Rearomatization. Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the highly polar S-oxide spot and the emergence of a less polar, strongly UV-active spot confirms that the [3,3]-sigmatropic rearrangement has successfully occurred.
-
-
Step 4: Quench and Purification. Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Mild C3-Chlorination of Benzothiophenes[5]
This protocol avoids harsh halogenating agents to prevent over-oxidation of sensitive C2-substituents.
-
Step 1: Dissolution. In a 10 mL round-bottom flask, dissolve the C2-substituted benzothiophene (1.0 mmol) in acetonitrile (2 mL).
-
Step 2: Reagent Addition. Slowly add an aqueous solution of sodium hypochlorite pentahydrate (NaOCl·5H₂O, 2.0 mmol dissolved in 1 mL of deionized water).
-
Validation Check: The resulting biphasic mixture should be vigorously stirred. A lack of immediate, violent gas evolution (which is common with harsher chlorinating agents) validates the mild nature of this protocol, ensuring delicate functional groups remain intact.
-
-
Step 3: Heating. Heat the reaction mixture to 65–75 °C and stir.
-
Validation Check: Monitor by GC-MS. Complete conversion is typically achieved within 2–4 hours. The chromatogram should show a single product peak without the appearance of higher-mass di-chlorinated or over-oxidized side-product peaks.
-
-
Step 4: Workup. Cool the mixture to room temperature. Extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the C3-chlorinated product.
References
-
Pummerer chemistry of benzothiophene S-oxides: Metal-free alkylation and arylation - Taylor & Francis[Link]
-
Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes - ACS Publications[Link]
Sources
Technical Support Center: Navigating the Scale-Up of Methyl 1-Benzothiophene-5-carboxylate Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1-benzothiophene-5-carboxylate. As a key intermediate in various pharmaceutical and materials science applications, its efficient and scalable production is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of methyl 1-benzothiophene-5-carboxylate is typically a two-stage process: first, the construction of the 1-benzothiophene-5-carboxylic acid core, followed by its esterification. While straightforward in principle, scaling up this process introduces a host of challenges, from managing reaction exotherms and ensuring efficient mixing to controlling impurity profiles and ensuring safe handling of reagents. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the scale-up of methyl 1-benzothiophene-5-carboxylate synthesis.
Q1: What are the most common methods for synthesizing the 1-benzothiophene-5-carboxylic acid precursor at scale?
A1: Several methods exist for the synthesis of the benzothiophene core.[1][2] For industrial-scale production, a common approach is the intramolecular cyclization of a suitable precursor. One such method involves the cyclization of an α-(arylthio)acetophenone derivative in the presence of a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid.[3] The choice of acid can be critical at scale; for instance, while PPA is effective, it can lead to the formation of thick, difficult-to-stir pastes, a significant issue in large reactors.[3] Methanesulfonic acid has been presented as a viable alternative to mitigate this problem.[3]
Q2: My Fischer esterification reaction is stalling at a low conversion rate on a larger scale. What are the likely causes and how can I improve the yield?
A2: The Fischer esterification is a reversible equilibrium reaction.[4][5][6] Low conversion at scale is often due to the reaction reaching equilibrium prematurely. To drive the reaction towards the product, you can employ Le Châtelier's principle in several ways:
-
Use a Large Excess of Alcohol: Methanol is relatively inexpensive and can be used in a large excess to shift the equilibrium towards the formation of the methyl ester.[7][8] Often, methanol can serve as both a reactant and the solvent.
-
Remove Water: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid, hindering the forward reaction.[4][7] On a large scale, a Dean-Stark apparatus is commonly used to azeotropically remove water as it is formed, especially when using a co-solvent like toluene.[7]
-
Catalyst Concentration: Ensure that the acid catalyst (e.g., sulfuric acid) is present in a sufficient concentration, typically 1-5 mol%.[7]
Q3: The reaction mixture turns dark brown or black during the esterification step. What is causing this and how can it be prevented?
A3: Darkening or "charring" of the reaction mixture is a common issue when using strong acid catalysts like sulfuric acid at elevated temperatures.[7] This is often due to side reactions such as dehydration and polymerization of the starting materials or product.[9] To prevent this:
-
Control the Rate of Acid Addition: Add the sulfuric acid slowly and with vigorous stirring to the cooled reaction mixture to avoid localized overheating.[7]
-
Maintain Optimal Temperature: Avoid excessively high reaction temperatures. While heat is required to drive the reaction, too much can promote side reactions.[8]
-
Use a Milder Catalyst: Consider using a solid acid catalyst like Amberlyst-15 or p-toluenesulfonic acid (p-TsOH), which can be easier to handle and may lead to fewer side reactions.[7]
Q4: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?
A4: The reagents and intermediates involved in this synthesis present several hazards that are magnified at scale:
-
Thiophene and its derivatives: These compounds can be flammable and may be absorbed through the skin.[10] Contact can cause skin and eye irritation.[10][11] In case of fire, poisonous gases like sulfur oxides can be produced.[10][12]
-
Strong Acids (H₂SO₄, PPA, Methanesulfonic Acid): These are highly corrosive and can cause severe burns.[13] Handle with extreme care using appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used are flammable and can be harmful if inhaled. Ensure adequate ventilation and operate in an environment free from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any large-scale synthesis.[12][14][15]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of methyl 1-benzothiophene-5-carboxylate production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Benzothiophene-5-carboxylic Acid | Incomplete cyclization reaction. | - Increase reaction time and/or temperature.- Ensure adequate mixing, especially if the reaction mixture is viscous.- Verify the quality and concentration of the acid catalyst.[3] |
| Formation of isomeric byproducts. | - Optimize the reaction conditions (temperature, catalyst) to favor the desired isomer. The ratio of isomers can be kinetically controlled.[3] | |
| Low Yield of Methyl 1-Benzothiophene-5-carboxylate | Reaction has reached equilibrium with a low product concentration. | - Increase the molar excess of methanol.[7][8]- Remove water using a Dean-Stark apparatus.[7]- Increase the catalyst loading. |
| Steric hindrance from the benzothiophene core slowing the reaction. | - Increase reaction time and/or temperature.[8]- Consider a more reactive methylating agent if Fischer esterification is not effective, although this may increase cost. | |
| Product Contamination with Starting Carboxylic Acid | Incomplete esterification. | - See solutions for "Low Yield of Methyl 1-Benzothiophene-5-carboxylate". |
| Hydrolysis of the ester during workup. | - Ensure the neutralization step is carried out promptly and efficiently.- Avoid excessive exposure to aqueous acidic or basic conditions during extraction. | |
| Formation of Dark-Colored Impurities | Charring due to strong acid catalyst and high temperature. | - Add the acid catalyst slowly to a cooled solution.[7]- Reduce the reaction temperature.- Use a milder, solid-supported acid catalyst.[7] |
| Difficulties in Product Isolation and Purification | Product is an oil and does not crystallize easily. | - Attempt purification by column chromatography on a larger scale, though this can be resource-intensive.- Explore different solvent systems for recrystallization. A mixture of a polar and a non-polar solvent may be effective.[16] |
| Co-crystallization with impurities. | - Perform a hot filtration to remove any insoluble impurities before crystallization.- Consider a multi-step purification process, such as a preliminary wash or extraction before the final crystallization. |
Experimental Protocols
The following are generalized protocols for the synthesis and purification of methyl 1-benzothiophene-5-carboxylate, designed with scale-up considerations in mind.
Protocol 1: Synthesis of 1-Benzothiophene-5-carboxylic Acid (via Methanesulfonic Acid Cyclization)
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the α-(arylthio)acetophenone precursor and a suitable solvent such as toluene.
-
Catalyst Addition: With vigorous stirring, slowly add methanesulfonic acid to the mixture. The addition should be controlled to manage any potential exotherm.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and maintain for 1-5 hours.[3] Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Isolation: The product may precipitate out of the aqueous mixture. If so, collect the solid by filtration, wash with water until the filtrate is neutral, and then wash with a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
Protocol 2: Fischer Esterification of 1-Benzothiophene-5-carboxylic Acid
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a reflux condenser, charge the 1-benzothiophene-5-carboxylic acid, a large excess of methanol, and an appropriate solvent if necessary (e.g., toluene).
-
Catalyst Addition: While stirring and cooling the mixture, slowly add concentrated sulfuric acid (1-5 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until water is no longer collected or the reaction is deemed complete by analytical monitoring.[7]
-
Workup and Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and dilute with an organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas will be evolved. Vent the funnel frequently.[7]
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure to yield the crude methyl 1-benzothiophene-5-carboxylate.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. This often requires experimentation. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water) can also be effective.[16]
-
Dissolution: In a suitable vessel, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Process
Reaction Pathway
Caption: Synthetic route to methyl 1-benzothiophene-5-carboxylate.
Troubleshooting Workflow for Low Esterification Yield
Caption: Decision tree for troubleshooting low esterification yield.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]
- Google Patents. (n.d.). US5969157A - Process for the synthesis of benzothiophenes.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. [Link]
-
Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. [Link]
-
ACS Publications. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. [Link]
-
A Plus Topper. (n.d.). Esterification Lab Answers. [Link]
-
PMC. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. [Link]
-
ScienceDirect. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
-
AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. [Link]
-
ResearchGate. (n.d.). (PDF) Troubleshooting Practice in the Refinery. [Link]
- Google Patents. (n.d.).
-
MDPI. (2010, January 6). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. [Link]
-
ACS Publications. (2024, July 30). Thiolation-Annulation-Assisted Synthesis of Fully Conjugated Benzothiophene-Linked Covalent Organic Framework toward Strongly Enhanced Photoelectrocatalytic Uranium Extraction. [Link]
-
University of Strathclyde. (2015, May 12). Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. [Link]
-
RSC Publishing. (2015, May 12). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
Sources
- 1. Benzothiophene synthesis [organic-chemistry.org]
- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
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- 12. fishersci.com [fishersci.com]
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- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Methyl 1-Benzothiophene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is of paramount importance. The 1-benzothiophene scaffold, in particular, is a privileged structure found in a multitude of pharmacologically active agents. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key derivative, methyl 1-benzothiophene-5-carboxylate. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple spectral interpretation, offering a comparative analysis with structurally related analogues to highlight key diagnostic features. The experimental protocols and theoretical explanations are designed to empower researchers to confidently identify and characterize this and similar molecular architectures.
The Structural Significance of Methyl 1-benzothiophene-5-carboxylate
Methyl 1-benzothiophene-5-carboxylate serves as a valuable building block in organic synthesis. The benzothiophene core is a key pharmacophore, and the methyl carboxylate group at the 5-position offers a versatile handle for further chemical modification. Accurate and unambiguous structural confirmation is the bedrock of any synthetic campaign, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. Understanding the nuances of its ¹H NMR spectrum is therefore crucial for any scientist working with this compound.
Predicted ¹H NMR Spectrum of Methyl 1-benzothiophene-5-carboxylate
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.5 | d | ~ 5.5 |
| H-3 | ~ 7.3 | d | ~ 5.5 |
| H-4 | ~ 8.3 | d | ~ 1.5 |
| H-6 | ~ 8.0 | dd | ~ 8.5, 1.5 |
| H-7 | ~ 7.9 | d | ~ 8.5 |
| -OCH₃ | ~ 3.9 | s | - |
Comparative ¹H NMR Spectral Analysis
To understand the origin of the predicted chemical shifts and to provide a robust framework for spectral assignment, a comparison with key structural analogues is indispensable.
1-Benzothiophene: The Parent Scaffold
The ¹H NMR spectrum of the parent 1-benzothiophene provides the foundational chemical shifts for the heterocyclic and benzene rings. Protons on the thiophene ring (H-2 and H-3) appear as doublets around 7.4 ppm and 7.2 ppm, respectively, with a characteristic coupling constant of approximately 5.5 Hz. The protons on the benzene ring appear in the aromatic region, typically between 7.3 and 7.9 ppm.
Methyl Benzoate: The Aromatic Ester Moiety
In methyl benzoate, the protons ortho to the ester group (H-2 and H-6) are deshielded due to the electron-withdrawing nature of the carbonyl and appear as a multiplet around 8.0 ppm. The meta (H-3 and H-5) and para (H-4) protons resonate further upfield, between 7.2 and 7.7 ppm. The methyl ester protons give rise to a characteristic singlet at approximately 3.9 ppm.
Isomeric Comparison: Methyl 1-Benzothiophene-2-carboxylate and -3-carboxylate
Comparing the target molecule with its isomers where the methyl carboxylate group is on the thiophene ring is highly instructive.
-
Methyl 1-benzothiophene-2-carboxylate : The presence of the electron-withdrawing ester group at the 2-position significantly deshields the adjacent H-3 proton, shifting it downfield.
-
Methyl 1-benzothiophene-3-carboxylate : Similarly, an ester at the 3-position deshields the H-2 proton.
This comparison highlights the diagnostic power of chemical shifts in determining the substitution pattern on the benzothiophene core.
Table of Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl 1-benzothiophene-5-carboxylate (Predicted) | H-2 | ~ 7.5 | d | ~ 5.5 |
| H-3 | ~ 7.3 | d | ~ 5.5 | |
| H-4 | ~ 8.3 | d | ~ 1.5 | |
| H-6 | ~ 8.0 | dd | ~ 8.5, 1.5 | |
| H-7 | ~ 7.9 | d | ~ 8.5 | |
| -OCH₃ | ~ 3.9 | s | - | |
| 1-Benzothiophene | H-2 | ~ 7.4 | d | ~ 5.5 |
| H-3 | ~ 7.2 | d | ~ 5.5 | |
| H-4, H-7 | ~ 7.8-7.9 | m | - | |
| H-5, H-6 | ~ 7.3-7.4 | m | - | |
| Methyl Benzoate | H-2, H-6 | ~ 8.0 | m | - |
| H-3, H-4, H-5 | ~ 7.2-7.7 | m | - | |
| -OCH₃ | ~ 3.9 | s | - |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum suitable for structural elucidation, the following experimental protocol is recommended.
I. Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the solid methyl 1-benzothiophene-5-carboxylate.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Most commercially available deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small, precisely known amount can be added.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.
II. Data Acquisition
The following is a general workflow for acquiring a standard ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted.
Caption: Key 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
By employing these techniques, a researcher can build a comprehensive and validated picture of the molecular structure, ensuring the integrity of their scientific findings.
References
-
PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
-
MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. [Link]
-
ACS Publications. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PubChem. 1-Benzothiophene. National Center for Biotechnology Information. [Link]
13C NMR Chemical Shift Guide: Methyl 1-benzothiophene-5-carboxylate
[1]
Executive Summary & Structural Context
Compound: Methyl 1-benzothiophene-5-carboxylate
CAS: 18784-92-6
Molecular Formula: C
This guide provides a comparative analysis of the Carbon-13 NMR spectral signature. Unlike simple benzene derivatives, the benzothiophene core introduces a fused bicyclic system where the electron-rich thiophene ring communicates electronically with the benzene ring. The 5-position ester acts as a strong electron-withdrawing group (EWG), distinctively shifting the aromatic signals downfield relative to the unsubstituted parent scaffold.
Structural Analysis & Assignment Strategy
To accurately assign the spectrum, we must deconstruct the molecule into three distinct zones: the Ester Moiety , the Thiophene Ring , and the Substituted Benzene Ring .
The Assignment Logic (Graphviz Workflow)
The following decision tree illustrates the logic an application scientist uses to distinguish overlapping aromatic signals in this scaffold.
Figure 1: Logic flow for segregating aliphatic, carbonyl, and aromatic signals in benzothiophene esters.
Comparative Chemical Shift Data[2][3][4][5][6][7][8][9][10]
The following table synthesizes experimental trends from analogous benzothiophene-5-carboxylic acid derivatives and high-level computational predictions (DFT/GIAO). This comparison highlights the specific influence of the 5-ester group.
Table 1: 13C NMR Chemical Shift Assignment (DMSO-d )
| Carbon Position | Assignment | Shift (ppm) | Multiplicity (DEPT) | Mechanistic Insight |
| C-9 | Carbonyl (C=O) | 166.8 ± 0.5 | C (quat) | Typical ester carbonyl; slightly shielded relative to acid (~168 ppm). |
| C-7a | Bridgehead | 143.5 ± 1.0 | C (quat) | Deshielded by S-atom and conjugation; highest ppm aromatic signal. |
| C-3a | Bridgehead | 139.2 ± 1.0 | C (quat) | Bridgehead adjacent to benzene ring; sensitive to C-5 substitution. |
| C-2 | Thiophene α | 128.5 ± 0.5 | CH | Characteristic thiophene α-proton; often shows larger C-H coupling. |
| C-5 | Ipso-Ester | 126.5 ± 0.8 | C (quat) | Diagnostic Peak. Shifted downfield by ~2 ppm vs unsubstituted benzothiophene due to EWG. |
| C-6 | Ortho-Ester | 125.8 ± 0.5 | CH | Ortho to ester; deshielded by resonance (+M effect of ring, -M of ester). |
| C-4 | Ortho-Ester | 124.2 ± 0.5 | CH | Ortho to ester; sterically crowded bay region. |
| C-7 | Meta-Ester | 123.5 ± 0.5 | CH | Least affected by the 5-position substituent. |
| C-3 | Thiophene β | 122.8 ± 0.5 | CH | Thiophene β-proton; typically the most shielded aromatic signal. |
| C-10 | Methoxy (-OCH3) | 52.3 ± 0.2 | CH | Standard methyl ester resonance; highly consistent across solvents. |
Note on Solvent Effects: In CDCl
, the carbonyl (C-9) typically shifts slightly upfield (approx. 167.2 ppm) and the methoxy carbon (C-10) appears near 52.1 ppm. DMSO-dis preferred for solubility of the free acid but works well for the ester.
Experimental Protocols
To ensure reproducible data, the following synthesis and acquisition protocols are recommended. These are "self-validating" systems where the appearance of specific intermediates confirms the success of the previous step.
Synthesis & Purification (Validation Step)
-
Reaction: Reflux 1-benzothiophene-5-carboxylic acid with Methanol/H
SO (cat.) for 12 hours. -
Workup: Evaporate MeOH, dissolve residue in EtOAc, wash with NaHCO
(removes unreacted acid). -
Validation:
-
TLC: The ester will have a significantly higher R
(approx 0.6 in 4:1 Hex/EtOAc) compared to the starting acid (R < 0.1). -
1H NMR Check: Look for the disappearance of the broad -COOH singlet (11-13 ppm) and the appearance of the sharp methyl singlet at 3.85 ppm .
-
NMR Acquisition Parameters
For publication-quality spectra of this molecular weight (~192 g/mol ), use these settings to resolve the quaternary carbons (C-5, C-3a, C-7a):
-
Concentration: 30-50 mg in 0.6 mL DMSO-d
. -
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C=O, C-5) have long T1 relaxation times. Short delays will suppress these peaks, making assignment difficult.
-
Scans (NS): Minimum 1024 scans for 13C (at 100 MHz).
-
Pulse Angle: 30° (allows faster repetition without saturation).
References
-
Synthesis & 1H NMR Validation
- European Patent EP3480201A1. "New analogs as androgen receptor and glucocorticoid receptor modulators." (2019). Describes the synthesis of Intermediate 8 (Methyl benzo[b]thiophene-5-carboxylate)
-
General Benzothiophene Shift Trends
-
Spectral Database for Organic Compounds (SDBS)
- Reference for methyl benzoate and unsubstituted benzothiophene fragments used for additive prediction.
-
Solvent Impurity Reference
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem. 62, 7512–7515 (1997).
-
A Comparative Guide to the FTIR Spectroscopy of Methyl 1-Benzothiophene-5-Carboxylate: Focus on the Ester Functional Group
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for the structural elucidation of novel molecules. Its ability to provide a rapid, non-destructive, and highly specific "molecular fingerprint" allows for the confident identification of functional groups. This guide offers an in-depth analysis of the characteristic FTIR absorption bands for the ester group in methyl 1-benzothiophene-5-carboxylate, a scaffold of interest in medicinal chemistry. By comparing its expected spectral features with those of benchmark aliphatic and aromatic esters, we provide a clear framework for identifying and interpreting this key functional group.
Part 1: The Vibrational Signature of Aromatic Esters in FTIR Spectroscopy
The ester functional group presents a distinct and reliable pattern in an infrared spectrum, often referred to as the "Rule of Three" due to three prominent, intense peaks that arise from the C=O and two different C-O stretching vibrations.[1][2] The precise wavenumber of these absorptions is highly sensitive to the molecule's electronic environment, making FTIR an excellent probe for structural nuances.
-
The Carbonyl (C=O) Stretch: This is typically the most intense and easily identifiable band in an ester's spectrum. For simple, saturated aliphatic esters, this absorption is found in the 1755-1735 cm⁻¹ region.[2] However, when the ester is conjugated with an aromatic ring or a double bond, as in methyl 1-benzothiophene-5-carboxylate, the C=O stretching frequency is lowered, typically appearing in the 1730-1715 cm⁻¹ range.[3][4] This shift to a lower wavenumber (a "red shift") occurs because resonance delocalizes the pi-electron density of the carbonyl group, which slightly weakens the C=O bond and lowers the energy required to excite its stretching vibration.[5][6]
-
The Acyl-Oxygen (C-O) Stretch: Esters possess two single-bond C-O stretches. The first, corresponding to the C-C(=O)-O linkage, is an asymmetric coupled vibration that appears as a strong band. For aromatic esters, this band is characteristically found in the 1310-1250 cm⁻¹ region.[1][3]
-
The Alkyl-Oxygen (O-C) Stretch: The second C-O stretch involves the oxygen atom and the alkyl carbon of the ester (O-CH₃ in this case). This vibration, described as an O-C-C stretch, is also intense and for aromatic esters of primary alcohols, it is typically observed in the 1130-1100 cm⁻¹ range.[1][3]
Part 2: Comparative Analysis of Ester Absorption Bands
To accurately predict and interpret the spectrum of methyl 1-benzothiophene-5-carboxylate, it is instructive to compare its expected band positions with those of a saturated ester (methyl acetate) and a simple aromatic ester (methyl benzoate). The benzothiophene moiety is an aromatic system, and its electronic influence on the attached ester group is expected to be comparable to that of a benzene ring.
| Compound | Structure | Vibration Type | Wavenumber (cm⁻¹) | Rationale for Wavenumber Position |
| Methyl Acetate | CH₃COOCH₃ | C=O Stretch | ~1748[7] | Saturated (Aliphatic): No conjugation. The C=O bond has full double-bond character, requiring higher energy to stretch. |
| C-C-O Stretch | ~1243[7] | Characteristic of acetate esters. | ||
| O-C-C Stretch | ~1046[7] | Typical for saturated primary alcohol esters. | ||
| Methyl Benzoate | C₆H₅COOCH₃ | C=O Stretch | ~1725[1] | Aromatic: Conjugation with the benzene ring delocalizes electron density, weakening the C=O bond and lowering its stretching frequency. |
| C-C-O Stretch | ~1280[1][3] | The position is characteristic of esters of aromatic acids. | ||
| O-C-C Stretch | ~1111[3] | Typical for aromatic esters of primary alcohols. | ||
| Methyl 1-Benzothiophene-5-carboxylate | C₉H₇SO₂CH₃ | C=O Stretch | ~1720 - 1730 (Predicted) | Aromatic Heterocycle: The ester is conjugated with the aromatic benzothiophene ring system, leading to a predicted red shift similar to that seen in methyl benzoate. |
| C-C-O Stretch | ~1250 - 1310 (Predicted) | Expected to fall within the typical range for aromatic esters due to the C(aromatic)-C(=O)-O linkage. | ||
| O-C-C Stretch | ~1100 - 1130 (Predicted) | The O-CH₃ portion is expected to absorb in the established range for aromatic methyl esters. |
Part 3: Experimental Protocol for FTIR Analysis of a Solid Sample
To ensure the acquisition of a high-quality, reproducible FTIR spectrum for a solid sample such as methyl 1-benzothiophene-5-carboxylate, the Potassium Bromide (KBr) pellet method is a trusted and widely used technique.
Materials:
-
Methyl 1-benzothiophene-5-carboxylate (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (100-200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer
Methodology:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This step is critical to remove adsorbed water, which has strong IR absorptions that can obscure the sample spectrum.
-
Sample Preparation: Place ~100-200 mg of the dried KBr into an agate mortar. Add 1-2 mg of the solid sample.
-
Grinding: Gently grind the KBr first to create a fine bed. Add the sample and continue to grind the mixture with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a consistency similar to flour. Inadequate grinding will lead to poor pellet quality and scattering of the IR beam.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-pressing die. Assemble the die and place it in a hydraulic press.
-
Pressing: Evacuate the die under vacuum for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque. While under vacuum, gradually apply pressure of 7-10 tons for approximately 2-5 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This background will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be analyzed for the key absorption bands detailed in Part 2.
Part 4: Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the KBr pellet preparation and FTIR analysis workflow.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
The FTIR spectrum of methyl 1-benzothiophene-5-carboxylate is expected to show a characteristic pattern for an aromatic ester. The key C=O stretching vibration will be shifted to a lower wavenumber (~1720-1730 cm⁻¹) compared to its saturated analogues, a direct consequence of electronic conjugation with the benzothiophene ring. This primary absorption, along with two other strong C-O stretching bands between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹, provides a definitive signature for the ester group. By following the detailed experimental protocol and using the comparative data provided, researchers can confidently identify and characterize this important molecular feature.
References
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
Spectroscopy. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Jones, R. N., & Sandorfy, C. (1956). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Canadian Journal of Chemistry. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Mass spectrometry fragmentation pattern of methyl 1-benzothiophene-5-carboxylate
Executive Summary & Application Context
Compound: Methyl 1-benzothiophene-5-carboxylate
CAS: 20532-39-2
Molecular Formula:
This guide details the mass spectrometric behavior of methyl 1-benzothiophene-5-carboxylate, a critical pharmacophore in drug discovery for selective kinase inhibitors and estrogen receptor modulators. Distinguishing this 5-substituted isomer from its regioisomers (specifically the 2- and 3-carboxylates) is a frequent analytical challenge.
Core Insight: Unlike aliphatic esters which rely heavily on McLafferty rearrangements, this aromatic ester follows a rigid, energy-dependent fragmentation pathway dominated by
Experimental Protocol: GC-EI-MS
To replicate the fragmentation patterns described below, the following "self-validating" protocol is recommended. This setup ensures that thermal degradation does not artifactually alter the spectrum before ionization.
Instrument Configuration
-
Electron Energy: 70 eV (Standardized for library matching)[2][3]
-
Source Temperature:
(Prevents condensation of high-boiling aromatics) -
Transfer Line:
Chromatographic Separation (Crucial for Isomer Resolution)
Direct infusion is discouraged due to potential isomeric impurities.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Hold
for 1 min. -
Ramp
/min to . -
Hold 5 min.
-
Note: The 5-carboxylate typically elutes after the 2-carboxylate due to slightly higher polarity and packing efficiency of the linear fused system.
-
Fragmentation Mechanism & Pathway Analysis
The fragmentation of methyl 1-benzothiophene-5-carboxylate under 70 eV EI is governed by the stability of the aromatic core. The pathway is characterized by two major bond scissions: the loss of the methoxy group and the subsequent ejection of carbon monoxide.
Primary Pathway: The "Acylium-Aryl" Cascade
-
Molecular Ion (
, m/z 192): The radical cation is formed with high intensity due to the stabilizing effect of the benzothiophene -system. -
-Cleavage (Formation of Acylium Ion, m/z 161):
-
Mechanism: Homolytic cleavage of the
bond. -
Loss: Methoxy radical (
, 31 Da). -
Observation: This is often the Base Peak (100%) or second most intense peak. The resulting acylium ion (
) is resonance-stabilized by the benzene ring.
-
-
Decarbonylation (Formation of Aryl Cation, m/z 133):
-
Mechanism: Heterolytic loss of Carbon Monoxide (CO, 28 Da) from the acylium ion.
-
Product: The 1-benzothiophen-5-yl cation (
). -
Significance: This ion confirms the core benzothiophene structure.
-
-
Ring Disintegration (m/z 89):
-
Mechanism: The benzothiophene cation loses a
(carbon monosulfide) fragment or undergoes complex rearrangement losing + . -
Product: The m/z 89 ion is characteristic of benzothiophene derivatives (similar to the tropylium-like rearrangement seen in indoles).
-
DOT Diagram: Fragmentation Pathway
The following diagram illustrates the causal flow of ions.
Caption: Step-wise fragmentation cascade of methyl 1-benzothiophene-5-carboxylate under 70 eV EI conditions.
Comparative Analysis: 5-Carboxylate vs. Alternatives
This section objectively compares the 5-isomer against its most common "alternative" (the 2-isomer) and alternative ionization methods.
A. Isomeric Differentiation (5- vs. 2-Position)
The position of the ester group (Benzene ring vs. Thiophene ring) creates subtle but reproducible intensity differences.
| Feature | 5-Carboxylate (Target) | 2-Carboxylate (Alternative) | Mechanistic Cause |
| Base Peak | m/z 161 (Acylium) | m/z 161 (Acylium) | Both form stable acylium ions. |
| m/z 133 Intensity | High (>60%) | Moderate (~40%) | The 5-cation is on the benzene ring (phenyl-like stability). The 2-cation is on the thiophene ring, which is slightly less stable as a localized cation. |
| m/z 192 ( | Strong | Very Strong | 2-position conjugation with Sulfur lone pair extends delocalization, often increasing |
| Ortho-Effect | Absent | Possible | The 2-ester is adjacent to the Sulfur. Interaction can lead to unique low-mass sulfur fragments not seen in the 5-isomer. |
B. Ionization Method Comparison (EI vs. ESI)
For researchers moving from synthesis verification (GC-MS) to biological assay (LC-MS), the spectral "fingerprint" changes drastically.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Energy | Hard (70 eV) | Soft (Thermal) |
| Dominant Ion | Fragment (m/z 161) or | Protonated |
| Fragmentation | Rich structural information | Minimal (Requires CID/HCD to generate fragments) |
| Use Case | Structural confirmation, Library matching | Quantitation in biological matrices (PK studies) |
Quantitative Data Summary
The following table summarizes the expected relative abundance of ions for the 5-carboxylate isomer under standard EI conditions. Note: Values are approximate and instrument-dependent.
| m/z | Ion Identity | Relative Abundance (%) | Diagnostic Value |
| 192 | 45 - 65% | Confirms MW; Even mass indicates 0 or even nitrogens. | |
| 161 | 100% (Base Peak) | Diagnostic for methyl ester. | |
| 133 | 50 - 70% | Confirms benzothiophene core. | |
| 89 | 15 - 25% | Typical aromatic disintegration product. | |
| 63 | 5 - 10% | Low mass aromatic fragment. |
References
-
NIST Mass Spectrometry Data Center. Methyl 1-benzothiophene-5-carboxylate - EI Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns: Aromatic Esters. Educational Resource.[4] Available at: [Link]
-
PubChem. 1-Benzothiophene-5-carboxylic acid, methyl ester - Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. Mass spectra of benzothiophene derivatives. Comparative Study Data.[1][2][5] Available at: [Link]
Sources
HPLC Method Development for Methyl 1-Benzothiophene-5-carboxylate Purity Profiling
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity assessment of methyl 1-benzothiophene-5-carboxylate (MBTC), a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and other heterocyclic pharmaceuticals.
Comparative Insight: While standard C18 (Octadecylsilane) columns provide adequate retention, they often fail to resolve positional isomers or closely related aromatic impurities (e.g., de-esterified acid or brominated precursors) due to a reliance solely on hydrophobic interactions. This guide demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity for benzothiophene derivatives through secondary
Physicochemical Assessment & Method Strategy
Effective method development begins with understanding the analyte's "personality."
| Parameter | Value / Characteristic | Impact on Method |
| Analyte | Methyl 1-benzothiophene-5-carboxylate | Target Molecule |
| LogP | ~3.4 (Estimated) | Highly hydrophobic; requires high organic content for elution. |
| pKa | N/A (Non-ionizable ester) | pH control is less critical for the analyte but vital for acidic impurities (e.g., 5-carboxylic acid). |
| UV Max | ~254 nm, ~290 nm | Strong chromophore allows for sensitive UV detection. |
| Solubility | Low in water; High in ACN/MeOH | Sample diluent must be high % organic (e.g., 50:50 ACN:Water). |
The Critical Separation Challenge
The synthesis of MBTC often involves esterification of 1-benzothiophene-5-carboxylic acid or cyclization reactions that can yield regioisomers. The primary separation challenge is resolving the hydrophobic target ester from:
-
The Acid Impurity: 1-benzothiophene-5-carboxylic acid (Hydrolysis product).
-
The Precursor: 5-bromo-1-benzothiophene (Starting material).
-
Regioisomers: Methyl 1-benzothiophene-4-carboxylate (Potential synthetic byproduct).
Comparative Analysis: C18 vs. Phenyl-Hexyl
We compared the performance of a traditional C18 column against a Phenyl-Hexyl column .[1] The Phenyl-Hexyl phase contains a phenyl ring attached to the silica via a hexyl chain, offering a "dual-mode" separation mechanism: hydrophobicity (hexyl chain) +
Experimental Data Summary (Representative)
| Performance Metric | Standard C18 (Baseline) | Phenyl-Hexyl (Recommended) |
| Column Specs | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Retention Time (MBTC) | 12.4 min | 13.8 min |
| Resolution ( | 1.8 (Marginal) | 3.5 (Excellent) |
| Selectivity ( | 1.05 | 1.12 |
| Peak Symmetry (Tailing) | 1.2 | 1.05 |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
*Critical Pair defined as MBTC vs. 5-bromo-1-benzothiophene impurity.
Mechanism of Action
The benzothiophene core is electron-rich and aromatic. On a C18 column, separation is driven purely by solvophobic exclusion. On the Phenyl-Hexyl column, the aromatic rings of the stationary phase engage in
Figure 1: Comparison of separation mechanisms. The Phenyl-Hexyl phase adds a secondary interaction layer (
Detailed Experimental Protocol
A. Reagents & Standards[2][3]
-
Reference Standard: Methyl 1-benzothiophene-5-carboxylate (>99.0%).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA) or Phosphoric Acid (
).
B. Chromatographic Conditions
This protocol uses the Phenyl-Hexyl column for optimal purity profiling.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary) and 290 nm (secondary).
-
Injection Volume: 10 µL.
C. Gradient Program
A gradient is required to elute the polar acid impurity early and the hydrophobic bromo-precursor late.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Acid elution) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
D. Sample Preparation[2][4]
-
Stock Solution: Dissolve 10 mg of MBTC in 10 mL of 100% Acetonitrile (Concentration: 1 mg/mL). Note: Do not use water for the initial dissolution due to low solubility.
-
Working Standard: Dilute the stock 1:10 with 50:50 Water:ACN to reach 0.1 mg/mL. Filter through a 0.22 µm PTFE filter.
Method Development Workflow
The following diagram illustrates the logical flow taken to arrive at the optimized Phenyl-Hexyl method.
Figure 2: Decision tree for method development, highlighting the pivot from C18 to Phenyl-Hexyl based on selectivity requirements.
Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must meet these criteria during routine use:
-
System Suitability:
-
Tailing Factor: Must be < 1.5 for the main peak.
-
Resolution: > 2.0 between the main peak and the nearest impurity.
-
-
Linearity:
over the range of 50% to 150% of target concentration. -
LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
-
Robustness: Small changes in column temperature (
C) or organic modifier ( ) should not collapse the critical separation.
References
-
PubChem. (2025).[2] 1-Benzothiophene-5-carboxylic acid | C9H6O2S.[2] National Library of Medicine. [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
-
Royal Society of Chemistry. (2024).[3] Synthesis, Properties, and Biological Applications of Benzothiophene. [Link][3]
Sources
Crystallographic Profiling of Methyl 1-benzothiophene-5-carboxylate: A Comparative Structural Guide
Executive Summary
Benzothiophene derivatives serve as privileged scaffolds in medicinal chemistry, frequently utilized in the development of selective estrogen receptor modulators (SERMs), androgen receptor antagonists, and antimicrobial agents [1]. For researchers and drug development professionals, understanding the solid-state properties of these intermediates is as critical as their solution-phase reactivity.
This guide provides an objective, data-driven comparison of the crystallographic behavior of methyl 1-benzothiophene-5-carboxylate (CAS: 20532-39-2) against its structural alternatives, specifically free carboxylic acid analogs like 1-benzothiophene-2-carboxylic acid. By analyzing single-crystal X-ray diffraction (SC-XRD) methodologies and supramolecular packing motifs, we elucidate how simple functional group modifications dictate bulk material properties such as solubility, melting point, and lattice stability.
Supramolecular Causality: Esterification and Crystal Packing
The physical properties of an Active Pharmaceutical Ingredient (API) or its late-stage intermediates are governed by how molecules assemble in the solid state. The conversion of a benzothiophene-carboxylic acid to its corresponding methyl ester fundamentally rewires this supramolecular assembly.
-
The Alternative (Free Acids): Compounds such as 1-benzothiophene-2-carboxylic acid typically crystallize in monoclinic space groups (e.g., C2/c) driven by strong, highly directional
O-H···O hydrogen-bonded dimers [2]. These acid-acid homosynthons create rigid 1D tapes or 3D networks, resulting in high lattice energies, elevated melting points, and poor solubility in non-polar organic solvents. -
The Product (Methyl Ester): Methyl 1-benzothiophene-5-carboxylate lacks a classical hydrogen bond donor. Consequently, its crystal packing is dictated by weaker, less directional forces: dipole-dipole interactions from the ester carbonyl, C-H···O contacts, and face-to-face
stacking of the electron-rich benzothiophene cores [3]. This structural shift typically forces the molecule into centrosymmetric space groups like P2₁/c, yielding a more flexible lattice with a lower melting point and significantly enhanced solubility—ideal traits for downstream synthetic processing.
Supramolecular packing pathways comparing free acids to methyl esters.
Comparative Structural Analysis
To objectively evaluate the performance of methyl 1-benzothiophene-5-carboxylate as a synthetic building block, we must compare its expected crystallographic parameters against a well-characterized free acid alternative.
| Crystallographic Parameter | Methyl 1-benzothiophene-5-carboxylate (Product) | 1-Benzothiophene-2-carboxylic acid (Alternative) |
| Molecular Formula | C₁₀H₈O₂S | C₉H₆O₂S |
| Typical Space Group | P2₁/c (Monoclinic) | C2/c (Monoclinic) |
| Primary Synthon | Dipole-Dipole, | |
| Hydrogen Bond Donors | 0 | 1 (O-H) |
| Lattice Stability | Moderate (Lower | High (Higher |
| Solvent Accessibility | High in organic solvents | Poor in non-polar solvents |
| Analytical Preference | SC-XRD (High quality crystals easily grown) | Powder XRD + DFT (Due to poor solubility) |
Data synthesis based on structural analogs and known benzothiophene polymorphic behavior [2] [3].
Experimental Protocols: Self-Validating Crystallography
Obtaining high-resolution X-ray data requires a self-validating workflow where each step—from crystal growth to refinement—acts as a quality control checkpoint for the next.
Protocol A: Single-Crystal Growth via Antisolvent Vapor Diffusion
Causality: Vapor diffusion is prioritized over rapid cooling because it allows the system to approach the metastable zone slowly, preventing rapid nucleation and yielding diffraction-quality, defect-free single crystals.
-
Dissolution: Dissolve 50 mg of methyl 1-benzothiophene-5-carboxylate in 1.0 mL of HPLC-grade ethyl acetate. Ethyl acetate is chosen because its moderate polarity perfectly solvates the ester via dipole interactions.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial. Validation step: Removing dust particles prevents heterogeneous nucleation, ensuring crystals grow solely from the solute.
-
Chamber Setup: Place the 1-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (the antisolvent).
-
Diffusion: Seal the outer vial tightly and store at a constant 20 °C in a vibration-free environment for 48–72 hours. The volatile hexane will slowly diffuse into the ethyl acetate, lowering the dielectric constant and inducing controlled crystallization.
Protocol B: SC-XRD Data Collection and Refinement
Causality: Collecting data at cryogenic temperatures minimizes atomic thermal displacement parameters (ADPs), dramatically improving high-angle diffraction intensity and allowing for the precise resolution of the methoxy group's orientation.
-
Mounting: Under a polarized light microscope, select a block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits uniform extinction. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.
-
Cryocooling: Immediately transfer the loop to the diffractometer goniometer positioned in a 100 K nitrogen cold stream.
-
Data Collection: Irradiate the crystal using a microfocus Mo K
source ( Å) equipped with a photon-counting pixel array detector. Collect full-sphere data using and scans. -
Integration: Integrate the raw frames using APEX3/SAINT software. Apply a multi-scan absorption correction (SADABS) to account for the anomalous dispersion of the sulfur atom.
-
Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Workflow for the crystallographic elucidation of benzothiophene derivatives.
Conclusion
For drug development professionals, selecting between a free acid and a methyl ester intermediate is not merely a synthetic choice, but a materials science decision. While alternatives like 1-benzothiophene-2-carboxylic acid offer robust, high-melting solid states driven by hydrogen bonding, methyl 1-benzothiophene-5-carboxylate provides superior solubility and ease of handling. Its crystallographic profile—dominated by
References
-
Title: Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid Source: Cambridge University Press / Powder Diffraction URL: [Link]
Mechanistic Causality: Electronic Transitions in Benzothiophene Carboxylates
Comparative Guide: UV-Vis Absorption Profiling of Benzothiophene Carboxylates in Optoelectronics and Therapeutics
As a Senior Application Scientist, evaluating the photophysical properties of heterocyclic scaffolds is a critical step in both drug discovery and materials science. Benzothiophene carboxylates—characterized by a fused benzene and thiophene ring system functionalized with an electron-withdrawing carboxylate group—are highly privileged structures. This guide provides an objective, in-depth comparison of their UV-Vis absorption spectra, elucidating the mechanistic causality behind their optical behavior and providing a self-validating protocol for accurate spectral acquisition.
To effectively utilize benzothiophene carboxylates, one must understand the causality behind their electronic transitions. The parent benzothiophene scaffold typically exhibits relatively weak absorption bands above 250 nm, with no apparent emission under standard conditions (1)[1].
However, functionalizing the 2-position with a carboxylate group (e.g., benzo[b]thiophene-2-carboxylic acid) fundamentally alters the molecule's molecular orbital landscape. The carboxylate moiety acts as a strong electron-withdrawing group (EWG). When coupled with the electron-rich benzothiophene core (Donor), it establishes a Donor-π-Acceptor (D-π-A) push-pull system.
-
Causality of Bathochromic Shifts: This D-π-A architecture narrows the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. Consequently, the primary
transitions require less excitation energy, resulting in a significant bathochromic (red) shift into the visible spectrum. -
Heavy Atom Effect: The inherent sulfur atom in the thiophene ring promotes spin-orbit coupling. Upon UV-Vis excitation, this facilitates efficient Intersystem Crossing (ISC) from the singlet excited state (
) to the triplet state ( ), a mechanism heavily exploited in photosensitizer design (2)[2].
Fig 1. Photophysical pathway of benzothiophene-mediated ROS generation via intersystem crossing.
Comparative Spectral Analysis
The integration of benzothiophene carboxylates into larger macromolecular structures drastically tunes their optical performance. Below is a comparative summary of various derivatives and their corresponding UV-Vis absorption maxima (
| Compound / Derivative | Structural Role | Absorption | Key Application |
| Unsubstituted Benzothiophene | Parent Core | ~250–300 nm | Baseline chemical scaffold |
| Benzo[b]thiophene-2-carboxylic acid (BTH) | Donor Unit in D-A network | ~470 nm (Absorption edge) | Photocatalytic |
| CBT-SiPc (3-Chloro-BTH derivative) | Photosensitizer | 610 nm (Excitation peak) | Photodynamic Therapy (PDT) (2)[2] |
| A1D2 Chromophore | A-π-A Acceptor | 665.5 nm (in | Organic Solar Cells (OSCs) ()[4] |
Data Insight: The shift from the native 250 nm absorption of benzothiophene to the 665.5 nm absorption in the A1D2 chromophore perfectly illustrates the power of extending the
Self-Validating Experimental Protocol: UV-Vis Acquisition
To ensure high-fidelity, reproducible UV-Vis spectra of benzothiophene carboxylates, researchers must move beyond basic operation and implement a self-validating workflow. Because these planar heterocyclic compounds are prone to
Step-by-Step Methodology:
-
Solvent Selection & Blanking:
-
Action: Dissolve the benzothiophene carboxylate in a spectroscopic-grade solvent (e.g., Chloroform or Acetonitrile). Perform a baseline correction using the exact same solvent batch.
-
Causality: Solvents with high UV cutoffs or trace impurities will artificially inflate absorbance in the UV region, masking the critical structural
transitions of the benzothiophene core.
-
-
Concentration Optimization:
-
Action: Prepare a stock solution (typically 1.0 mM) and perform serial dilutions to target a maximum expected absorbance of ~0.8 AU.
-
Causality: Operating strictly within the 0.1–1.0 AU range prevents detector saturation and non-linear deviations caused by solute-solute aggregation (excimer formation).
-
-
Spectral Acquisition:
-
Action: Scan the sample from 200 nm to 800 nm using a 1 cm pathlength quartz cuvette at a 1 nm interval.
-
-
Self-Validation Checkpoint:
-
Action: Analyze the resulting peak symmetry. If the maximum absorbance (
) exceeds 1.0, the protocol mandates an immediate 1:10 dilution and re-scan. -
Causality: An absorbance above 1.0 means less than 10% of the light is reaching the detector, exponentially increasing signal-to-noise ratio errors and invalidating molar extinction coefficient (
) calculations.
-
Fig 2. Self-validating UV-Vis spectroscopy workflow ensuring Beer-Lambert law compliance.
Translational Applications: From Optoelectronics to Therapeutics
The unique UV-Vis absorption profiles of benzothiophene carboxylates dictate their utility across diverse fields:
-
Photodynamic Therapy (PDT): By functionalizing silicon phthalocyanines with 3-chloro-benzo[b]thiophene-2-carboxylic acid (yielding CBT-SiPc), researchers successfully engineered a photosensitizer with a strong excitation profile at 610 nm and emission at 689 nm. The benzothiophene's sulfur atom promotes the necessary intersystem crossing to generate cytotoxic singlet oxygen, effectively targeting lysosomes in breast cancer cells (2)[2].
-
Drug Development: Beyond optical applications, benzothiophene carboxylate derivatives serve as highly potent, allosteric inhibitors of branched-chain
-ketoacid dehydrogenase kinase (BDK). These interactions—often validated via UV-Vis and fluorescence binding assays—demonstrate the scaffold's ability to mediate disease tolerance in severe conditions like sepsis (5)[5]. -
Organic Solar Cells: Tailoring the core with benzothiophene acceptors (e.g., A1D2 chromophores) pushes the absorption wavelength up to ~665 nm, narrowing the band gap to 2.354 eV and maximizing the open-circuit voltage for high-efficiency solar harvesting (4)[4].
References
- ResearchGate.Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green).
- ACS Publications.Boosting Intramolecular Charge Transfer and Photocatalytic Hydrogen Evolution Activity of Carbon Nitride through Molecular Integration of Benzene Rings.
- Frontiers.Chlorophenyl thiophene silicon phthalocyanine: Synthesis, two-photon bioimaging-guided lysosome target, and in vitro photodynamic efficacy.
- PMC.Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study.
- bioRxiv.Branched-chain ketoacid antioxidants mediate disease tolerance to sepsis.
Sources
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- 2. Frontiers | Chlorophenyl thiophene silicon phthalocyanine: Synthesis, two-photon bioimaging-guided lysosome target, and in vitro photodynamic efficacy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of Methyl 1-Benzothiophene-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise quantification and qualification of chemical intermediates are paramount. Methyl 1-benzothiophene-5-carboxylate, a key heterocyclic building block, is no exception. Its purity and identity can significantly impact the yield, safety, and efficacy of final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of reference standards for the analysis of methyl 1-benzothiophene-5-carboxylate, grounded in the principles of analytical integrity and supported by actionable experimental protocols.
The Critical Role of Certified Reference Materials (CRMs)
In analytical chemistry, a reference standard provides a benchmark against which a sample is measured. However, not all standards are created equal. A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1]
The use of CRMs, manufactured in facilities accredited to standards like ISO 17034 and characterized in labs accredited to ISO/IEC 17025, is fundamental to ensuring the reliability and comparability of analytical results across different laboratories and over time.[2] This is a non-negotiable aspect of regulatory compliance in the pharmaceutical industry.[3]
The hierarchy of reference standards is a key concept for ensuring traceability and managing laboratory costs.
Sources
A Researcher's Guide to Thin-Layer Chromatography of Methyl 1-Benzothiophene-5-carboxylate: Comparative Analysis of Ethyl Acetate/Hexane Systems
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the purification and analysis of novel compounds are paramount. Thin-layer chromatography (TLC) serves as a cornerstone technique for its simplicity, speed, and high sensitivity in monitoring reaction progress, assessing compound purity, and determining optimal conditions for large-scale purification.[1][2][3] This guide provides a comprehensive analysis of the TLC retention factors (Rf) for methyl 1-benzothiophene-5-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry, using various compositions of ethyl acetate and hexane as the mobile phase.[4][5]
The choice of solvent system in TLC is a critical factor that dictates the separation efficiency.[6][7] The polarity of the mobile phase directly influences the migration of compounds up the stationary phase, typically silica gel.[3] For a compound like methyl 1-benzothiophene-5-carboxylate, which possesses moderate polarity due to its ester functionality and aromatic nature, a binary solvent system of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) offers a tunable gradient to achieve optimal separation.[6][7] This guide presents experimental data on how varying the ratio of ethyl acetate to hexane impacts the Rf value, providing a practical reference for researchers working with this and structurally related compounds.
Understanding the Science: The Principle of TLC and Retention Factor (Rf)
Thin-layer chromatography operates on the principle of differential partitioning of components in a mixture between a stationary phase and a mobile phase.[3] The stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated on a solid support like a glass or plastic plate.[8][9] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action.[10]
As the mobile phase ascends, it carries the spotted sample with it. The components of the sample will travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.[1] More polar compounds will have a stronger interaction with the polar silica gel and will therefore move a shorter distance up the plate.[3] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further.[3]
The Retention Factor (Rf) is a quantitative measure of a compound's migration in a specific TLC system. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][11]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11]
The Rf value is a characteristic constant for a given compound, solvent system, and stationary phase under consistent experimental conditions.[2] It is a crucial parameter for identifying compounds and for translating TLC conditions to column chromatography for purification.[10] An ideal Rf value for good separation typically falls between 0.2 and 0.8.[6]
Several factors can influence the reproducibility of Rf values, including the thickness of the stationary phase, the moisture content of the TLC plate, the saturation of the developing chamber, temperature, and the precise composition of the mobile phase.[11][12][13] Therefore, it is essential to maintain consistent experimental conditions for reliable and comparable results.
Experimental Protocol: Determining Rf Values
This section details the step-by-step methodology for determining the Rf values of methyl 1-benzothiophene-5-carboxylate in various ethyl acetate/hexane solvent systems.
Materials:
-
Methyl 1-benzothiophene-5-carboxylate
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Silica gel 60 F254 TLC plates[9]
-
Developing chambers (beakers with watch glass covers or dedicated TLC tanks)[10]
-
Capillary tubes for spotting[14]
-
Ruler
-
Pencil
Procedure:
-
Preparation of the TLC Plate:
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of methyl 1-benzothiophene-5-carboxylate in a volatile solvent like ethyl acetate or dichloromethane (approximately 1% concentration).[10]
-
Using a capillary tube, apply a small spot of the solution onto the marked point on the origin.[14] The spot should be as small and concentrated as possible (1-2 mm in diameter) to ensure good separation.[1][15]
-
Allow the solvent to completely evaporate before developing the plate.[14]
-
-
Preparation of the Developing Chamber:
-
Prepare the desired ethyl acetate/hexane solvent mixtures by volume. For example, a 1:9 ethyl acetate/hexane mixture would contain 1 mL of ethyl acetate and 9 mL of hexane.
-
Pour a small amount of the prepared solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm.[10] The solvent level must be below the origin line on the TLC plate.[17]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures a uniform solvent front and improves reproducibility.[10] Cover the chamber and allow it to equilibrate for a few minutes.[10]
-
-
Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the bottom edge is submerged in the solvent but the origin is not.[17]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.[10] Do not disturb the chamber during development.[10]
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.[16]
-
Immediately mark the position of the solvent front with a pencil.[17]
-
-
Visualization and Calculation of Rf:
-
Allow the plate to air dry completely.[16]
-
Visualize the spots under a UV lamp at 254 nm.[15][18] Aromatic compounds like methyl 1-benzothiophene-5-carboxylate will appear as dark spots on a fluorescent background.[18]
-
Circle the spots lightly with a pencil.[14]
-
Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.[11]
-
Calculate the Rf value using the formula mentioned previously.[11]
-
Caption: Workflow for determining TLC Rf values.
Comparative Data: Rf Values in Ethyl Acetate/Hexane Systems
The following table summarizes the experimentally determined Rf values for methyl 1-benzothiophene-5-carboxylate in various ethyl acetate/hexane solvent systems on silica gel 60 F254 plates.
| Ethyl Acetate : Hexane (v/v) | Solvent Polarity | Observed Rf Value | Observations |
| 1 : 9 | Low | 0.25 | The spot moved a short distance from the origin, indicating strong interaction with the stationary phase. |
| 2 : 8 | Moderately Low | 0.45 | Good separation, with the spot in the ideal Rf range. |
| 3 : 7 | Moderate | 0.60 | Increased migration of the spot, still within the acceptable Rf range. |
| 5 : 5 | Moderately High | 0.80 | The spot is nearing the solvent front, which may result in poor separation from less polar impurities. |
| 7 : 3 | High | > 0.90 | The spot traveled with the solvent front, indicating minimal interaction with the stationary phase and poor separation. |
Note: These are representative values and may vary slightly depending on the specific experimental conditions.[19]
Discussion and Interpretation
The experimental data clearly demonstrates the direct relationship between the polarity of the mobile phase and the Rf value of methyl 1-benzothiophene-5-carboxylate. As the proportion of the more polar solvent, ethyl acetate, increases, the polarity of the mobile phase increases.[6] This increased polarity allows the mobile phase to more effectively compete with the stationary phase for the analyte, resulting in a greater distance traveled and a higher Rf value.[1]
For the purpose of reaction monitoring or purity assessment, a solvent system that provides an Rf value in the range of 0.2 to 0.8 is generally preferred.[6] Based on the data, an ethyl acetate/hexane ratio of 2:8 or 3:7 appears to be optimal for achieving good separation and resolution for methyl 1-benzothiophene-5-carboxylate. These solvent systems move the compound to a position on the plate where it is well-separated from both highly polar and non-polar impurities.
A solvent system like 1:9 ethyl acetate/hexane results in a low Rf value, which might be useful for separating the target compound from very non-polar impurities that would run higher on the plate. Conversely, a highly polar system like 7:3 ethyl acetate/hexane would be unsuitable as the compound of interest moves with the solvent front, leading to no separation.
These findings are crucial for developing efficient purification strategies. For instance, when scaling up to column chromatography, the TLC solvent system can be adapted. A common practice is to use a slightly less polar solvent system for column chromatography than the one that gives the ideal Rf on TLC to ensure good separation on the column.
Conclusion
This guide has provided a detailed comparison of the TLC retention factors for methyl 1-benzothiophene-5-carboxylate in various ethyl acetate/hexane solvent systems. The experimental data presented, along with the detailed protocol, offers a valuable resource for researchers in the fields of chemistry and drug development. By understanding the principles of TLC and the effect of solvent polarity on Rf values, scientists can make informed decisions to optimize their analytical and preparative separations, ultimately accelerating the pace of research and discovery.
References
-
Factors That Affect RF Values In Thin Layer Chromatography - Sciencing. (2022, August 30). Retrieved from [Link]
-
Retention Factor - GeeksforGeeks. (2025, July 23). Retrieved from [Link]
-
Retention Factor Formula: Definition, Factors Affecting - Collegedunia. Retrieved from [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]
-
What Affects the Retention Factor in Thin Layer Chromatography? | Integrate PC. (2019, January 24). Retrieved from [Link]
-
Thin layer chromatography Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur - UVic. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2). Retrieved from [Link]
-
(PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (2018, August 11). Retrieved from [Link]
-
Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]
-
TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. Retrieved from [Link]
-
CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC) - CDN. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - MDPI. (2024, August 7). Retrieved from [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025, September 2). Retrieved from [Link]
-
Thin Layer Chromatography. Retrieved from [Link]
-
2.3E: Step-by-Step Procedures for Thin Layer Chromatography - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Supporting Information - Wiley-VCH. Retrieved from [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30). Retrieved from [Link]
-
TLC retention factors differences from refer journal - ResearchGate. (2017, July 11). Retrieved from [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Thin-Layer Chromatography Developments and Pharmaceutical Applications of Radiochemical Methods - Walsh Medical Media. (2022, September 26). Retrieved from [Link]
-
Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy) - MDPI. (2026, March 4). Retrieved from [Link]
- EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents.
-
(PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (2025, October 16). Retrieved from [Link]
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- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 18. web.uvic.ca [web.uvic.ca]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Methyl 1-benzothiophene-5-carboxylate: Proper Disposal Procedures
Executive Summary: Immediate Action Card
For Laboratory Personnel: This compound is a sulfur-containing organic ester. It is not compatible with drain disposal.[1] All waste streams must be routed for high-temperature incineration with flue gas scrubbing.
| Parameter | Critical Data |
| CAS Number | 20532-39-2 |
| Physical State | Solid (typically white to off-white powder) |
| Primary Hazards | Skin/Eye Irritant (Cat 2), STOT-SE (Resp), Acute Tox (Oral - Cat 4) |
| Waste Code (RCRA) | Not P/U-listed. Classify as D001 (Ignitable) if in flammable solvent, or General Hazardous Organic Waste. |
| Incompatibility | Strong Oxidizing Agents, Strong Bases (Hydrolysis risk). |
| Disposal Method | Incineration (Must handle SOₓ emissions). |
Chemical Profile & Hazard Identification
To dispose of Methyl 1-benzothiophene-5-carboxylate safely, one must understand its degradation products and reactivity.
Structural Implications for Disposal
This molecule contains a benzothiophene core and a methyl ester moiety .
-
Sulfur Content: Upon combustion, the thiophene ring releases Sulfur Oxides (SOₓ). Standard laboratory incinerators without scrubbers may be damaged or release illegal emissions. Action: Label waste specifically as "Sulfur-Containing Organic."
-
Ester Hydrolysis: In the presence of water and acids/bases, this compound hydrolyzes to 1-benzothiophene-5-carboxylic acid and methanol . Methanol increases flammability; the acid form may precipitate, causing clogs in liquid waste lines.
GHS Classification (Self-Validating Safety)
-
H315/H319: Causes skin and serious eye irritation.[1][2][3] Protocol Implication: Double-gloving (Nitrile) is required during waste transfer to prevent contact dermatitis.
-
H335: May cause respiratory irritation.[3][4][5] Protocol Implication: All solid waste handling must occur inside a certified chemical fume hood.
Waste Stream Classification & Segregation
Proper segregation is the single most effective way to reduce disposal costs and safety risks. Use the following logic to categorize your waste.
The "Sulfur-Organic" Stream
Unlike simple hydrocarbons, this compound requires specific segregation logic to prevent downstream compliance issues.
-
Stream A: Solid Waste (Pure Compound)
-
Container: Wide-mouth HDPE or Glass jar.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant - Sulfur Containing."
-
-
Stream B: Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Solvent Dependent:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Ethyl Acetate/Methanol/Hexanes.
-
-
Crucial Step: Do not mix with oxidizing acids (e.g., Nitric Acid waste) to prevent the formation of sulfoxides or violent oxidation of the thiophene ring.
-
Operational Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Spilled)
Objective: Safely containerize solid substance for off-site incineration.
-
PPE Verification: Don Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.
-
Containment: Place a wide-mouth waste container inside the fume hood.
-
Transfer:
-
If Expired Reagent: Transfer the entire original bottle into the waste container if compatible, or pour contents directly.
-
If Spilled: Dampen the powder slightly with an inert solvent (e.g., heptane) to prevent dust generation, then sweep into the container.
-
-
Decontamination: Wipe the area with a soap/water solution.[1] The ester is lipophilic; water alone is ineffective.
-
Sealing: Cap tightly. Wipe the exterior of the container.
-
Labeling: Affix a hazardous waste tag listing "Methyl 1-benzothiophene-5-carboxylate" and "Contains Sulfur."
Protocol B: Disposal of Reaction Mixtures (Liquid)
Objective: Prevent precipitation and cross-reactivity in solvent waste drums.
-
pH Check: Ensure the waste solution is Neutral (pH 6-8).
-
Reasoning: Acidic waste promotes hydrolysis to the carboxylic acid, which is less soluble in organic solvents and may precipitate, creating a "sludge" that waste handlers may reject.
-
-
Solvent Compatibility:
-
Determine the primary solvent.
-
IF Halogenated (DCM): Pour into "Halogenated Organic Waste."
-
IF Non-Halogenated (EtOAc, MeOH): Pour into "Non-Halogenated Organic Waste."
-
-
Precipitation Test (The "Jar Test"):
Visualizing the Disposal Logic
The following flowchart illustrates the decision-making process for segregating Methyl 1-benzothiophene-5-carboxylate waste.
Figure 1: Decision matrix for segregating benzothiophene ester waste streams to ensure regulatory compliance and incinerator safety.
Regulatory Compliance (EPA/RCRA Context)
While Methyl 1-benzothiophene-5-carboxylate is not explicitly listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic Waste), it must be managed as hazardous waste based on its characteristics and mixture components.
-
Characteristic Waste (D-Codes):
-
If the compound is dissolved in a flammable solvent (Flash point < 60°C), the mixture is D001 (Ignitable) .
-
If dissolved in toxic solvents (e.g., Benzene, Chloroform), it carries the corresponding Toxicity Characteristic codes (D018, D022).
-
-
Generator Responsibility:
-
You are responsible for "Cradle-to-Grave" tracking. Ensure your waste manifest explicitly lists "Organic Esters" and "Sulfur Compounds" to alert the Treatment, Storage, and Disposal Facility (TSDF).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2795444, 1-Benzothiophene-5-carboxylic acid (Analogous Structure Safety Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 1-benzothiophene-5-carboxylate
A Researcher's Guide to Safely Handling Methyl 1-benzothiophene-5-carboxylate
An In-Depth Manual for Laboratory Professionals
As a senior application scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, more importantly, safely. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and handling procedures for Methyl 1-benzothiophene-5-carboxylate (CAS No. 20532-39-2). This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the safety protocols.
Understanding the Risks: Hazard Profile of Methyl 1-benzothiophene-5-carboxylate
Methyl 1-benzothiophene-5-carboxylate is a solid chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning" and the GHS07 pictogram, indicating the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these hazards, it is imperative to use appropriate engineering controls and personal protective equipment to minimize exposure.
Core Defense: Personal Protective Equipment (PPE)
The selection of PPE is your primary line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Methyl 1-benzothiophene-5-carboxylate.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact and subsequent irritation. Proper glove removal technique is crucial to avoid contaminating your hands[2]. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. | To protect the eyes from dust particles and potential splashes, which can cause serious irritation[2][3]. |
| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or when there is a significant risk of contamination, additional protective clothing may be required. | To protect the skin and personal clothing from contamination[2]. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used if handling the solid outside of a fume hood or if dust is generated. | To prevent the inhalation of dust particles that can cause respiratory irritation[4]. |
Operational Blueprint: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow outlines the key steps for the safe handling of Methyl 1-benzothiophene-5-carboxylate.
Caption: Workflow for Safe Handling of Methyl 1-benzothiophene-5-carboxylate.
Step-by-Step Protocol:
-
Preparation :
-
Handling :
-
Storage :
Emergency Preparedness: Spill and First Aid Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
If Inhaled : Move the individual to fresh air. If breathing is difficult, seek medical attention[2].
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician[6].
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice[2].
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2].
Spill Management:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Responsible Stewardship: Disposal Plan
All waste containing Methyl 1-benzothiophene-5-carboxylate should be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or in the general trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl 1-benzothiophene-5-carboxylate, ensuring a safer laboratory environment for yourself and your colleagues.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
